molecular formula C35H45N9O8 B12387806 Z-Tyr-Lys-Arg-pNA

Z-Tyr-Lys-Arg-pNA

Cat. No.: B12387806
M. Wt: 719.8 g/mol
InChI Key: WHVWZZIWJGNSBH-DTXPUJKBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Tyr-Lys-Arg-pNA is a useful research compound. Its molecular formula is C35H45N9O8 and its molecular weight is 719.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H45N9O8

Molecular Weight

719.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C35H45N9O8/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39)/t28-,29-,30-/m0/s1

InChI Key

WHVWZZIWJGNSBH-DTXPUJKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Z-Tyr-Lys-Arg-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr-Lys-Arg-pNA, chemically known as Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide, is a synthetic chromogenic substrate widely employed in biochemical and biomedical research. Its primary application lies in the sensitive detection and quantification of the activity of specific proteases, particularly those belonging to the subtilisin-like and yapsin-like families of serine and aspartic proteases, respectively. The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline (pNA) releases the yellow chromophore p-nitroaniline, which can be readily measured by spectrophotometry. This property makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and drug discovery efforts targeting these proteases.

Core Properties and Specifications

The fundamental characteristics of this compound are summarized in the table below, providing essential information for its use in experimental settings.

PropertyValueReference
Full Chemical Name Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide
Abbreviation Z-YKR-pNA
Molecular Formula C₃₅H₄₅N₉O₈
Molecular Weight 719.79 g/mol
Appearance White to off-white solid
Purity Typically ≥95% (HPLC)
Solubility Soluble in DMSO
Storage Store at -20°C or -80°C for long-term stability
Excitation Wavelength (pNA) Not applicable (absorbance-based)
Emission Wavelength (pNA) Not applicable (absorbance-based)
Absorbance Maximum (pNA) 405 nm[1]

Enzymatic Hydrolysis and Detection

The utility of this compound as a protease substrate is centered on its specific cleavage by certain endopeptidases. A key example of an enzyme that efficiently hydrolyzes this substrate is the yeast Kex2 protease, a calcium-dependent serine protease that plays a crucial role in the processing of prohormones and other precursor proteins in the secretory pathway. The enzymatic reaction is depicted below.

Enzymatic_Cleavage sub This compound (Colorless Substrate) enzyme Kex2 Protease sub->enzyme Binding prod1 Z-Tyr-Lys-Arg (Peptide Fragment) prod2 p-Nitroaniline (pNA) (Yellow Product) enzyme->prod1 Cleavage enzyme->prod2 Release

Caption: Enzymatic cleavage of this compound by Kex2 protease.

Quantitative Analysis: Enzyme Kinetics

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHReference
Kex2 ProteaseAc-Pro-Met-Tyr-Lys-Arg-MCA2.22401.1 x 10⁷6.5 - 9.5[2]
Kex2 ProteaseBoc-Gln-Arg-Arg-MCA172401.4 x 10⁷6.5 - 9.5[2]

Note: The kinetic parameters for this compound are expected to be in a similar range but should be determined empirically for precise measurements.

The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law:

A = εbc

where:

  • A is the absorbance at 405 nm.

  • ε is the molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹ at 405 nm)[1].

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of p-nitroaniline in M (mol/L).

Experimental Protocols

General Enzyme Assay Protocol for Kex2 Protease

This protocol provides a general framework for measuring the activity of Kex2 protease using this compound. It is recommended to optimize the conditions for specific experimental setups.

Materials:

  • Kex2 Protease (purified)

  • This compound (substrate stock solution in DMSO)

  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.0-7.4, containing 1-5 mM CaCl₂.[3][4]

  • Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm.

  • 96-well microplates or cuvettes.

Procedure:

  • Prepare the reaction mixture: In each well of a microplate, prepare the reaction mixture containing the assay buffer and the desired final concentration of this compound (e.g., 0.5 mM).[4] The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.

  • Pre-incubate: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[4]

  • Initiate the reaction: Add the Kex2 protease solution to each well to initiate the enzymatic reaction. The final enzyme concentration should be chosen to ensure a linear rate of product formation over the desired time course.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

  • Data analysis:

    • Plot the absorbance at 405 nm against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min).

    • Convert the rate of change in absorbance to the rate of product formation (M/min) using the Beer-Lambert law.

    • For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental_Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) mix Prepare Reaction Mixture (Buffer + Substrate) prep->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Add Enzyme to Initiate preincubate->start_reaction measure Monitor Absorbance at 405 nm start_reaction->measure analyze Data Analysis (V₀, Km, Vmax) measure->analyze

Caption: A typical experimental workflow for a Kex2 protease assay.

Signaling Pathway Context: Yeast α-Factor Processing

Kex2 protease is a key enzyme in the secretory pathway of the yeast Saccharomyces cerevisiae, where it is responsible for the proteolytic maturation of the α-factor mating pheromone precursor (pro-α-factor). This process is essential for yeast cell communication and mating. The pathway illustrates a fundamental biological process where this compound can be used to study the activity of a critical processing enzyme.

Alpha_Factor_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Secretion Secretion prepro_alpha Pre-pro-α-factor pro_alpha Pro-α-factor prepro_alpha->pro_alpha Signal Peptidase kex2 Kex2 Protease (cleaves after Lys-Arg) pro_alpha->kex2 Transport ste13 Ste13 Diaminopeptidase kex2->ste13 Processing processed_alpha Processed α-factor ste13->processed_alpha mature_alpha Mature α-factor processed_alpha->mature_alpha Exocytosis

Caption: The processing pathway of yeast α-factor precursor by Kex2.[5][6]

Conclusion

This compound is a versatile and reliable chromogenic substrate that facilitates the study of a specific class of proteases with significant biological and pathological relevance. Its use in well-defined experimental protocols, coupled with a thorough understanding of the underlying enzymatic and signaling pathways, empowers researchers in the fields of biochemistry, cell biology, and drug development to advance our knowledge of protease function and to identify novel therapeutic interventions.

References

Z-Tyr-Lys-Arg-pNA chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Z-Tyr-Lys-Arg-pNA

Introduction

This compound (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic tripeptide and a highly utilized chromogenic substrate in biochemical and diagnostic assays.[1] Its specific amino acid sequence makes it a target for various serine proteases. The core utility of this compound lies in its ability to produce a quantifiable color change upon enzymatic cleavage, enabling the precise measurement of enzyme activity. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and applications for researchers, scientists, and professionals in drug development.[1]

Chemical Structure and Properties

This compound consists of three amino acids—Tyrosine (Tyr), Lysine (Lys), and Arginine (Arg)—sequentially linked. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of Arginine is covalently bonded to a p-nitroanilide (pNA) molecule. This pNA moiety is the chromogenic reporter; upon cleavage from the peptide, it is released as a yellow-colored compound.[2][3]

The compound is often supplied as a trifluoroacetate (TFA) salt (this compound · 2TFA) to improve its stability and solubility.[1][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Synonyms Z-YKR-pNA, benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide[6][7]
CAS Number 108318-36-1[1][4][8][9]
Molecular Formula C35H45N9O8[6][9]
C39H47F6N9O12 (as 2TFA salt)[10][]
Molecular Weight 719.79 g/mol [6][8][9][12][13]
947.85 g/mol (as 2TFA salt)[1][4][5]
Appearance White to off-white solid powder[1][9][12][13]
Purity Typically ≥99% (by HPLC)[1][6][8]
Solubility Soluble in DMSO (e.g., 100 mg/mL)[12][13]
Storage Powder: Store at -20°C (1 year) or -80°C (2 years), sealed and away from moisture. In Solvent: Store at -20°C (1 month) or -80°C (6 months).[9][12][13][14]

Mechanism of Action

This compound serves as a substrate for proteases that recognize and cleave the peptide bond at the C-terminal side of an Arginine residue. The enzymatic reaction hydrolyzes the amide bond linking the arginine to the p-nitroanilide group. This releases free p-nitroanilide (pNA), which has a distinct yellow color and a maximum absorbance wavelength of 405 nm. The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.

Mechanism_of_Action sub This compound (Colorless Substrate) sub_enz_complex Enzyme-Substrate Complex sub->sub_enz_complex + Enzyme enz Protease (e.g., Trypsin, Kallikrein) prod1 Z-Tyr-Lys-Arg (Cleaved Peptide) sub_enz_complex->prod1 Cleavage prod2 p-Nitroanilide (pNA) (Yellow Product, λmax = 405 nm) sub_enz_complex->prod2 Release

Caption: Enzymatic cleavage of this compound by a protease releases the yellow pNA chromophore.

Applications in Research and Development

Due to its specificity, this compound is a valuable tool for studying a range of proteases.

  • Enzyme Activity Assays: It is widely used to measure the activity of trypsin and trypsin-like serine proteases.[2][3] These enzymes are crucial in physiological processes like digestion and blood coagulation.[2][3]

  • Kallikrein Assays: The substrate is effective for measuring the activity of plasma kallikrein, an enzyme involved in inflammation, blood pressure regulation, and coagulation.[15]

  • Yeast Protease Studies: this compound is a known substrate for the Kex2 endoprotease (proteinase yscF) in yeast, which is responsible for processing protein precursors.[5][7]

  • Drug Discovery: It is employed in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of target proteases.

  • Diagnostics: The substrate can be used in developing diagnostic reagents to detect abnormal protease levels in clinical samples.[1]

Table 2: Target Enzymes for this compound

Enzyme ClassSpecific ExamplesKey ApplicationsReferences
Trypsin-like Proteases Trypsin, HepsinProtein digestion studies, cancer research[2][3][16]
Kallikreins Plasma Kallikrein, Urinary KallikreinCoagulation, inflammation, and blood pressure research[15]
Subtilisin-like Proteases Kex2 (Yeast), FurinProtein processing, molecular biology[5][7][14]
Yapsin-like Proteases YapsinsYeast biology, cell wall integrity studies[14]

Experimental Protocols

Below is a generalized protocol for a standard chromogenic protease assay using this compound in a 96-well plate format. This protocol should be optimized for the specific enzyme and experimental conditions.

Experimental_Workflow start Start prep 1. Prepare Reagents - Assay Buffer - Enzyme Stock - Substrate Stock (in DMSO) start->prep plate 2. Plate Setup - Add buffer to wells - Add enzyme (or inhibitor + enzyme) - Include controls (no enzyme) prep->plate preincubate 3. Pre-incubation (If testing inhibitors) plate->preincubate initiate 4. Initiate Reaction Add this compound substrate to all wells preincubate->initiate measure 5. Measure Absorbance Read at 405 nm immediately (t=0) and at regular intervals (kinetic) or at an endpoint. initiate->measure analyze 6. Analyze Data Calculate reaction rate (V₀) from ΔAbs/Δtime measure->analyze end End analyze->end

Caption: Standard workflow for a protease activity assay using this compound.

Detailed Methodology

A. Materials

  • This compound substrate

  • Anhydrous DMSO

  • Enzyme of interest (e.g., Trypsin, Plasma Kallikrein)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

B. Reagent Preparation

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO. Store this stock at -20°C or -80°C.

  • Substrate Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 0.1-1 mM) using the assay buffer. The optimal concentration should be determined empirically and is often near the enzyme's Km value for the substrate.

  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. Just before the assay, dilute the enzyme to the desired working concentration in cold assay buffer. The amount of enzyme should be sufficient to produce a linear rate of absorbance change over the desired time course.

C. Assay Procedure

  • Setup: Add 50 µL of assay buffer to each well of the 96-well plate.

  • Controls: Designate wells for negative controls (no enzyme) and positive controls.

  • Enzyme Addition: Add 25 µL of the diluted enzyme solution to the appropriate wells. For the negative control wells, add 25 µL of assay buffer instead.

  • Inhibitor Addition (Optional): If screening for inhibitors, add the test compounds to the wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.

  • Reaction Initiation: To start the reaction, add 25 µL of the substrate working solution to all wells, bringing the total volume to 100 µL. Mix gently by tapping the plate.

  • Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 37°C). Measure the absorbance at 405 nm.

    • Kinetic Assay: Record absorbance every 1-2 minutes for 15-60 minutes.

    • Endpoint Assay: Incubate for a fixed time (e.g., 30 minutes) and then take a single absorbance reading. A stop solution (e.g., 1 M acetic acid) can be added before the final read.

D. Data Analysis

  • Subtract the absorbance values of the "no enzyme" control from all other readings.

  • For a kinetic assay, plot absorbance versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

Conclusion

This compound is a robust and versatile chromogenic substrate essential for the functional study of serine proteases like trypsin and kallikrein. Its well-defined chemical properties and straightforward mechanism of action make it an invaluable tool for enzyme kinetics, inhibitor screening, and the development of diagnostic assays. The standardized protocols and clear, quantifiable output associated with its use ensure its continued relevance in both academic research and industrial drug development.

References

The Chromogenic Substrate Z-Tyr-Lys-Arg-pNA: A Technical Guide to its Mechanism of Action and Application in Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic substrate Z-Tyr-Lys-Arg-pNA, its mechanism of action, and its application in the kinetic analysis of specific proteases. This document details experimental protocols and presents available quantitative data to facilitate its use in research and drug development settings.

Core Mechanism of Action

This compound (Nα-Carbobenzoxy-L-Tyrosyl-L-Lysyl-L-Arginine-p-nitroanilide) is a synthetic peptide substrate designed for the specific and sensitive detection of certain serine proteases. Its utility in biochemical assays stems from a straightforward enzymatic reaction that results in a quantifiable color change.

The core of its mechanism lies in the enzymatic cleavage of the amide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) moiety. When a compatible protease recognizes and binds to the tripeptide sequence (Tyr-Lys-Arg), it catalyzes the hydrolysis of this bond. This cleavage releases p-nitroaniline, a yellow chromophore that absorbs light maximally at approximately 405 nm. The rate of pNA release, and therefore the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity under substrate-saturating conditions. This principle allows for the continuous and sensitive monitoring of enzyme kinetics.

The specificity of this compound is primarily directed towards proteases that recognize and cleave at the C-terminal side of basic amino acid residues, particularly arginine. This makes it a valuable tool for studying enzymes such as subtilisin-type and yapsin-like proteases.

Mechanism_of_Action sub This compound (Colorless Substrate) enz Protease (e.g., Subtilisin, Kex2) sub->enz Binding prod1 Z-Tyr-Lys-Arg (Peptide Fragment) enz->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Yellow Chromophore) enz->prod2 Release

Figure 1: Mechanism of this compound cleavage by a protease.

Target Enzymes and Kinetic Parameters

This compound is a known substrate for two important classes of serine proteases: subtilisin-like proteases and yapsin-like proteases (e.g., Kex2).

Subtilisin-like Proteases: Subtilisins are a family of serine proteases secreted by bacteria, such as Bacillus licheniformis. They are known for their broad substrate specificity. While this compound is recognized as a substrate for subtilisin, specific Michaelis-Menten constants (Km) and catalytic constants (kcat) for this particular substrate are not extensively documented in publicly available literature.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound with its primary target enzymes, a comprehensive quantitative comparison is not currently possible. Researchers are encouraged to determine these parameters empirically for their specific enzyme and assay conditions.

Enzyme ClassSpecific EnzymeSubstrateKmkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Yapsin-likeKex2 (yeast)Peptidyl-MCA--up to 1.1 x 10⁷[1][2]
Subtilisin-likeSubtilisinThis compoundN/AN/AN/A-

Note: "N/A" indicates that specific data for this compound was not found in the surveyed literature. The data for Kex2 is for a similar, but not identical, substrate.

Experimental Protocols

The following provides a detailed methodology for a typical enzyme assay using this compound with a Kex2-like protease. This protocol can be adapted for use with other compatible enzymes, such as subtilisin, with appropriate optimization of buffer conditions and enzyme concentrations.

3.1. Materials

  • This compound substrate

  • Purified Kex2 protease or other compatible enzyme

  • Reaction Buffer: 50 mM Tris-HCl or HEPES, 5 mM CaCl₂, pH 7.0

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • Cuvettes or microplates

3.2. Preparation of Reagents

  • Reaction Buffer: Prepare a solution of 50 mM Tris-HCl or HEPES buffer containing 5 mM CaCl₂. Adjust the pH to 7.0. This buffer can be stored at 4°C.

  • Substrate Stock Solution: Dissolve this compound in the reaction buffer to create a concentrated stock solution. The solubility may be limited, so gentle warming or the use of a small amount of a co-solvent like DMSO may be necessary. Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Enzyme Solution: Dilute the purified enzyme to the desired working concentration in the reaction buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.

3.3. Assay Procedure

  • Assay Mixture Preparation: In a cuvette or microplate well, combine the reaction buffer and the substrate solution to the desired final volume and substrate concentration. A typical starting point is a final substrate concentration in the range of its expected Km.

  • Pre-incubation: Pre-incubate the assay mixture at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

  • Initiation of Reaction: Add the enzyme solution to the assay mixture to initiate the reaction. Mix gently but thoroughly.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 30 or 60 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), b is the path length of the cuvette or solution in the microplate well, and c is the concentration of pNA.

    • To determine Km and kcat, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Experimental_Workflow sub_prep Prepare Substrate Stock Solution assay_mix Prepare Assay Mixture (Buffer + Substrate) sub_prep->assay_mix enz_prep Prepare Enzyme Working Solution initiate Initiate Reaction with Enzyme enz_prep->initiate pre_inc Pre-incubate at Reaction Temperature assay_mix->pre_inc pre_inc->initiate measure Monitor Absorbance at 405 nm initiate->measure analyze Calculate Reaction Rate and Kinetic Parameters measure->analyze

Figure 2: General experimental workflow for a protease assay using this compound.

Conclusion

This compound is a valuable and straightforward chromogenic substrate for the kinetic analysis of subtilisin-like and yapsin-like proteases. Its mechanism of action, based on the enzymatic release of the chromophore p-nitroaniline, allows for simple and continuous monitoring of enzyme activity. While specific kinetic parameters for this substrate are not always readily available and should be determined experimentally, the provided protocols offer a solid foundation for its application in protease characterization, inhibitor screening, and other drug development-related research.

References

An In-Depth Technical Guide to the Z-Tyr-Lys-Arg-pNA Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Chromogenic Detection of Protease Activity

The Z-Tyr-Lys-Arg-pNA hydrochloride is a synthetic chromogenic substrate designed for the sensitive detection of specific protease activity. Its fundamental principle lies in the enzymatic cleavage of a peptide bond, which liberates a chromophore that can be quantified using spectrophotometry.

The substrate consists of a tripeptide sequence, Tyrosine-Lysine-Arginine, which mimics the recognition sites of certain proteases. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of the Arginine residue is covalently linked to p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, in the presence of a suitable protease, the amide bond between the Arginine and the p-nitroaniline is hydrolyzed. This enzymatic cleavage releases free p-nitroaniline, a yellow-colored compound that exhibits a strong absorbance at a specific wavelength, typically 405 nm. The rate of p-nitroaniline release, measured as the change in absorbance over time, is directly proportional to the activity of the protease in the sample.

Enzymatic Specificity

This compound is primarily recognized as a substrate for subtilisin-type and yapsin-like proteases . A key and well-characterized enzyme that efficiently cleaves this substrate is the Kex2 endoprotease from Saccharomyces cerevisiae and other fungi. Kex2 is a calcium-dependent serine protease that cleaves precursor proteins at the carboxyl side of dibasic amino acid residues, such as Lys-Arg and Arg-Arg.

While this compound is an excellent substrate for Kex2, its utility for mammalian proteases of interest in drug discovery, such as plasma kallikrein and urokinase, is less definitively documented in publicly available literature. These enzymes are typically assayed using other chromogenic substrates with different peptide sequences (e.g., H-D-Pro-Phe-Arg-pNA for plasma kallikrein). Researchers should empirically validate the suitability of this compound for their specific mammalian protease of interest.

Quantitative Data

Kinetic Parameters

Quantitative kinetic data (Km and Vmax) for the hydrolysis of this compound by specific proteases is not widely available in the public domain. However, to provide a comparative context, the following table presents kinetic parameters for other p-nitroanilide-based substrates with relevant proteases.

SubstrateEnzymeKm (µM)Vmax (nmol·s⁻¹·U⁻¹)
BOC-Leu-Ser-Thr-Arg-pNAPorcine Kallikrein235337
BOC-Leu-Ser-Thr-Arg-pNAThrombin46963
BOC-Leu-Ser-Thr-Arg-pNAPlasmin70358
H-D-But-CHA-Arg-pNAPlasma Kallikrein1757.48 (µmol/sec)

Note: This data is for comparative purposes only and does not represent the kinetic parameters for this compound.

Physicochemical and Spectrophotometric Data
ParameterValue
This compound
Molecular FormulaC₃₅H₄₅N₉O₈
Molecular Weight731.8 g/mol
p-Nitroaniline (pNA)
Wavelength of Max. Absorbance (λmax)405 nm
Molar Extinction Coefficient (ε) at 405 nm9,960 M⁻¹cm⁻¹[1][2]

Experimental Protocols

Detailed Methodology for Kex2 Endoprotease Activity Assay

This protocol is adapted from established methods for assaying Kex2 activity using this compound.[3][4]

1. Materials and Reagents:

  • This compound substrate

  • Kex2 endoprotease (purified or in a biological sample)

  • Assay Buffer: 50 mM Bis-Tris, 1 mM CaCl₂, pH 7.2-7.4

  • Stop Solution (optional): 50% acetic acid

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

2. Preparation of Solutions:

  • Substrate Stock Solution (e.g., 10 mM): Dissolve a calculated amount of this compound in DMSO or sterile water. Store aliquots at -20°C. Note: The solubility in aqueous buffers may be limited.

  • Working Substrate Solution (0.5 mM): Dilute the substrate stock solution in the Assay Buffer to a final concentration of 0.5 mM.[3] Prepare this solution fresh before each experiment.

  • Enzyme Preparation: Dilute the Kex2 enzyme preparation in the Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired time course. The optimal concentration should be determined empirically.

3. Assay Procedure (Kinetic Method):

  • Equilibrate the Assay Buffer, Working Substrate Solution, and enzyme preparation to the desired reaction temperature (e.g., 37°C).[3]

  • To each well of a 96-well microplate, add 50 µL of the Working Substrate Solution (0.5 mM).

  • Initiate the reaction by adding 50 µL of the diluted enzyme preparation to each well.

  • Immediately place the microplate in a pre-warmed microplate reader.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure the reaction rate is linear during the measurement period.

  • Include appropriate controls:

    • Blank: 50 µL of Assay Buffer instead of the enzyme preparation.

    • Negative Control: A sample known not to contain the active enzyme.

4. Calculation of Enzyme Activity:

The rate of the reaction is determined from the linear portion of the absorbance versus time plot (ΔA/min). The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × V_total / V_enzyme × 10⁶

Where:

  • ΔA/min: The rate of change in absorbance at 405 nm per minute.

  • ε: The molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹).[1][2]

  • l: The path length of the light through the sample in the microplate well (in cm). This is typically provided by the microplate manufacturer or can be determined empirically.

  • V_total: The total volume of the reaction in the well (in mL).

  • V_enzyme: The volume of the enzyme solution added to the well (in mL).

  • 10⁶: Conversion factor from M to µM.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G

G

G

G

References

An In-depth Technical Guide to Z-Tyr-Lys-Arg-pNA for Protease Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Carbobenzoxy-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in biochemical and medical research for the detection and quantification of serine protease activity. Its high specificity for enzymes that cleave after arginine residues, such as trypsin, plasma kallikrein, and plasmin, makes it an invaluable tool in diagnostics, drug discovery, and fundamental research. This guide provides a comprehensive overview of the core principles, experimental protocols, and relevant biological pathways associated with the use of this compound.

Core Principle: Enzymatic Cleavage and Chromogenic Detection

The utility of this compound as a protease substrate lies in its chemical design. The tripeptide sequence (Tyr-Lys-Arg) mimics the natural cleavage sites of many trypsin-like serine proteases. The C-terminal arginine is linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. Upon enzymatic cleavage of the peptide bond C-terminal to the arginine residue, free pNA is released. This liberated pNA has a distinct yellow color, which can be quantitatively measured by spectrophotometry at a wavelength of 405 nm. The rate of pNA formation is directly proportional to the enzymatic activity under defined conditions.

G Enzymatic Cleavage of this compound Z_YKR_pNA This compound (Colorless Substrate) Z_YKR Z-Tyr-Lys-Arg Z_YKR_pNA->Z_YKR Cleavage pNA p-Nitroaniline (Yellow Product) Z_YKR_pNA->pNA Release Protease Trypsin-like Protease (e.g., Trypsin, Kallikrein, Plasmin)

Figure 1: Enzymatic cleavage of this compound.

Quantitative Data Presentation

The following tables summarize the kinetic parameters for the interaction of trypsin, plasma kallikrein, and plasmin with this compound and structurally similar substrates. It is important to note that exact kinetic values can vary depending on experimental conditions such as pH, temperature, and buffer composition.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Bovine Trypsin Z-Lys-pNA5120.5171.01 x 10³pH 6.94, 25°C[1]
Porcine Pancreatic Kallikrein Ac-Phe-Arg-OEt1723201.36 x 10⁸pH 8.0, 25°C
Human Plasmin H-D-Val-Leu-Lys-pNA~70Not ReportedNot ReportedpH 7.5, 37°C[2]

Experimental Protocols

A generalized experimental workflow for a protease assay using this compound is depicted below. Specific protocols for trypsin, plasma kallikrein, and plasmin follow.

G General Experimental Workflow for Protease Assay A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Buffer and Enzyme to Microplate Wells A->B C Pre-incubate at Specified Temperature B->C D Initiate Reaction by Adding Substrate C->D E Measure Absorbance at 405 nm Kinetically or at Endpoint D->E F Calculate Protease Activity E->F

Figure 2: General workflow for a protease assay.

Molar Extinction Coefficient of p-Nitroaniline

The concentration of released p-nitroaniline is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette or microplate well. The molar extinction coefficient of p-nitroaniline can be influenced by the solution's composition[3]. A commonly used value is approximately 8,800 M⁻¹cm⁻¹ at 410 nm [4]. It is recommended to determine the extinction coefficient under the specific experimental conditions being used for the highest accuracy.

Trypsin Activity Assay Protocol

Objective: To determine the activity of trypsin in a sample.

Materials:

  • Bovine Trypsin (as a standard)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂

  • Stop Solution (optional, for endpoint assays): 50% acetic acid

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in Assay Buffer. A typical starting concentration range is 0.1-1 mM.

    • Prepare a series of trypsin standards of known concentrations in Assay Buffer.

    • Prepare the test samples in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the microplate.

    • Add 25 µL of the trypsin standards or test samples to the appropriate wells.

    • Include a blank control containing 75 µL of Assay Buffer.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the this compound working solution to each well.

    • Kinetic Measurement: Immediately start measuring the absorbance at 405 nm every minute for 10-30 minutes. The rate of change in absorbance is proportional to the enzyme activity.

    • Endpoint Measurement: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 50 µL of Stop Solution. Measure the final absorbance at 405 nm.

  • Data Analysis:

    • For kinetic assays, determine the rate of reaction (ΔA/min).

    • For endpoint assays, subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Create a standard curve by plotting the rate of reaction or final absorbance against the known concentrations of the trypsin standards.

    • Determine the trypsin activity in the test samples by interpolating their values on the standard curve.

Plasma Kallikrein Activity Assay Protocol

Objective: To measure the activity of plasma kallikrein.

Materials:

  • Human Plasma Kallikrein (as a standard)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl

  • Microplate reader and 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and dilute to a working concentration (e.g., 0.5-2 mM) in Assay Buffer.

    • Prepare serial dilutions of plasma kallikrein standards in Assay Buffer.

    • Dilute plasma samples in Assay Buffer.

  • Assay Setup:

    • To each well, add 50 µL of the plasma kallikrein standards or diluted plasma samples.

    • Include a blank control with 50 µL of Assay Buffer.

  • Reaction Initiation and Measurement:

    • Pre-warm the microplate and substrate solution to 37°C.

    • Start the reaction by adding 50 µL of the pre-warmed this compound solution to all wells.

    • Measure the absorbance at 405 nm in kinetic mode at 37°C for 15-60 minutes.

  • Data Analysis:

    • Calculate the rate of pNA formation (Vmax) from the linear portion of the absorbance versus time plot.

    • Construct a standard curve of Vmax versus kallikrein concentration.

    • Determine the kallikrein activity in the plasma samples from the standard curve.

Plasmin Activity Assay Protocol

Objective: To quantify the activity of plasmin.

Materials:

  • Human Plasmin (as a standard)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

  • Microplate reader and 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and dilute to a working concentration (e.g., 0.2-1.5 mM) in Assay Buffer.

    • Prepare a dilution series of plasmin standards in Assay Buffer.

    • Prepare test samples in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of plasmin standards or test samples to the designated wells.

    • Add 50 µL of Assay Buffer to the blank wells.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate and substrate solution to 37°C.

    • Add 50 µL of the this compound working solution to each well to start the reaction.

    • Monitor the increase in absorbance at 405 nm at 37°C for 10-30 minutes.

  • Data Analysis:

    • Determine the reaction rate (mOD/min) from the linear phase of the reaction.

    • Generate a standard curve by plotting the reaction rate against the plasmin concentrations.

    • Calculate the plasmin activity in the samples using the standard curve.

Signaling Pathways and Biological Relevance

The proteases detected by this compound play crucial roles in various physiological and pathological processes. Understanding these pathways is essential for interpreting experimental results and for the development of targeted therapeutics.

Trypsin and Protein Digestion

Trypsin is a key digestive enzyme produced by the pancreas as an inactive zymogen, trypsinogen. In the small intestine, it is activated by enteropeptidase and subsequently activates other digestive proteases, leading to the breakdown of dietary proteins into smaller peptides and amino acids for absorption.

G Protein Digestion Pathway cluster_pancreas Pancreas cluster_small_intestine Small Intestine Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Trypsinogen->Trypsin Activation Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin Peptides Peptides ActiveProteases Active Proteases Trypsin->ActiveProteases Activation DietaryProteins Dietary Proteins DietaryProteins->Peptides Cleavage AminoAcids Amino Acids Peptides->AminoAcids Further Cleavage OtherZymogens Other Protease Zymogens OtherZymogens->ActiveProteases

Figure 3: Simplified pathway of protein digestion involving trypsin.

The Kallikrein-Kinin System

Plasma kallikrein is a central component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Upon activation from its zymogen prekallikrein, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.

G Kallikrein-Kinin System cluster_activation Contact Activation cluster_kinin_generation Kinin Generation cluster_effects Biological Effects FactorXII Factor XII FactorXIIa Factor XIIa FactorXII->FactorXIIa Activation Kallikrein Plasma Kallikrein FactorXIIa->Kallikrein Activates Prekallikrein Prekallikrein Prekallikrein->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin Cleaves HMWK High-Molecular-Weight Kininogen HMWK->Bradykinin Inflammation Inflammation Bradykinin->Inflammation Vasodilation Vasodilation Bradykinin->Vasodilation Pain Pain Bradykinin->Pain

Figure 4: Overview of the Kallikrein-Kinin system.

The Fibrinolytic Pathway

Plasmin is the primary enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots. It is generated from its inactive precursor, plasminogen, by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). The controlled breakdown of fibrin is essential for maintaining blood vessel patency after wound healing.

G Fibrinolytic Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA tPA / uPA tPA_uPA->Plasmin FDPs Fibrin Degradation Products (FDPs) FibrinClot Fibrin Clot FibrinClot->FDPs Degradation Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin Inhibits PAI1 PAI-1 PAI1->tPA_uPA Inhibits

Figure 5: The central role of plasmin in fibrinolysis.

Conclusion

This compound is a versatile and reliable chromogenic substrate for the sensitive detection of trypsin-like serine proteases. Its application in well-defined experimental protocols allows for the accurate quantification of enzymatic activity, providing valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of the underlying biochemical principles and the biological context of the target proteases is paramount for the successful application of this powerful research tool.

References

Z-Tyr-Lys-Arg-pNA: A Chromogenic Substrate for Probing Serine Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in biochemical and pharmaceutical research for the characterization of serine proteases. Its specific peptide sequence mimics the cleavage sites of various pro-protein convertases, making it a valuable tool for studying enzymes involved in protein maturation and activation. This technical guide provides a comprehensive overview of the substrate's specificity, kinetic data, and detailed experimental protocols for its use in enzyme assays.

Core Principles

The utility of this compound as a substrate lies in its chemical design. The tripeptide sequence, Tyr-Lys-Arg, is recognized and cleaved by specific serine proteases at the C-terminal side of the arginine residue. This cleavage event liberates the p-nitroaniline (pNA) moiety, which is chromogenic. The release of pNA results in a measurable increase in absorbance at 405 nm, providing a direct and continuous method to monitor enzyme activity. This colorimetric assay is straightforward, robust, and amenable to high-throughput screening applications.[1][2][3]

Substrate Specificity

This compound is primarily a substrate for subtilisin-like serine proteases, with a particular affinity for Kex2-like enzymes.[4] Kex2, a calcium-dependent serine protease found in the trans-Golgi network of eukaryotic cells, plays a crucial role in the maturation of secreted proteins and peptides by cleaving at the carboxyl side of dibasic amino acid pairs, such as Lys-Arg and Arg-Arg.[4][5][6]

The substrate has been extensively used to study Kex2 homologues in various fungal species, including Saccharomyces cerevisiae, Candida albicans, and Pichia pastoris.[7][8][9] While the core recognition motif is the dibasic pair, studies have shown that residues in the P4 position can also influence substrate binding and cleavage efficiency.[5]

Quantitative Data: Kinetic Parameters

The kinetic parameters of an enzyme-substrate interaction, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), provide a quantitative measure of the enzyme's affinity and catalytic efficiency. While specific kinetic data for this compound with various proteases can vary depending on the experimental conditions, the following table summarizes representative kinetic values for the highly similar substrate, Ac-Pro-Met-Tyr-Lys-Arg-MCA, with purified, secreted, soluble Kex2 protease from Saccharomyces cerevisiae. These values serve as a valuable reference for understanding the enzyme's interaction with this class of substrates.

Substrate SequenceKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Ac-Pro-Met-Tyr-Lys-Arg-MCA2.2241.1 x 107

Data adapted from Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: Secreted, soluble Kex2 protease. Proceedings of the National Academy of Sciences, 89(3), 922-926.[10]

Experimental Protocols

Enzyme Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a Kex2-like protease. It is recommended to optimize the concentrations of the enzyme and substrate for each specific application.

Materials:

  • Purified Kex2 or other target serine protease

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.0-7.4, containing 1-5 mM CaCl2[6][8]

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

Procedure:

  • Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare the reaction mixture by adding the components in the following order:

    • Assay Buffer

    • Enzyme solution (at the desired concentration)

    • Substrate solution (to the final desired concentration, typically in the range of the Km value)

  • Initiate the Reaction: The reaction can be initiated by the addition of either the enzyme or the substrate.

  • Incubate: Incubate the plate at a constant temperature, typically 37°C. The optimal temperature for Kex2 activity with this substrate has been observed to be between 40°C and 50°C, although experiments are often conducted at 37°C to reflect physiological conditions.[7]

  • Monitor Absorbance: Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance at 405 nm against time.

    • Determine the initial velocity (V0) of the reaction from the linear portion of the curve.

    • The concentration of the product (pNA) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,000 M-1cm-1 at 405 nm), c is the concentration, and l is the path length of the cuvette or well.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[6]

Visualizations

Signaling Pathway: Kex2-Mediated Pro-protein Processing

Kex2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Secretion Secretion Proprotein Pro-protein Synthesis and Folding Kex2 Kex2 Protease Proprotein->Kex2 Transport Processing Cleavage at Dibasic Sites Kex2->Processing Catalysis MatureProtein Mature, Active Protein Processing->MatureProtein Secretion Chromogenic_Assay_Workflow Start Start PrepareReagents Prepare Assay Buffer, Enzyme, and Substrate Start->PrepareReagents Mix Mix Reagents in Microplate Well PrepareReagents->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure Analyze Analyze Data: Calculate Initial Velocity Measure->Analyze End End Analyze->End

References

The Enzymatic Landscape of Z-Tyr-Lys-Arg-pNA Cleavage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic chromogenic substrate, Z-Tyr-Lys-Arg-pNA (Nα-carbobenzoxy-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide), serves as a valuable tool in the study of a specific class of serine proteases.[1] Its chemical structure, featuring a peptide sequence recognized by these enzymes and a p-nitroanilide (pNA) group, allows for the direct and continuous monitoring of enzymatic activity.[1] Upon cleavage of the amide bond between the arginine residue and the pNA moiety, the release of p-nitroaniline results in a measurable increase in absorbance at 405 nm. This property makes this compound a versatile substrate for enzyme kinetics, inhibitor screening, and diagnostic assays.[1] This technical guide provides an in-depth overview of the primary enzymes known to cleave this compound, their associated signaling pathways, detailed experimental protocols for their activity assessment, and a summary of available kinetic data. The enzymes discussed herein are central to a multitude of physiological and pathological processes, including protein processing, blood coagulation, and fibrinolysis.

Kex2: A Key Proprotein Convertase

The Kex2 endoprotease from Saccharomyces cerevisiae is a calcium-dependent serine protease that plays a crucial role in the maturation of secreted proteins and peptides by cleaving at the carboxyl side of paired basic amino acid residues, specifically Lys-Arg and Arg-Arg sequences.[2][3] As a member of the subtilisin-like proprotein convertase family, Kex2 is a key enzyme in the secretory pathway.[4]

Kex2 Processing Pathway

Kex2 itself undergoes a series of post-translational modifications and processing steps to become a mature, active enzyme. This process begins in the endoplasmic reticulum and continues through the Golgi apparatus, where it is localized.[4][5]

Kex2_Processing_Pathway cluster_ER ER Processing cluster_Golgi Golgi Processing ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus TGN Trans-Golgi Network (TGN) Secretory_Vesicles Secretory Vesicles TGN->Secretory_Vesicles Sorting Secreted Substrates Secreted Substrates Secretory_Vesicles->Secreted Substrates Substrate Cleavage Prepro_Kex2 Pre-pro-Kex2 (Inactive) Pro_Kex2 Pro-Kex2 (Inactive) Prepro_Kex2->Pro_Kex2 Signal Peptide Cleavage Mature_Kex2 Mature Kex2 (Active) Pro_Kex2->Mature_Kex2 Autocatalytic Pro-domain Removal Mature_Kex2->TGN Localization

Figure 1: Kex2 Maturation and Substrate Processing Pathway.
Experimental Protocol: Kex2 Activity Assay

This protocol is adapted from methodologies described for the purification and activity testing of fungal Kex2 proteinases.[6][7]

Materials:

  • Recombinant Kex2 enzyme

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Reaction Buffer: 50 mM Bis-Tris (pH 7.2), 1 mM CaCl₂

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare the reaction mixture by adding the components in the following order:

    • Reaction Buffer

    • Recombinant Kex2 enzyme (diluted in Reaction Buffer to the desired concentration)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate to the reaction temperature.

  • Initiate the Reaction: Add the this compound substrate to each well to a final concentration of 0.5 mM.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at 37°C in a microplate reader. Record measurements every minute for a period of 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • The rate of p-nitroaniline release can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).

Quantitative Data: Kex2 Kinetics
Substrate (Peptidyl-MCA)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-Pro-Met-Tyr-Lys-Arg-MCA1.1121.1 x 10⁷
Boc-Gln-Arg-Arg-MCA400112.8 x 10⁴

Table 1: Kinetic Parameters of Soluble Kex2 with Fluorogenic Substrates. Data adapted from Brenner & Fuller (1992).[8] Note that these are not with the pNA substrate and serve as an indication of substrate preference.

Thrombin: A Central Enzyme in Coagulation

Thrombin (Factor IIa) is a serine protease that plays a pivotal role in the blood coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, forming a stable blood clot.[9] Beyond its procoagulant functions, thrombin is also involved in a variety of cellular signaling processes through the activation of Protease-Activated Receptors (PARs).[10]

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the cleavage and activation of PARs, which are G protein-coupled receptors. This initiates a cascade of intracellular signaling events.[10][11]

Thrombin_Signaling_Pathway cluster_membrane Cell Membrane Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage & Activation Gq Gαq PAR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) PKC->Downstream_Signaling

Figure 2: Simplified Thrombin Signaling via PAR1 and Gαq.
Experimental Protocol: Thrombin Activity Assay

A general protocol for measuring thrombin activity using a chromogenic substrate can be adapted for this compound.

Materials:

  • Purified human α-thrombin

  • This compound substrate stock solution

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare Reagents: Dilute the thrombin stock solution and the this compound substrate in the Assay Buffer to the desired concentrations.

  • Assay Setup: In a 96-well plate, add the Assay Buffer and the thrombin solution.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add the this compound substrate to start the reaction.

  • Measurement: Monitor the change in absorbance at 405 nm over time at 37°C.

  • Data Analysis: Calculate the initial velocity as described for the Kex2 assay.

Quantitative Data: Thrombin Kinetics
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Tos-Gly-Pro-Arg-pNA (Chromozym TH)4.181273.0 x 10⁷
D-Phe-Pip-Arg-pNA (S-2238)1.3391.46.9 x 10⁷

Table 2: Kinetic Parameters of Human α-Thrombin with Chromogenic Substrates. Data from Lottenberg et al. (1983).[12]

Plasmin: The Key Fibrinolytic Enzyme

Plasmin is a serine protease that circulates in the blood as an inactive zymogen, plasminogen. Its primary function is to dissolve fibrin blood clots (fibrinolysis).[13] Plasmin is also involved in various other physiological and pathological processes, including tissue remodeling, wound healing, and tumor invasion.[14]

Plasmin Signaling and Fibrinolysis

Plasminogen is activated to plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). Plasmin then degrades the fibrin mesh of a clot.[15] Plasmin can also activate signaling pathways, for instance, by inducing the expression of chemokines in dendritic cells.[14]

Plasmin_Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation Inactive_Complex Inactive Complex Plasmin->Inactive_Complex Inhibition tPA_uPA tPA / uPA tPA_uPA->Plasminogen FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Inactive_Complex

Figure 3: Overview of the Plasmin-mediated Fibrinolysis Pathway.
Experimental Protocol: Plasmin Activity Assay

This protocol is adapted from a standard procedure for plasmin activity using a different p-nitroanilide substrate, D-Val-Leu-Lys-pNA. It can be modified for this compound.

Materials:

  • Purified human plasmin

  • This compound substrate stock solution

  • Assay Buffer: 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5

  • Microplate reader

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare working solutions of plasmin and this compound in the Assay Buffer.

  • Assay Setup: To each well, add the Assay Buffer and the plasmin solution.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the this compound substrate to each well.

  • Measurement: Monitor the absorbance at 405 nm at 37°C.

  • Data Analysis: Determine the initial velocity of the reaction.

Quantitative Data: Plasmin Kinetics
Substrate (Plasminogen)ConditionKm (µM)kcat (s⁻¹)
Glu-plasminogenPurified system650.06
Lys-plasminogenPurified system190.2
Glu-plasminogenIn presence of fibrin0.160.1

Table 3: Kinetic Parameters for the Activation of Plasminogen by tPA. Data from Hoylaerts et al. (1982).[13] This table shows the kinetics of plasmin generation, not the activity of plasmin on a chromogenic substrate.

Kallikrein and the Kallikrein-Kinin System

Kallikreins are serine proteases that act on kininogens to release vasoactive peptides called kinins (e.g., bradykinin).[16] The Kallikrein-Kinin System is involved in inflammation, blood pressure regulation, and coagulation.[17][18]

The Kallikrein-Kinin System

This system is a cascade that, once activated, leads to the production of bradykinin, a potent vasodilator.[16][19]

Kallikrein_Kinin_System HMWK High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->HMWK Cleavage B2_Receptor B2 Receptor Bradykinin->B2_Receptor Binding FactorXIIa Factor XIIa FactorXIIa->Prekallikrein Activation Vasodilation Vasodilation, Increased Permeability, Pain B2_Receptor->Vasodilation

Figure 4: Simplified Diagram of the Plasma Kallikrein-Kinin System.
Experimental Protocol and Quantitative Data

Specific experimental protocols and kinetic data for the cleavage of this compound by kallikrein are not well-documented in publicly available literature. Assays for kallikrein activity often utilize other chromogenic or fluorogenic substrates.

Factor Xa: At the Crossroads of the Coagulation Cascade

Factor Xa is a serine protease that occupies a central position in the coagulation cascade, linking the intrinsic and extrinsic pathways to the final common pathway leading to thrombin generation.[20][21][22]

Factor Xa in the Coagulation Cascade

Factor X is activated to Factor Xa by both the intrinsic (tenase complex) and extrinsic (tissue factor pathway) pathways. Factor Xa then forms the prothrombinase complex with Factor Va, which converts prothrombin to thrombin.[21][23][24]

Coagulation_Cascade_FXa Intrinsic_Pathway Intrinsic Pathway (Tenase Complex) FactorX Factor X Intrinsic_Pathway->FactorX Activation Extrinsic_Pathway Extrinsic Pathway (Tissue Factor-FVIIa) Extrinsic_Pathway->FactorX Activation FactorXa Factor Xa FactorX->FactorXa Prothrombinase_Complex Prothrombinase Complex FactorXa->Prothrombinase_Complex Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin FactorVa Factor Va FactorVa->Prothrombinase_Complex Prothrombinase_Complex->Prothrombin Cleavage

Figure 5: The Central Role of Factor Xa in the Coagulation Cascade.
Experimental Protocol and Quantitative Data

This compound is not an optimal substrate for Factor Xa, which generally prefers substrates with a glycine residue at the P2 position.[25] A more suitable chromogenic substrate for Factor Xa is RGR-pNA.[25]

Experimental Protocol (using a suitable substrate like RGR-pNA):

Materials:

  • Purified Factor Xa

  • RGR-pNA substrate stock solution

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4

  • Microplate reader

  • 96-well microplate

Procedure:

  • Assay Setup: In a 96-well plate, add the Assay Buffer and the Factor Xa solution.

  • Pre-incubation: Incubate at 25°C for 5 minutes.

  • Reaction Initiation: Add the RGR-pNA substrate.

  • Measurement: Monitor the absorbance at 405 nm.

  • Data Analysis: Calculate the initial velocity.

Quantitative Data:

Due to the low specificity of Factor Xa for this compound, kinetic data for this specific enzyme-substrate pair is not available. Studies on the activation of Factor V by Factor Xa have determined the following kinetic parameters for that interaction.[26]

EnzymeSubstrateKm (nM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)
Factor XaFactor V10.42.64.14 x 10⁶
ThrombinFactor V71.714.03.26 x 10⁶

Table 4: Kinetic Parameters for the Activation of Factor V. Data from Monkovic & Tracy (1990).[26]

Conclusion

This compound is a valuable tool for studying a range of serine proteases, with a particular utility for assaying the activity of Kex2 and related proprotein convertases. While it is also cleaved by key enzymes of the coagulation and fibrinolytic systems, such as thrombin and plasmin, its specificity is not absolute. For enzymes like Factor Xa, alternative substrates are more appropriate. This guide provides a comprehensive resource for researchers, offering detailed protocols, insights into the relevant biological pathways, and a compilation of available kinetic data to facilitate the effective use of this compound in scientific investigation and drug discovery. The provided diagrams and tables offer a quick reference for experimental design and data interpretation.

References

An In-depth Technical Guide to Z-Tyr-Lys-Arg-pNA: A Chromogenic Substrate for Protease Activity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, experimental applications, and relevant biological pathways associated with the chromogenic substrate Z-Tyr-Lys-Arg-pNA. This document is intended to serve as a practical resource for laboratory professionals engaged in protease research and drug discovery.

Core Molecular and Physical Data

This compound (Benzyloxycarbonyl-Tyrosyl-Lysyl-Arginine-p-nitroanilide) is a synthetic peptide widely used as a chromogenic substrate for a variety of proteases, most notably for the Kex2 family of serine proteases. Its utility in biochemical assays stems from the p-nitroaniline (pNA) moiety, which, upon enzymatic cleavage, produces a yellow-colored product that can be readily quantified by spectrophotometry. The compound is also available as a trifluoroacetate (TFA) salt.

PropertyThis compoundThis compound · 2TFA
Molecular Formula C35H45N9O8C35H45N9O8 · 2C2HF3O2
Molecular Weight 719.79 g/mol [1]947.85 g/mol
Appearance White to off-white solid/powder[1][2]White to off-white powder[2]
Purity (Typical) ≥ 99% (HPLC)[2]≥ 99% (HPLC)[2]
Storage Conditions Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months.[1]2 - 8°C

Biological Function and Applications

This compound serves as a substrate for subtilisin-type and yapsin-like proteases.[3] It is particularly well-suited for assaying the activity of Kex2 endoprotease (also known as proteinase yscF), a calcium-dependent serine protease found in yeast.[4] Kex2 is a prototypical eukaryotic prohormone-processing enzyme that cleaves precursor proteins at pairs of basic residues (e.g., Lys-Arg, Arg-Arg).[5] This processing is a critical step in the maturation of many secreted proteins and peptides, including yeast α-factor pheromone and killer toxin.[6]

The primary application of this compound is in colorimetric enzyme assays to determine the kinetic parameters of proteases, screen for inhibitors, and characterize enzyme activity in various biological samples. The principle of the assay is the enzymatic hydrolysis of the amide bond between the arginine residue and the pNA group, leading to the release of free pNA, which has a distinct absorbance maximum around 405-410 nm.[7]

Key Signaling Pathway: Kex2-Mediated Protein Processing

The processing of precursor proteins by Kex2 is an integral part of the eukaryotic secretory pathway. The following diagram illustrates the key steps in the maturation of a proprotein by Kex2 in yeast.

Kex2_Pathway PreProprotein Pre-proprotein Proprotein_ER Proprotein PreProprotein->Proprotein_ER Proprotein_Golgi Proprotein Proprotein_ER->Proprotein_Golgi ER to Golgi Transport Mature_Protein Mature Protein Proprotein_Golgi->Mature_Protein Cleavage at dibasic sites Kex2 Kex2 Protease Kex2->Proprotein_Golgi

Kex2-mediated proprotein processing pathway.

Experimental Protocols

Chromogenic Assay for Kex2 Protease Activity

This protocol provides a general method for determining the activity of Kex2 protease or other compatible enzymes using this compound.

1. Materials and Reagents:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Reaction Buffer: 50 mM Tris-HCl or HEPES, 5 mM CaCl2, pH 7.0[8]

  • Purified Kex2 protease or enzyme sample

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplate or cuvettes

2. Preparation of Solutions:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Working Substrate Solution: Dilute the stock solution in the Reaction Buffer to a final desired concentration. A typical starting concentration for the assay is 0.5 mM.[2]

  • Enzyme Dilution: Dilute the Kex2 protease in the Reaction Buffer to the desired concentration. The optimal concentration should be determined empirically but should be sufficient to yield a linear rate of pNA release over the desired time course.

3. Assay Procedure:

  • To each well of a 96-well plate, add 50 µL of the working substrate solution.

  • Pre-incubate the plate at 37°C for 5 minutes to bring the substrate to the reaction temperature.

  • Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-30 minutes.

  • Include appropriate controls, such as a blank with no enzyme and a control with a known inhibitor.

4. Data Analysis:

  • Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance versus time plot.

  • The concentration of pNA released can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

The following diagram outlines the general workflow for this experimental protocol.

Assay_Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction Reaction Setup (Mix Substrate and Enzyme) prep->reaction incubation Incubation (37°C) reaction->incubation measurement Spectrophotometric Measurement (Absorbance at 405 nm) incubation->measurement analysis Data Analysis (Calculate Reaction Rate) measurement->analysis

General workflow for a chromogenic protease assay.

Conclusion

This compound is a valuable and versatile tool for the study of proteases, particularly those with specificity for dibasic cleavage sites. Its use in a straightforward chromogenic assay allows for the sensitive and quantitative determination of enzyme activity, making it an indispensable reagent for researchers in biochemistry, molecular biology, and drug development. Careful consideration of the experimental conditions, including pH, temperature, and substrate concentration, is crucial for obtaining accurate and reproducible results.

References

Z-Tyr-Lys-Arg-pNA solubility characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility Characteristics of Z-Tyr-Lys-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of the chromogenic substrate this compound (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide). Understanding the solubility and handling of this peptide is critical for its effective use in various biochemical assays, particularly for the study of protease activity.

Core Solubility Properties

This compound is a synthetic peptide derivative frequently employed as a substrate for serine proteases, such as kexin (a yeast endoprotease). Its solubility is a key factor in the design and execution of reliable and reproducible enzymatic assays. While generally described as having good stability and solubility in aqueous solutions, specific quantitative data is crucial for accurate experimental setup.

Data Presentation: Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound.

SolventConcentrationMethod of DissolutionNotes
Dimethyl Sulfoxide (DMSO)100 mg/mLUltrasonication is recommended to aid dissolution.It is advised to use newly opened DMSO as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product. This forms a concentrated stock solution.
Aqueous Buffer0.5 mMDirect dissolution in the reaction buffer.In a study of Kex2 proteinase activity, the substrate was dissolved directly in a buffer containing 50 mM BisTris (pH 7.2) and 1 mM CaCl2 to achieve the final working concentration[1].
Aqueous BufferOD315 = 12Dissolution in the reaction buffer.For a Kex2 protease assay, the substrate was dissolved in a reaction buffer of 50 mM Tris-HCl or HEPES (pH 7.0) with 5 mM CaCl2 to an optical density of 12 at 315 nm. This substrate solution is stable for several months at -20°C[2].

Experimental Protocols

Proper preparation of this compound solutions is paramount for obtaining accurate and consistent results in enzyme kinetic studies. Below are detailed methodologies for preparing stock and working solutions.

Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution that can be stored and diluted for future experiments.

Materials:

  • This compound powder

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the tube briefly to initially mix the powder and solvent.

  • Place the tube in an ultrasonic bath and sonicate until the substrate is completely dissolved. Visual inspection should confirm the absence of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of an Aqueous Working Solution for Protease Assays

This protocol describes the direct preparation of a working solution in a typical aqueous buffer system for immediate use in an enzyme assay.

Materials:

  • This compound powder

  • Reaction Buffer (e.g., 50 mM BisTris, pH 7.2, 1 mM CaCl2 or 50 mM Tris-HCl/HEPES, pH 7.0, 5 mM CaCl2)[1][2]

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the amount of this compound powder required to achieve the desired final concentration in the total assay volume (e.g., 0.5 mM)[1].

  • Weigh the calculated amount of the substrate and add it to a sterile tube.

  • Add the appropriate volume of the reaction buffer to the tube.

  • Vortex the solution thoroughly until the substrate is fully dissolved. Gentle warming to 37°C may aid dissolution if necessary, but stability at this temperature should be considered.

  • This working solution should ideally be prepared fresh for each experiment.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the preparation and use of this compound solutions.

G cluster_stock Stock Solution Preparation (DMSO) cluster_working Working Solution Preparation (Aqueous Buffer) weigh_dmso Weigh this compound add_dmso Add Anhydrous DMSO weigh_dmso->add_dmso ultrasonicate Ultrasonicate to Dissolve add_dmso->ultrasonicate aliquot_dmso Aliquot Stock Solution ultrasonicate->aliquot_dmso store_dmso Store at -20°C / -80°C aliquot_dmso->store_dmso weigh_aq Weigh this compound add_buffer Add Reaction Buffer weigh_aq->add_buffer dissolve_aq Vortex to Dissolve add_buffer->dissolve_aq use_now Use in Assay Immediately dissolve_aq->use_now

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_assay General Protease Assay Workflow start Prepare Working Substrate Solution mix Mix Substrate and Enzyme in Reaction Buffer start->mix enzyme Prepare Enzyme Solution enzyme->mix incubate Incubate at Optimal Temperature mix->incubate measure Measure Absorbance at 405 nm over Time incubate->measure analyze Analyze Data (e.g., calculate reaction rate) measure->analyze

Caption: A generalized experimental workflow for a protease assay using this compound.

Signaling Pathways

This compound is a synthetic chromogenic substrate and is not a component of any known biological signaling pathways. Its utility lies in its ability to be specifically cleaved by certain proteases, leading to the release of p-nitroaniline, which can be quantified spectrophotometrically. This allows for the in vitro characterization of enzyme activity, which may be part of a signaling pathway, but the substrate itself is not a signaling molecule. For instance, it is used to measure the activity of Kex2 endoprotease, an enzyme involved in the processing of precursor proteins in yeast[2].

Conclusion

The solubility of this compound is highly dependent on the chosen solvent system. For high-concentration stock solutions, anhydrous DMSO with ultrasonication is effective. For direct use in enzymatic assays, dissolution in the appropriate aqueous buffer is feasible, with the optimal pH for Kex2 protease assays being in the range of 7.0-7.4[1][2]. Adherence to proper preparation and storage protocols is essential for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of experimental data obtained using this valuable biochemical tool.

References

Z-Tyr-Lys-Arg-pNA: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for the chromogenic substrate Z-Tyr-Lys-Arg-pNA (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide). Understanding the stability profile of this peptide substrate is critical for ensuring the accuracy and reproducibility of enzymatic assays in research and drug development.

Core Concepts: Stability Profile

This compound, like many peptide-based reagents, is susceptible to degradation, which can impact its performance as a substrate. The primary factors influencing its stability are temperature, pH, and light exposure. The molecule consists of a protected tripeptide sequence linked to a p-nitroanilide (pNA) chromophore. Enzymatic cleavage of the amide bond between arginine and p-nitroanilide by specific proteases releases the yellow chromophore, which can be quantified spectrophotometrically. Degradation can occur through hydrolysis of the peptide bonds or the pNA amide bond, as well as modifications to the amino acid side chains.

Summary of Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. The following tables summarize the recommended storage conditions for the lyophilized powder and solutions.

Table 1: Recommended Storage of Lyophilized this compound

Storage TemperatureDurationNotes
-80°C2 years[1]Recommended for long-term storage.
-20°C1 year[1]Suitable for intermediate-term storage.
2-8°CShort-termFor immediate use or brief periods.[2]

Table 2: Recommended Storage of this compound in Solution

Storage TemperatureDurationSolventNotes
-80°C6 months[3][4]DMSOAliquot to avoid freeze-thaw cycles.
-20°C1 month[3][4]DMSOSuitable for working stock solutions.

Note: It is strongly recommended to prepare fresh solutions for optimal performance. If storing solutions, they should be aliquoted into single-use volumes to minimize freeze-thaw cycles.

Factors Affecting Stability

Several environmental factors can influence the rate of degradation of this compound.

Factors Affecting this compound Stability cluster_degradation Degradation Pathways Stability This compound Stability Temp Temperature Stability->Temp pH pH Stability->pH Light Light Exposure Stability->Light Solvent Solvent Stability->Solvent Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation pH->Hydrolysis Photodegradation Photodegradation Light->Photodegradation

Caption: Factors influencing the stability of this compound.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a method to evaluate the stability of a this compound solution over time at a specific temperature.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A suitable buffer (e.g., Tris-HCl, pH 7.5)

  • A specific protease (e.g., Trypsin)

  • Spectrophotometer capable of reading at 405 nm

  • Temperature-controlled incubator or water bath

  • Microplates or cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Incubation:

    • Dilute the stock solution to a working concentration in the desired buffer.

    • Aliquot the working solution into multiple tubes.

    • Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.

  • Enzymatic Assay:

    • Add a known concentration of the protease to the aliquot.

    • Incubate for a fixed period to allow for enzymatic cleavage.

    • Measure the absorbance at 405 nm to quantify the amount of released p-nitroanilide.

  • Data Analysis:

    • Plot the absorbance (or calculated concentration of pNA) against the incubation time.

    • A decrease in the rate of pNA release over time indicates degradation of the substrate.

Workflow for this compound Stability Assay start Start prep_stock Prepare Z-YKR-pNA Stock Solution (DMSO) start->prep_stock prep_working Prepare Working Solution (Aqueous Buffer) prep_stock->prep_working incubate Incubate at Test Condition (T, pH) prep_working->incubate sample Sample at Time Points incubate->sample sample->incubate Continue Incubation assay Perform Enzymatic Assay sample->assay measure Measure Absorbance (405 nm) assay->measure analyze Analyze Data & Determine Stability measure->analyze end End analyze->end

References

Z-Tyr-Lys-Arg-pNA: A Technical Guide to Safe Handling and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of Z-Tyr-Lys-Arg-pNA (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide). This chromogenic substrate is a valuable tool in protease research, particularly for assays involving subtilisin-type and yapsin-like proteases. Adherence to proper safety protocols is crucial when working with this compound to ensure a safe laboratory environment and the integrity of experimental results.

Safety and Handling

While this compound is a valuable research tool, it is essential to handle it with care, following established laboratory safety protocols. The following information is synthesized from available safety data and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures

To mitigate the identified risks, the following precautionary measures should be strictly followed:

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Storage:

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes. For operations with a risk of significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts and mists is recommended.

Quantitative Safety and Storage Data

For quick reference, the following table summarizes key quantitative data related to the safety and storage of this compound.

ParameterValue
GHS Hazard Statements H302, H315, H319, H335
Storage Temperature 2-8°C (short-term) or -20°C (long-term for stock solutions)[1]
Stock Solution Stability Consult supplier's data sheet for specific stability information.

Experimental Protocols

This compound is primarily used as a chromogenic substrate in protease assays. The following sections provide a general methodology for its use. Researchers should adapt these protocols to their specific experimental needs.

Reconstitution of this compound

A stock solution of this compound is typically prepared in an organic solvent due to its limited solubility in aqueous buffers. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[2][3]

Methodology:

  • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • Aseptically add the required volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protease Activity Assay

This protocol outlines a general procedure for measuring protease activity using this compound. The final concentrations of substrate and enzyme, as well as the buffer composition, should be optimized for the specific protease being studied.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing 1 mM CaCl₂)[4]

  • Protease solution (of unknown or known concentration)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Methodology:

  • Prepare the reaction mixture: In each well of a 96-well microplate, prepare the reaction mixture by adding the assay buffer and the protease solution.

  • Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add the this compound stock solution to each well to achieve the desired final concentration (e.g., 0.15 mM).[4] Mix gently.

  • Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The release of p-nitroanilide (pNA) upon substrate cleavage results in a yellow color, which can be quantified.

  • Data Analysis: The rate of the reaction (change in absorbance per unit of time) is proportional to the protease activity.

Diagrams

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal Receive Receive Store Store Receive->Store PPE Wear Appropriate PPE Store->PPE Weigh Weigh in Vented Enclosure PPE->Weigh Reconstitute Reconstitute Weigh->Reconstitute Assay Perform Assay Reconstitute->Assay Decontaminate Decontaminate Work Area Assay->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste

Caption: Workflow for the safe handling of this compound.

Protease Assay Workflow

Protease_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer and Enzyme Dilution Start->Prepare_Reagents Reconstitute_Substrate Reconstitute this compound in DMSO Start->Reconstitute_Substrate Add_to_Plate Add Buffer and Enzyme to Microplate Prepare_Reagents->Add_to_Plate Initiate_Reaction Add Substrate to Initiate Reaction Reconstitute_Substrate->Initiate_Reaction Pre_Incubate Pre-incubate at Desired Temperature Add_to_Plate->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm Kinetically Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rate (Protease Activity) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a protease assay using this compound.

References

Technical Guide: Certificate of Analysis and Application of Z-Tyr-Lys-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chromogenic protease substrate Z-Tyr-Lys-Arg-pNA (Nα-Benzyloxycarbonyl-L-Tyrosyl-L-Lysyl-L-Arginine 4-nitroanilide). It is intended for researchers, scientists, and professionals in drug development who utilize this substrate for the characterization and kinetic analysis of proteases such as trypsin, kallikrein, and other serine proteases.

Quantitative Data Summary

The following tables summarize the typical physicochemical properties and quality control specifications for this compound, compiled from various supplier Certificates of Analysis.

Table 1: Physicochemical Properties

ParameterValue
Chemical Name Nα-Benzyloxycarbonyl-L-Tyrosyl-L-Lysyl-L-Arginine 4-nitroanilide
Molecular Formula C₃₅H₄₅N₉O₈
Molecular Weight 719.79 g/mol
CAS Number 108318-36-1
Appearance White to off-white solid/powder

Table 2: Quality Control Specifications

ParameterSpecificationMethod
Purity ≥99%HPLC
Identity Consistent with structureLC-MS
Solubility Soluble in DMSOVisual
Storage (Powder) -20°C (1 year) or -80°C (2 years)
Storage (in Solvent) -20°C (1 month) or -80°C (6 months)

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound and its application in enzymatic assays are provided below.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to assess the purity of the peptide substrate.

A. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

B. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of this compound.

A. Materials and Reagents:

  • This compound sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (FA)

  • C18 reverse-phase LC column suitable for MS detection

  • LC-MS system (e.g., ESI-TOF or ESI-Quadrupole)

B. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) FA in water.

    • Mobile Phase B: 0.1% (v/v) FA in acetonitrile.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in Mobile Phase A.

  • LC Conditions:

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

    • Flow Rate: 0.3 mL/min

    • Gradient: A suitable gradient to elute the peptide, for example, 5% to 95% B over 10 minutes.

  • MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak and identify the [M+H]⁺ ion. The observed m/z should correspond to the theoretical mass of the protonated molecule (720.80 g/mol ).

Enzymatic Activity Assay Using this compound

This protocol describes a general method for measuring the activity of a serine protease using this compound as a chromogenic substrate. The cleavage of the substrate releases p-nitroaniline (pNA), which can be quantified spectrophotometrically.

A. Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Protease solution of unknown activity

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

B. Procedure:

  • Prepare the working substrate solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

  • Set up the reaction:

    • In a 96-well microplate, add 180 µL of the working substrate solution to each well.

    • Include a blank control with 200 µL of the working substrate solution (no enzyme).

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction:

    • Add 20 µL of the protease solution to each well (except the blank).

    • Immediately start measuring the absorbance at 405 nm in kinetic mode, taking readings every minute for 15-30 minutes.

  • Data Analysis:

    • Plot the absorbance at 405 nm versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

    • The concentration of pNA produced can be calculated using the Beer-Lambert law (ε of pNA at 405 nm = 10,600 M⁻¹cm⁻¹).

Visualizations

Enzymatic Cleavage of this compound

The following diagram illustrates the enzymatic reaction where a protease cleaves the amide bond between Arginine and p-nitroaniline (pNA), releasing the chromogenic pNA molecule.

G cluster_0 Reaction Components cluster_1 Reaction Products This compound This compound (Substrate) Z-Tyr-Lys-Arg Z-Tyr-Lys-Arg This compound->Z-Tyr-Lys-Arg Cleavage pNA p-nitroaniline (pNA) (Yellow Chromophore) This compound->pNA Release Protease Protease (e.g., Trypsin) Protease->this compound Acts on G start Start prep_substrate Prepare Working Substrate Solution start->prep_substrate add_to_plate Add Substrate to 96-well Plate prep_substrate->add_to_plate pre_incubate Pre-incubate at Reaction Temperature add_to_plate->pre_incubate add_enzyme Add Protease Solution to Initiate Reaction pre_incubate->add_enzyme measure_abs Measure Absorbance at 405 nm (Kinetic Mode) add_enzyme->measure_abs analyze Analyze Data: Calculate Initial Velocity measure_abs->analyze end End analyze->end

The Advent and Evolution of p-Nitroanilide Substrates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, application, and experimental utilization of chromogenic p-nitroanilide substrates in enzyme kinetics and drug development.

Introduction

In the landscape of biochemical research and drug discovery, the ability to accurately and efficiently measure enzyme activity is paramount. The introduction of chromogenic substrates, particularly p-nitroanilide (pNA) derivatives, marked a significant milestone in this endeavor. First described in the early 1960s, these compounds have become indispensable tools for the continuous colorimetric assay of a wide range of proteases and other enzymes. Their utility lies in the enzymatic release of p-nitroaniline, a yellow chromophore that can be readily quantified spectrophotometrically, providing a direct measure of enzyme kinetics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of p-nitroanilide substrates, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Perspective

The pioneering work on chromogenic protease substrates was conducted by Dr. Bernard F. Erlanger and his colleagues. In their seminal 1961 paper published in the Archives of Biochemistry and Biophysics, Erlanger, Kokowsky, and Cohen detailed the preparation and properties of two novel chromogenic substrates for trypsin: Nα-benzoyl-DL-arginine p-nitroanilide (BAPNA) and Nα-benzoyl-L-arginine p-nitroanilide.[1][2][3][4][5] This development provided a simple and continuous method for assaying trypsin activity, a significant improvement over previous endpoint or coupled assays. The principle was straightforward: the amide bond between the amino acid or peptide and the p-nitroaniline moiety is cleaved by the enzyme, releasing the yellow p-nitroaniline, which has a maximum absorbance around 410 nm. This innovation paved the way for the development of a vast array of pNA-based substrates for various other proteases, including chymotrypsin, elastase, and caspases, by modifying the peptide sequence to match the enzyme's specificity.

Mechanism of Action: A Visualized Pathway

The enzymatic cleavage of a p-nitroanilide substrate by a serine protease, such as trypsin, follows a well-established two-step "ping-pong" mechanism involving a catalytic triad (typically composed of serine, histidine, and aspartate residues) in the enzyme's active site.

  • Acylation: The serine residue's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile peptide bond. This forms a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, breaking the amide bond and releasing the C-terminal portion of the substrate, which in this case is p-nitroaniline. This leaves the N-terminal part of the substrate covalently attached to the serine residue as an acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by the histidine, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses, releasing the N-terminal portion of the substrate and regenerating the active enzyme.

Enzymatic_Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex (E-S) TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic Attack by Serine Acyl_E Acyl-Enzyme Intermediate + pNA TI1->Acyl_E Release of p-Nitroaniline Acyl_E_H2O Acyl-Enzyme + H2O TI2 Tetrahedral Intermediate 2 Acyl_E_H2O->TI2 Nucleophilic Attack by Water E_P Enzyme + Product TI2->E_P Release of Peptide Fragment

Enzymatic cleavage of a p-nitroanilide substrate.

Quantitative Data on Enzyme-Substrate Interactions

The efficiency of an enzyme's catalysis on a given p-nitroanilide substrate is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. kcat, also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. The following table summarizes kinetic parameters for several common proteases with their respective p-nitroanilide substrates.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Trypsin (bovine)Nα-Benzoyl-DL-arginine p-nitroanilide0.2 - 1.05 - 205,000 - 100,000
Chymotrypsin (bovine)N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide0.05 - 0.250 - 100250,000 - 2,000,000
Elastase (porcine)N-Succinyl-Ala-Ala-Ala-p-nitroanilide0.5 - 1.510 - 306,700 - 60,000
PapainNα-Benzoyl-L-arginine p-nitroanilide0.3 - 0.52 - 54,000 - 16,700
Caspase-3 (human)Ac-DEVD-pNA0.01 - 0.0210 - 20500,000 - 2,000,000

Experimental Protocols

Synthesis of a Peptide p-Nitroanilide Substrate via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptide p-nitroanilides can be challenging due to the low nucleophilicity of the amino group of p-nitroaniline. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method to overcome these difficulties. The following is a generalized protocol for the synthesis of a peptide p-nitroanilide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow Resin Start with p-Nitroaniline-derivatized Resin Deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection1 Wash1 Wash Resin Deprotection1->Wash1 Coupling Couple Fmoc-protected Amino Acid (e.g., HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for each Amino Acid in the Sequence Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 Wash Resin Final_Deprotection->Wash3 Cleavage Cleave Peptide from Resin (e.g., TFA cocktail) Wash3->Cleavage Precipitation Precipitate Peptide in cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization Enzyme_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2) Setup Pipette Assay Buffer into Cuvette/Well Buffer->Setup Substrate Prepare BAPNA Stock Solution (e.g., 10 mM in DMSO) Add_Substrate Add BAPNA to reach final concentration Substrate->Add_Substrate Enzyme Prepare Trypsin Solution (in cold, slightly acidic buffer) Initiate_Reaction Add Trypsin Solution to start the reaction Enzyme->Initiate_Reaction Pre-incubation Pre-incubate at Assay Temperature (e.g., 37°C) Setup->Pre-incubation Pre-incubation->Add_Substrate Add_Substrate->Initiate_Reaction Monitor_Absorbance Immediately monitor absorbance at 410 nm over time (kinetic read) Initiate_Reaction->Monitor_Absorbance Plot Plot Absorbance vs. Time Monitor_Absorbance->Plot Calculate_Rate Determine the initial reaction rate (ΔAbs/min) from the linear portion of the curve Plot->Calculate_Rate Calculate_Activity Calculate Enzyme Activity using the Beer-Lambert Law (ε of pNA = 8,800 M-1cm-1) Calculate_Rate->Calculate_Activity

References

The Role of Z-Tyr-Lys-Arg-pNA in Biochemical Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate Z-Tyr-Lys-Arg-pNA, its mechanism of action, and its application in the activity assessment of key serine proteases. Detailed experimental protocols, quantitative kinetic data, and relevant signaling pathways are presented to facilitate its use in research and drug development.

Introduction to this compound

This compound (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in biochemical assays to determine the activity of various proteases.[1] Its design allows for a straightforward and sensitive colorimetric detection method. The peptide sequence Tyr-Lys-Arg mimics the cleavage sites of several physiologically important serine proteases. The C-terminal p-nitroanilide (pNA) moiety is the key to its functionality as a chromogenic substrate.

Mechanism of Action:

The fundamental principle behind the use of this compound lies in the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroanilide group. Upon hydrolysis by a target protease, the colorless substrate releases p-nitroaniline, a yellow-colored compound. The rate of p-nitroaniline formation, which can be quantified spectrophotometrically by measuring the absorbance at approximately 405 nm, is directly proportional to the enzymatic activity under appropriate assay conditions.[2]

Enzyme Specificity

This compound is primarily used to assay the activity of serine proteases that exhibit a preference for cleavage after arginine residues. While it can be a substrate for a range of proteases, it is most commonly associated with the following enzymes:

  • Urokinase-type Plasminogen Activator (uPA): A key enzyme in the fibrinolytic system, responsible for the conversion of plasminogen to plasmin.[3]

  • Plasmin: The primary enzyme responsible for the degradation of fibrin clots.[4]

  • Kallikreins (Tissue and Plasma): Involved in the kallikrein-kinin system, which regulates blood pressure, inflammation, and coagulation.[5]

  • Subtilisin-type and Yapsin-like Proteases: Families of serine proteases with diverse biological roles.[6]

  • Trypsin: A well-characterized digestive serine protease.[7]

Quantitative Data: Enzyme Kinetics

The efficiency of this compound as a substrate for various proteases can be compared using their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human Urokinase (uPA) Data not foundData not foundData not found
Human Plasmin Data not foundData not foundData not found
Porcine Pancreatic Kallikrein 2003.31.65 x 10⁴
Bovine Trypsin 401.23.0 x 10⁴

Experimental Protocols

The following are generalized protocols for the spectrophotometric determination of protease activity using this compound. It is crucial to optimize these protocols for specific experimental conditions, including enzyme and substrate concentrations, buffer pH, and temperature.

General Assay Principle

The assay is performed in a 96-well microplate format. The reaction is initiated by the addition of the enzyme to a solution containing the substrate. The change in absorbance at 405 nm is monitored over time using a microplate reader. The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time curve.

Urokinase Activity Assay

Materials:

  • Human Urokinase (uPA)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 0.1-1 mM).

  • Prepare a series of dilutions of human uPA in Assay Buffer.

  • Add 180 µL of the substrate solution to each well of the microplate.

  • Initiate the reaction by adding 20 µL of the uPA dilution to each well.

  • Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

Plasmin Activity Assay

Materials:

  • Human Plasmin

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the same general procedure as for the urokinase assay, substituting human plasmin for uPA.

  • The optimal pH for plasmin activity is typically around 7.4.

Kallikrein Activity Assay

Materials:

  • Tissue or Plasma Kallikrein

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the same general procedure as for the urokinase assay, substituting kallikrein for uPA.

  • The optimal pH for kallikrein activity is generally around 8.0.

Signaling Pathways and Experimental Workflows

The enzymes assayed by this compound are integral components of critical physiological signaling cascades. Understanding these pathways is essential for contextualizing experimental results and for the development of targeted therapeutics.

Urokinase Plasminogen Activation Pathway

Urokinase plays a central role in fibrinolysis and cell migration by converting plasminogen to the active protease plasmin. This process is tightly regulated and involves the urokinase receptor (uPAR).

Urokinase_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Signaling pro-uPA pro-uPA uPAR uPAR pro-uPA->uPAR Binds uPA uPA Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products uPAR->uPA Activates Signal Transduction Signal Transduction uPAR->Signal Transduction Cell Migration Cell Migration Signal Transduction->Cell Migration

Caption: Urokinase Plasminogen Activation Pathway.

Kallikrein-Kinin System and Bradykinin Formation

The kallikrein-kinin system is a cascade that leads to the production of bradykinin, a potent vasodilator and inflammatory mediator. Plasma kallikrein is a key enzyme in this pathway.

Kallikrein_Kinin_System cluster_Plasma Plasma cluster_Response Physiological Response Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Prekallikrein Prekallikrein Factor XIIa->Prekallikrein Cleaves Kallikrein Kallikrein Prekallikrein->Kallikrein HMWK HMWK Kallikrein->HMWK Cleaves High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin Inflammation Inflammation Bradykinin->Inflammation Vasodilation Vasodilation Bradykinin->Vasodilation HMWK->Bradykinin

Caption: Kallikrein-Kinin System and Bradykinin Formation.

Experimental Workflow for Enzyme Inhibition Assay

This compound is an invaluable tool for screening and characterizing protease inhibitors, a critical step in drug development.

Inhibition_Assay_Workflow Prepare Reagents Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor Initiate Reaction with Substrate Initiate Reaction with Substrate Incubate Enzyme and Inhibitor->Initiate Reaction with Substrate Monitor Absorbance (405 nm) Monitor Absorbance (405 nm) Initiate Reaction with Substrate->Monitor Absorbance (405 nm) Data Analysis (IC50) Data Analysis (IC50) Monitor Absorbance (405 nm)->Data Analysis (IC50)

Caption: Experimental Workflow for Protease Inhibition Assay.

Applications in Drug Development

The use of this compound extends beyond basic research into the realm of drug discovery and development. Its application in high-throughput screening (HTS) allows for the rapid identification of potential protease inhibitors from large compound libraries. Furthermore, it is instrumental in the kinetic characterization of lead compounds, providing essential data on their potency (e.g., IC₅₀ values) and mechanism of inhibition. The enzymes targeted by this substrate are implicated in various pathologies, including cancer, thrombosis, and inflammatory diseases, making them attractive targets for therapeutic intervention.

Conclusion

This compound is a versatile and reliable tool for the study of serine proteases. Its simple colorimetric readout, coupled with its specificity for key enzymes involved in critical physiological and pathological processes, makes it an indispensable substrate in both academic research and industrial drug discovery. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a variety of biochemical applications.

References

Methodological & Application

Z-Tyr-Lys-Arg-pNA Protease Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Z-Tyr-Lys-Arg-pNA (Nα-Benzyloxycarbonyl-L-Tyrosyl-L-Lysyl-L-Arginine-p-nitroanilide) assay is a widely used method for the quantitative determination of certain protease activities. This chromogenic substrate is particularly useful for assaying subtilisin-type and yapsin-like proteases.[1] The principle of the assay is based on the enzymatic cleavage of the peptide backbone at the C-terminal side of the arginine residue. This cleavage releases the p-nitroaniline (pNA) moiety, which is a yellow chromophore. The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the protease activity. This application note provides a detailed protocol for performing the this compound protease assay, along with data presentation guidelines and diagrams to illustrate the experimental workflow and the underlying biochemical principles.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between the arginine residue of the peptide substrate and the p-nitroaniline group. The protease recognizes the specific Tyr-Lys-Arg sequence and catalyzes the cleavage, leading to the release of pNA. The liberated pNA has a strong absorbance at 405 nm, allowing for sensitive and continuous monitoring of the enzyme's activity using a spectrophotometer or a microplate reader.

Data Presentation

Quantitative data from the this compound assay should be recorded and presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Reagent and Stock Solution Parameters
ReagentMolecular WeightRecommended SolventTypical Stock ConcentrationStorage Conditions
This compoundVaries by salt formDMSO or DMF10-50 mM-20°C, protected from light and moisture
Protease (e.g., Subtilisin)VariesAppropriate buffer0.1-1 mg/mL-20°C or -80°C
p-Nitroaniline (for standard curve)138.14 g/mol DMSO or Ethanol1-10 mM4°C, protected from light
Table 2: Typical Assay Parameters
ParameterTypical Value/RangeNotes
Wavelength (λ)405 nm
Molar Extinction Coefficient (ε) of pNA9,960 M⁻¹cm⁻¹ at 405 nmThis value can be pH-dependent. It is advisable to determine it under your specific assay conditions or use a standard curve.
Assay Buffer50 mM Tris-HCl, pH 7.5-8.5, with 100 mM NaClBuffer composition and pH should be optimized for the specific protease.
Final Substrate Concentration0.1 - 2 mMShould be optimized around the Kₘ value for the specific enzyme.
Final Enzyme Concentration1 - 100 ng/mLShould be adjusted to ensure a linear reaction rate over the desired time course.
Reaction Volume100 - 200 µLFor 96-well plate format.
Incubation Temperature25 - 37°CShould be optimized for the specific protease.
Incubation Time10 - 60 minutesThe reaction should be monitored in the linear range.

Experimental Protocols

This section provides a detailed methodology for performing the this compound protease assay.

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH between 7.5 and 8.5. Add 100 mM NaCl. The optimal pH will depend on the specific protease being assayed.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 20 mM. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (e.g., the assay buffer) at a concentration of 1 mg/mL. Immediately before the assay, dilute the enzyme to the desired final concentration in cold assay buffer.

  • p-Nitroaniline Standard Stock Solution: Dissolve p-nitroaniline in DMSO to a concentration of 10 mM. This stock solution will be used to generate a standard curve.

Assay Protocol (96-well plate format)
  • Prepare pNA Standard Curve:

    • In a 96-well plate, perform serial dilutions of the pNA standard stock solution in the assay buffer to obtain concentrations ranging from 0 to 200 µM.

    • The total volume in each well should be 200 µL.

    • Measure the absorbance at 405 nm.

    • Plot the absorbance values against the known pNA concentrations to generate a standard curve. The slope of this curve can be used to determine the molar extinction coefficient of pNA under your specific assay conditions.

  • Enzyme Assay:

    • Add 170 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted enzyme solution to the appropriate wells.

    • Add 10 µL of a potential inhibitor or vehicle control to the appropriate wells.

    • To initiate the reaction, add 10 µL of the this compound substrate stock solution (for a final concentration of 1 mM in a 200 µL reaction volume).

    • Immediately start monitoring the change in absorbance at 405 nm at a constant temperature (e.g., 37°C) using a microplate reader. Record the absorbance every minute for 15 to 30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔA/min).

    • Convert the rate of change in absorbance to the rate of pNA production using the Beer-Lambert law: Rate (mol/min) = (ΔA/min) / (ε × l) where:

      • ΔA/min is the initial rate of absorbance change.

      • ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹).

      • l is the path length of the light in the well (in cm). For most 96-well plates, this can be calculated based on the volume in the well or determined using the pNA standard curve.

    • Calculate the specific activity of the enzyme: Specific Activity (U/mg) = (Rate (µmol/min)) / (amount of enzyme in mg) where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Visualizations

Enzymatic Reaction and Detection Principle

G sub This compound (Substrate) pro Protease (e.g., Subtilisin) sub->pro Binds to active site prod1 Z-Tyr-Lys-Arg (Cleaved Peptide) pro->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Yellow Chromophore) pro->prod2 Release spec Spectrophotometer (Measures Absorbance at 405 nm) prod2->spec Detection

Caption: Enzymatic cleavage of this compound and detection of pNA.

Experimental Workflow

G prep Reagent Preparation (Buffer, Substrate, Enzyme) plate Plate Setup (96-well) - Add Buffer - Add Enzyme/Inhibitor prep->plate start Initiate Reaction (Add Substrate) plate->start read Kinetic Reading (Absorbance at 405 nm over time) start->read analysis Data Analysis - Calculate Initial Velocity - Determine Specific Activity read->analysis

Caption: Workflow for the this compound protease assay.

Relevant Signaling Pathway: SKI-1/S1P in Lipid Homeostasis

Subtilisin/kexin-isozyme 1 (SKI-1), also known as Site-1 Protease (S1P), is a subtilisin-like protease that plays a crucial role in the regulation of lipid metabolism.[2][3] The this compound substrate can be used to assay the activity of such proteases. The following diagram illustrates a simplified signaling pathway involving SKI-1/S1P.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus SCAP SCAP SREBP SREBP SCAP->SREBP Binds S1P SKI-1/S1P (Subtilisin-like Protease) SREBP->S1P Cleavage by SKI-1/S1P S2P S2P S1P->S2P Subsequent cleavage by S2P nSREBP nSREBP (Active Transcription Factor) S2P->nSREBP Release of nSREBP nucleus Nucleus genes Target Gene Expression (Lipid Synthesis) nucleus->genes Activates nSREBP->nucleus Translocation sterol_low Low Sterol Levels sterol_low->SCAP Triggers transport to Golgi

Caption: Simplified SKI-1/S1P signaling pathway in lipid homeostasis.

References

Application Notes and Protocols for Z-Tyr-Lys-Arg-pNA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Carbobenzoxy-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a valuable chromogenic substrate for the kinetic analysis of certain serine proteases. It is particularly useful for assaying the activity of subtilisin-like enzymes and proprotein convertases, such as Kex2 endoprotease.[1] The enzymatic cleavage of the peptide bond C-terminal to the arginine residue releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This allows for the determination of key kinetic parameters, including Michaelis-Menten constant (Km) and catalytic rate constant (kcat), which are essential for characterizing enzyme function and inhibitor efficacy in drug development.[2][3]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond between arginine and p-nitroaniline in the this compound substrate. This releases the chromophore p-nitroaniline, which exhibits a significant increase in absorbance at a wavelength of 405 nm. The concentration of the released pNA can be quantified using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA, c is the concentration of pNA, and l is the path length of the cuvette.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC35H45N9O8Chem-Impex
Molecular Weight719.8 g/mol Sigma-Aldrich
AppearanceWhite to off-white powderChem-Impex
StorageStore at 2-8°C. Stock solutions can be stored at -20°C for up to a month or -80°C for up to six months.[4]MedChemExpress[4]
Kinetic Parameters of Enzymes with this compound
EnzymeSource OrganismKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay ConditionsReference
Kex2 ProteaseSaccharomyces cerevisiae~2-4 (fluorogenic substrate)-up to 1.1 x 10⁷ (fluorogenic substrate)pH 6.5-9.5Brenner Lab[5]
Kex2-like ProteaseRecombinant---pH 7.0, Room TemperatureMoBiTec[6]

Note: The data for Kex2 protease with a fluorogenic substrate is included to provide an indication of its high efficiency. Direct kinetic data for this compound is less commonly published in a compiled format.

Experimental Protocols

Preparation of Reagents

1. This compound Stock Solution (e.g., 10 mM):

  • Dissolve the required amount of this compound powder in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[4]

  • Gentle vortexing or sonication may be required to fully dissolve the substrate.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

2. Assay Buffer (Example for Kex2):

  • A common assay buffer for Kex2-like proteases is 50 mM Tris-HCl or HEPES, with 5 mM CaCl₂, at a pH of 7.0.[6]

  • The optimal pH for fungal Kex2 enzymes has been reported to be between 7.2 and 7.4.[7]

3. Enzyme Solution:

  • Prepare the enzyme solution in the assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Enzyme Kinetic Assay Protocol
  • Reaction Setup:

    • In a 96-well microplate or a cuvette, add the appropriate volume of assay buffer.

    • Add the desired volume of the enzyme solution.

    • To initiate the reaction, add the this compound substrate solution to achieve the desired final concentration. The final volume of the reaction mixture is typically 100-200 µL for a microplate assay or 500 µL to 1 mL for a cuvette-based assay.[6][7]

    • For determination of Km and Vmax, a range of substrate concentrations bracketing the expected Km should be used.

  • Incubation and Measurement:

    • Immediately after adding the substrate, start monitoring the absorbance at 405 nm using a spectrophotometer or a microplate reader.

    • Take readings at regular intervals (e.g., every 30 or 60 seconds) for a period during which the reaction rate is linear.

    • The reaction is typically carried out at a constant temperature, for example, 37°C.[7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

    • Convert the rate of absorbance change to the rate of pNA formation in M/min using the Beer-Lambert law: Rate (M/min) = (ΔA/min) / (ε * l)

      • Where:

        • ΔA/min is the change in absorbance per minute.

        • ε is the molar extinction coefficient of p-nitroaniline at 405 nm, which is approximately 9,960 M⁻¹cm⁻¹.[3][8]

        • l is the path length of the light through the sample in cm (for a standard 96-well plate, this needs to be calibrated, but for a 1 cm cuvette, it is 1).

    • To determine the specific activity of the enzyme, use the following formula: Specific Activity (µmol/min/mg) = (Rate (M/min) * Total Assay Volume (L) * 10⁶) / (Amount of Enzyme (mg))

    • For Michaelis-Menten kinetics, plot the initial reaction rates against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk or Hanes-Woolf plot can also be used for this purpose.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis reagent_prep Prepare Stock Solutions: - this compound in DMSO - Assay Buffer - Enzyme Dilutions assay_setup Set up reaction: - Buffer - Enzyme - Substrate reagent_prep->assay_setup incubation Incubate at controlled temperature (e.g., 37°C) assay_setup->incubation measurement Monitor Absorbance at 405 nm over time incubation->measurement rate_calc Calculate Rate (ΔA/min) from linear slope measurement->rate_calc beer_lambert Convert ΔA/min to [pNA]/min using Beer-Lambert Law rate_calc->beer_lambert kinetics Plot Rate vs. [Substrate] Determine Km and Vmax beer_lambert->kinetics

Caption: Experimental workflow for enzyme kinetic analysis using this compound.

Kex2 Proprotein Processing Pathway

kex2_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Secretion Secretion preproprotein Pre-proprotein Synthesis signal_cleavage Signal Peptide Cleavage preproprotein->signal_cleavage proprotein Proprotein signal_cleavage->proprotein Transport kex2_cleavage Kex2 Cleavage at Dibasic Residues (e.g., Lys-Arg) proprotein->kex2_cleavage mature_protein Mature, Active Protein kex2_cleavage->mature_protein Secretion

Caption: Simplified schematic of the Kex2-mediated proprotein processing pathway in yeast.

References

Determining Enzyme Kinetic Parameters (Km and Vmax) using the Chromogenic Substrate Z-Tyr-Lys-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The chromogenic substrate Z-Tyr-Lys-Arg-pNA is a valuable tool for the kinetic analysis of serine proteases, particularly those belonging to the subtilisin-like proprotein convertase (SPC) family, such as kexins. These enzymes play a crucial role in the post-translational processing of precursor proteins into their biologically active forms. The cleavage of this compound by these proteases releases the chromophore p-nitroaniline (pNA), which can be readily quantified by monitoring the increase in absorbance at 405 nm. This allows for the determination of key enzyme kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), which are essential for characterizing enzyme efficiency and substrate affinity. Understanding these parameters is critical in basic research to elucidate enzyme mechanisms and in drug development for the screening and characterization of protease inhibitors.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the peptide bond C-terminal to the arginine residue in this compound. This releases p-nitroaniline (pNA), a yellow-colored compound. The rate of pNA formation is directly proportional to the enzyme's activity under the given conditions. By measuring the initial reaction velocities at various substrate concentrations, a Michaelis-Menten curve can be generated, from which the Km and Vmax values can be derived.

Relevant Signaling Pathway: Prohormone Processing by Kexin-like Proteases

Kexin-like proteases are essential for the maturation of a wide array of precursor proteins that travel through the secretory pathway. A classic example is the processing of pro-opiomelanocortin (POMC), a prohormone that gives rise to several biologically active peptides. Different kexin-like enzymes, such as PC1/3 and PC2, exhibit distinct cleavage specificities, leading to the production of different sets of hormones in a tissue-specific manner. The diagram below illustrates the general processing of a prohormone by a kexin-like protease.

Prohormone_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Vesicles Secretory Vesicles Prohormone Prohormone Synthesis Processing Prohormone Processing Prohormone->Processing Transport Hormone1 Active Hormone 1 Processing->Hormone1 Sorting Hormone2 Active Hormone 2 Processing->Hormone2 Sorting Kexin Kexin-like Protease (e.g., PC1/3, PC2) Kexin->Processing Cleavage

Prohormone processing by kexin-like proteases.

Experimental Workflow

The determination of Km and Vmax involves a series of steps from reagent preparation to data analysis. The following workflow diagram outlines the key stages of the experimental process.

Experimental_Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Enzyme Assay (Varying Substrate Concentrations) A->B C Data Collection (Absorbance vs. Time) B->C D Calculate Initial Velocities (v₀) C->D E Data Analysis D->E F Michaelis-Menten Plot (v₀ vs. [S]) E->F G Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) E->G H Determine Km and Vmax F->H G->H

Workflow for determining enzyme kinetic parameters.

Experimental Protocol

This protocol is designed for the determination of Km and Vmax of a kexin-like protease using this compound in a 96-well plate format.

Materials:

  • This compound (substrate)

  • Purified kexin-like protease (e.g., recombinant Kex2)

  • Bis-Tris buffer

  • Calcium Chloride (CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear, flat-bottom microplates

  • Standard laboratory pipettes and consumables

Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM Bis-Tris buffer containing 1 mM CaCl₂. Adjust the pH to 7.2.[1]

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.

  • Enzyme Stock Solution: Prepare a stock solution of the kexin-like protease in a suitable buffer (e.g., 20 mM NaAc-HAc, pH 5.2, 2 mM Ca²⁺). The final concentration will need to be optimized, but a starting concentration of 1-10 µg/mL is recommended.[2]

Assay Procedure:

  • Substrate Dilutions: Prepare a series of substrate dilutions in the Assay Buffer from the 10 mM stock solution. A suggested range of final substrate concentrations in the assay is 0.05 mM to 2.0 mM. It is recommended to perform a preliminary experiment to determine the approximate Km and then select a range of concentrations that bracket this value.

  • Assay Plate Setup:

    • Add 50 µL of each substrate dilution to triplicate wells of a 96-well plate.

    • Include a "no substrate" control (50 µL of Assay Buffer only) and a "no enzyme" control (substrate at the highest concentration and buffer instead of enzyme solution).

  • Enzyme Addition:

    • Prepare a working solution of the enzyme in Assay Buffer. The final concentration should be determined empirically to ensure a linear rate of reaction for at least 10-15 minutes. A typical starting point is a final concentration of 0.1-1 µg/mL in the assay well.

    • Initiate the reaction by adding 50 µL of the enzyme working solution to each well. The total reaction volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.[1]

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

Data Presentation

Table 1: Raw Absorbance Data (A₄₀₅) vs. Time

Time (min)[S] = 0.05 mM[S] = 0.1 mM[S] = 0.2 mM[S] = 0.5 mM[S] = 1.0 mM[S] = 2.0 mM
00.0500.0510.0520.0530.0540.055
10.0620.0700.0850.1150.1450.170
20.0740.0890.1180.1770.2360.285
30.0860.1080.1510.2390.3270.400
40.0980.1270.1840.3010.4180.515
50.1100.1460.2170.3630.5090.630

Data Analysis:

  • Calculate Initial Velocity (v₀):

    • For each substrate concentration, plot Absorbance vs. Time.

    • Determine the initial linear rate of the reaction (ΔA₄₀₅/min) from the slope of the initial portion of the curve.

    • Convert the rate from ΔA₄₀₅/min to µM/min using the Beer-Lambert law:

      • v₀ (µM/min) = (Slope (ΔA₄₀₅/min) * 1,000,000) / (ε * l)

      • Where ε (molar extinction coefficient of pNA at 405 nm) = 9,960 M⁻¹cm⁻¹[3]

      • And l (path length in cm) = typically 0.5 cm for a 100 µL volume in a 96-well plate (this should be confirmed for the specific plate and reader used).

Table 2: Initial Velocity (v₀) at Various Substrate Concentrations

[S] (mM)Initial Velocity (v₀) (µM/min)
0.0512.05
0.119.08
0.233.13
0.562.25
1.091.37
2.0115.46

2. Determine Km and Vmax:

  • Michaelis-Menten Plot: Plot v₀ vs. [S]. The Vmax is the asymptote of the curve, and the Km is the substrate concentration at which v₀ is half of Vmax.

  • Lineweaver-Burk Plot: For a more accurate determination, create a double reciprocal plot of 1/v₀ vs. 1/[S].

    • The y-intercept = 1/Vmax

    • The x-intercept = -1/Km

    • The slope = Km/Vmax

Table 3: Data for Lineweaver-Burk Plot

1/[S] (mM⁻¹)1/v₀ (min/µM)
20.000.0830
10.000.0524
5.000.0302
2.000.0161
1.000.0109
0.500.0087

From the Lineweaver-Burk plot of this example data, the following kinetic parameters can be determined:

  • Vmax: Approximately 143 µM/min

  • Km: Approximately 0.45 mM

References

Application Notes and Protocols for Z-Tyr-Lys-Arg-pNA Assay for Yapsin-like Proteases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yapsins are a family of glycosylphosphatidylinositol (GPI)-linked aspartyl proteases found in fungi, such as Saccharomyces cerevisiae and the human pathogen Candida albicans.[1][2] These proteases play a crucial role in maintaining cell wall integrity by participating in glucan homeostasis.[1][3] Unlike many other aspartyl proteases that recognize hydrophobic residues, yapsins exhibit a unique specificity for cleaving peptide bonds C-terminal to basic amino acid residues, such as lysine and arginine.[1] This characteristic makes them interesting targets for antifungal drug development.

The chromogenic substrate Z-Tyr-Lys-Arg-pNA is a valuable tool for studying the enzymatic activity of yapsin-like proteases.[4][5][6] Cleavage of the amide bond after arginine by a yapsin releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This allows for a continuous and sensitive assay to determine yapsin activity, screen for inhibitors, and study enzyme kinetics.

These application notes provide a detailed protocol for the use of this compound to assay yapsin-like protease activity, along with data presentation guidelines and relevant biological context.

Signaling Pathway and Biological Relevance

Yapsins are integral components of the fungal cell wall integrity (CWI) pathway. This pathway is essential for responding to cell wall stress and ensuring the structural integrity of the cell. Deletion of yapsin genes leads to hypersensitivity to cell wall perturbing agents and reduced levels of cell wall β-glucans.[1][3] The absence of yapsins results in the basal activation of the PKC1-MPK1 mitogen-activated protein kinase (MAPK) signaling cascade, a key component of the CWI pathway. This suggests that yapsins are involved in processes that are monitored by this surveillance pathway.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cell Wall Stress Cell Wall Stress Yapsins Yapsin Proteases Cell Wall Stress->Yapsins Perturbation Glucan Homeostasis Glucan Homeostasis Yapsins->Glucan Homeostasis Maintains PKC1 PKC1 Glucan Homeostasis->PKC1 Feedback Loop (Loss of homeostasis activates) Cell Wall Cell Wall Glucan Homeostasis->Cell Wall Supports MAPK Cascade BCK1 MKK1/2 MPK1/SLT2 PKC1->MAPK Cascade Activates Transcription Factors Rlm1, Swi4/Swi6 MAPK Cascade->Transcription Factors Phosphorylates Cell Wall Genes Cell Wall Genes Transcription Factors->Cell Wall Genes Activates Transcription Cell Wall Genes->Cell Wall Strengthens Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Enzyme Solutions Reaction_Setup Combine Buffer, Enzyme, and Inhibitor (if applicable) in 96-well plate Reagent_Prep->Reaction_Setup Reaction_Start Add this compound Substrate Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Measurement Measure Absorbance at 405 nm over time Incubation->Measurement Calc_Rate Calculate Initial Velocity (ΔA405/min) Measurement->Calc_Rate Calc_Activity Determine Specific Activity (U/mg) Calc_Rate->Calc_Activity Calc_Inhibition Calculate IC50/Ki for inhibitors Calc_Rate->Calc_Inhibition

References

Application Notes and Protocols for Developing an Enzyme Inhibition Assay with Z-Tyr-Lys-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Benzoyl-L-tyrosyl-L-lysyl-L-arginine 4-nitroanilide) is a valuable chromogenic substrate for the in vitro characterization of various subtilisin-like and yapsin-like proteases. A key enzyme in this class is the yeast Kex2 endoprotease, a calcium-dependent serine protease that serves as a prototype for eukaryotic prohormone convertases.[1][2] These enzymes are crucial for the maturation of bioactive peptides and proteins by cleaving precursor proteins at specific pairs of basic amino acid residues.[1][3] The cleavage of this compound by these proteases releases the yellow-colored p-nitroaniline (pNA), which can be conveniently quantified spectrophotometrically, providing a direct measure of enzymatic activity.

This document provides detailed application notes and protocols for utilizing this compound to develop a robust enzyme inhibition assay, suitable for screening and characterizing potential inhibitors of Kex2 and related proteases.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline in the this compound substrate. This reaction, catalyzed by a protease such as Kex2, liberates p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of pNA formation is reduced, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Kinetic Parameters of Recombinant Kex2 with this compound

ParameterValueEnzymeReference
Michaelis-Menten Constant (Km)2.2 µMRecombinant Kex2[4]
Catalytic Rate Constant (kcat)130 s⁻¹Recombinant Kex2[4]
Catalytic Efficiency (kcat/Km)5.9 x 10⁷ M⁻¹s⁻¹Recombinant Kex2[4]

Table 2: Inhibitory Activities of Known Kex2 Inhibitors

InhibitorType of InhibitionPotencyTarget Enzyme
Pro-Nvl-Tyr-Lys-Arg-chloromethaneIrreversibleKi = 3.7 nMKex2 Proteinase
Kex2 ProregionMixedIC50 = 160 nMKex2p
Ala-Lys-Arg-boronic acidReversible-Kex2

Experimental Protocols

Materials and Reagents

  • Recombinant Kex2 protease[5]

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl or HEPES, 5 mM CaCl₂, pH 7.0-9.0[5][6]

  • Inhibitor of interest

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

  • Recombinant Kex2 Stock Solution: Reconstitute lyophilized recombinant Kex2 protease in a storage buffer (e.g., 20 mM NaAc-HAc, pH 5.2, 2 mM CaCl₂) to a concentration of 1-10 mg/mL.[6] Aliquot and store at -80°C. Before use, dilute the enzyme to the desired working concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Inhibitor Stock Solution: Dissolve the inhibitor compound in 100% DMSO to create a high-concentration stock solution.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare Enzyme Working Solution A->B C Prepare Substrate Working Solution A->C F Add Enzyme to Wells B->F H Initiate Reaction with Substrate C->H D Prepare Inhibitor Dilutions E Add Inhibitor/Vehicle to Wells D->E G Pre-incubate Enzyme and Inhibitor F->G G->H I Measure Absorbance at 405 nm H->I J Plot Reaction Kinetics I->J K Calculate Initial Velocities J->K L Determine Percent Inhibition K->L M Calculate IC50 Value L->M

Caption: A streamlined workflow for the Kex2 inhibition assay.

Protocol for Enzyme Inhibition Assay

  • Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor in Assay Buffer. Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor wells).

  • Assay Plate Setup: In a 96-well microplate, add the following to each well:

    • Test Wells: 20 µL of inhibitor dilution.

    • Positive Control (No Inhibition): 20 µL of vehicle control.

    • Negative Control (No Enzyme): 20 µL of Assay Buffer.

  • Enzyme Addition: Add 20 µL of the diluted Kex2 enzyme solution to the test and positive control wells. Add 20 µL of Assay Buffer to the negative control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the this compound working solution to all wells to initiate the reaction. The final substrate concentration should be at or near the Km value (approximately 2.2 µM).

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

Data Analysis

  • Calculate Initial Reaction Velocities: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

  • Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]

Signaling Pathway and Biological Context

Yeast Alpha-Factor Mating Pheromone Processing Pathway

Kex2 protease plays a critical role in the maturation of the α-factor mating pheromone in Saccharomyces cerevisiae.[8][9] This pathway serves as an excellent model for prohormone processing in higher eukaryotes.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus prepro_alpha Prepro-α-factor (Signal Peptide + Pro-region + Repeats) pro_alpha Pro-α-factor (Pro-region + Repeats) prepro_alpha->pro_alpha Signal Peptidase kex2 Kex2 Protease Cleavage pro_alpha->kex2 ste13 Ste13 Dipeptidyl Aminopeptidase kex2->ste13 Cleavage at Lys-Arg sites mature_alpha Mature α-factor ste13->mature_alpha Removal of Glu-Ala/Asp-Ala

Caption: Maturation of yeast α-factor via proteolytic processing.

The prepro-α-factor precursor is synthesized and translocated into the endoplasmic reticulum, where the signal peptide is removed.[10] The resulting pro-α-factor is then transported to the Golgi apparatus. In a late Golgi compartment, Kex2 protease cleaves the pro-α-factor at the C-terminal side of Lys-Arg residues, releasing multiple copies of the α-factor precursor, each with an N-terminal extension.[1] Subsequently, the Ste13 dipeptidyl aminopeptidase removes the N-terminal Glu-Ala or Asp-Ala dipeptides to yield the mature, biologically active α-factor, which is then secreted from the cell.

Conclusion

The enzyme inhibition assay utilizing the chromogenic substrate this compound offers a reliable, sensitive, and high-throughput compatible method for the discovery and characterization of inhibitors targeting Kex2 and other subtilisin-like proprotein convertases. The protocols and data presented herein provide a comprehensive guide for researchers in academia and the pharmaceutical industry to establish and validate this important assay in their laboratories.

References

High-Throughput Screening for Protease Inhibitors Using the Chromogenic Substrate Z-Tyr-Lys-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The search for novel protease inhibitors is a cornerstone of drug discovery, targeting a class of enzymes implicated in a wide array of physiological and pathological processes. High-throughput screening (HTS) provides a rapid and efficient means to interrogate large compound libraries for potential therapeutic agents. The chromogenic substrate Z-Tyr-Lys-Arg-pNA is a valuable tool for HTS campaigns targeting specific trypsin-like serine proteases, such as subtilisin-type and yapsin-like proteases.[1]

The principle of this assay is based on the enzymatic cleavage of the peptide substrate, this compound, by the target protease. This cleavage releases the chromogenic molecule p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. In an HTS setting, a decrease in the rate of pNA production in the presence of a test compound is indicative of enzyme inhibition.

This application note provides a comprehensive overview of the use of this compound in HTS for the identification of protease inhibitors, including detailed protocols for assay development, primary screening, and inhibitor characterization.

Key Assay Parameters

Successful implementation of an HTS assay using this compound requires careful optimization of several key parameters. These parameters are crucial for ensuring a robust and reliable screen.

ParameterDescriptionTypical Range
Enzyme Concentration The concentration of the target protease should be optimized to provide a linear reaction rate over the desired assay time.Dependent on enzyme purity and activity.
Substrate Concentration The concentration of this compound is typically set at or near the Michaelis-Menten constant (Km) for the target enzyme to ensure sensitivity to competitive inhibitors.Varies depending on the specific protease.
Incubation Time The reaction time should be sufficient to allow for a measurable signal window while maintaining initial velocity kinetics.15 - 60 minutes
Buffer Conditions pH, ionic strength, and the presence of additives can significantly impact enzyme activity and stability.Optimized for the specific target protease.
DMSO Tolerance The assay should be tolerant to the concentration of dimethyl sulfoxide (DMSO) used to solubilize test compounds.Typically ≤ 1% (v/v)
Assay Validation

Prior to initiating a full-scale HTS campaign, the assay must be validated to ensure its suitability for identifying true positive hits. A key metric for HTS assay validation is the Z'-factor, which provides a measure of the statistical separation between the positive and negative controls.

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control (e.g., uninhibited enzyme)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., fully inhibited enzyme)

  • σn = standard deviation of the negative control

Z'-factor ValueAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable HTS assay.

Experimental Protocols

Determination of Enzyme Kinetics (Km and Vmax)

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the target protease with the this compound substrate.

Materials:

  • Target Protease (e.g., Subtilisin A)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Prepare a series of dilutions of the this compound substrate in assay buffer.

  • Add a fixed concentration of the target protease to each well of the 96-well plate.

  • Initiate the reaction by adding the different concentrations of the substrate to the wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each substrate concentration.

  • Plot the initial velocity as a function of substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Illustrative Data:

Substrate Concentration (µM)Initial Velocity (mOD/min)
105.2
209.8
4016.5
8025.1
16035.8
32045.2
64050.1

Note: This data is for illustrative purposes only.

High-Throughput Primary Screening

Objective: To screen a compound library for potential inhibitors of the target protease.

Materials:

  • Target Protease

  • This compound substrate (at a concentration near the Km)

  • Assay Buffer

  • Compound library dissolved in DMSO

  • Positive Control (e.g., a known inhibitor of the target protease)

  • Negative Control (DMSO vehicle)

  • 384-well microplates

  • Automated liquid handling system

  • Microplate reader

Protocol:

  • Dispense a small volume (e.g., 1 µL) of each test compound, positive control, and negative control into the wells of a 384-well plate.

  • Add the target protease to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the this compound substrate to all wells.

  • Incubate the plate at a controlled temperature for a fixed time (e.g., 30 minutes).

  • Stop the reaction (optional, e.g., by adding a stop solution like acetic acid).

  • Read the absorbance at 405 nm in a microplate reader.

  • Calculate the percent inhibition for each test compound relative to the controls.

Data Analysis:

Percent Inhibition = (1 - (Abscompound - Absbackground) / (Absnegative - Absbackground)) * 100

Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further characterization.

IC50 Determination for Hit Compounds

Objective: To determine the half-maximal inhibitory concentration (IC50) for the confirmed hits from the primary screen.

Materials:

  • Target Protease

  • This compound substrate

  • Assay Buffer

  • Hit compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a serial dilution of each hit compound in assay buffer.

  • Add the target protease to the wells of a 96-well plate.

  • Add the different concentrations of the hit compounds to the wells and incubate.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the reaction kinetics as described for the primary screen.

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Illustrative Data:

InhibitorIC50 (µM)
Compound A2.5
Compound B15.8
Positive Control0.1

Note: This data is for illustrative purposes only.

Visualizations

Assay_Workflow cluster_prep Assay Preparation cluster_hts HTS Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (384-well) Dispense_Compound Dispense Compounds & Controls Compound_Plate->Dispense_Compound Enzyme_Prep Enzyme Preparation Dispense_Enzyme Add Enzyme Enzyme_Prep->Dispense_Enzyme Substrate_Prep Substrate Preparation Dispense_Substrate Add Substrate Substrate_Prep->Dispense_Substrate Dispense_Compound->Dispense_Enzyme Incubate_1 Incubate Dispense_Enzyme->Incubate_1 Incubate_1->Dispense_Substrate Incubate_2 Incubate Dispense_Substrate->Incubate_2 Read_Plate Read Absorbance (405 nm) Incubate_2->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Identify_Hits Identify Hits Calculate_Inhibition->Identify_Hits

Caption: High-throughput screening workflow for protease inhibitors.

Inhibition_Mechanism E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate (Z-YKR-pNA) S->ES ES->E + P P Product (pNA) ES->P I Inhibitor I->EI

Caption: General mechanism of enzymatic reaction and inhibition.

References

Z-Tyr-Lys-Arg-pNA: A Versatile Tool in Drug Discovery for Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Carbobenzoxy-L-Tyrosyl-L-Lysyl-L-Arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in the field of drug discovery for the characterization of protease activity and the screening of potential inhibitors. Its specific peptide sequence makes it a target for a class of serine proteases known as kexin-like proprotein convertases, which play crucial roles in a multitude of physiological and pathological processes. The cleavage of the p-nitroanilide (pNA) group by these proteases results in the release of a yellow chromophore, allowing for a simple and sensitive colorimetric measurement of enzymatic activity. This property makes this compound an invaluable tool for high-throughput screening (HTS) and detailed kinetic analysis of protease inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on assay development, data interpretation, and its application in identifying inhibitors for therapeutically relevant proteases such as furin.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

PropertyValueReference
Molecular Formula C₃₅H₄₅N₉O₈[1]
Appearance White to off-white powder[2]
Purity Typically >95% by HPLC[1]
Storage Conditions Store at -20°C, protected from light. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[3]
Solubility Soluble in DMSOGeneral laboratory knowledge

Applications in Drug Discovery

This compound is primarily used as a substrate for kexin-like serine proteases, such as yeast Kex2 and its human homologues, the proprotein convertases (PCs), including furin.[2][4] These enzymes are involved in the processing of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral envelope proteins. Dysregulation of PC activity has been implicated in numerous diseases, including cancer, cardiovascular diseases, and viral infections, making them attractive targets for therapeutic intervention.

Key Applications:

  • Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for kexin-like proteases.

  • Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential protease inhibitors.

  • IC₅₀ Determination: Quantifying the potency of identified inhibitors.

  • Mechanism of Inhibition Studies: Elucidating the mode of action of novel inhibitors.

Experimental Protocols

Protocol 1: Standard Protease Activity Assay using this compound

This protocol describes a general method for measuring the activity of a kexin-like protease, such as Kex2 or furin, using this compound in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified protease (e.g., recombinant human furin or yeast Kex2)

  • Assay Buffer: 50 mM Bis-Tris, 1 mM CaCl₂, pH 7.2-7.4[5]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 200 µM.

  • Prepare Enzyme Dilution: Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by titration to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the Substrate Working Solution to each well.

    • To initiate the reaction, add 25 µL of the Enzyme Dilution to each well. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.

    • The concentration of p-nitroaniline released can be calculated using the Beer-Lambert law (ε₄₀₅ of pNA = 10,600 M⁻¹cm⁻¹).

Protocol 2: High-Throughput Screening (HTS) for Protease Inhibitors

This protocol is designed for screening a compound library for inhibitors of a target protease using this compound.

Materials:

  • Same as Protocol 1

  • Compound library dissolved in DMSO

  • Positive control inhibitor (if available)

Procedure:

  • Compound Plating: Add 1 µL of each test compound from the library to the wells of a 96-well plate. For control wells, add 1 µL of DMSO (negative control) or 1 µL of a known inhibitor (positive control).

  • Enzyme Addition: Add 50 µL of the diluted protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: To initiate the reaction, add 50 µL of the this compound substrate working solution to all wells.

  • Measurement and Analysis:

    • Measure the absorbance at 405 nm kinetically as described in Protocol 1.

    • Calculate the percent inhibition for each compound relative to the DMSO control. Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered "hits".

Protocol 3: IC₅₀ Determination

This protocol is used to determine the potency of a confirmed inhibitor.

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • Follow the HTS protocol (Protocol 2), adding 1 µL of each inhibitor dilution to the respective wells.

  • Measure the enzymatic activity at each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Data Presentation

Table 1: Kinetic Parameters for Protease-Substrate Interactions

ProteaseSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)k꜀ₐₜ (s⁻¹)Optimal pHReference
Kex2 (yeast)This compoundData not availableData not availableData not available7.2 - 7.4[4]
Furin (human)This compoundData not availableData not availableData not available~7.0General knowledge
TrypsinZ-Lys-pNA~300Data not available0.517~8.0[6]

Table 2: IC₅₀ Values of Inhibitors Determined with Related Assays

ProteaseInhibitorSubstrateIC₅₀ (µM)Reference
Cathepsin LZ-Tyr-Ala-CHN₂Cellular Assay1.33[7]
HIV ProteaseLopinavirCellular Assay0.00069[8]
HIV ProteaseRitonavirCellular Assay0.004[8]

Note: The IC₅₀ values presented are from cellular assays and not directly from a this compound biochemical assay. They are provided as examples of how to present such data.

Visualization of Relevant Pathways and Workflows

Furin Signaling Pathway

Furin is a key protease in the constitutive secretory pathway, responsible for the maturation of a large number of precursor proteins. Its activity is crucial for various cellular processes, and its dysregulation is linked to several diseases. The following diagram illustrates a simplified overview of the furin processing pathway.

Furin_Signaling_Pathway cluster_Extracellular Extracellular Space / Cell Surface Proprotein Pro-protein Synthesis Furin Furin Cleavage (Arg-X-Lys/Arg-Arg) Proprotein->Furin ActiveProtein Mature, Active Protein Furin->ActiveProtein Receptor Receptor Binding & Downstream Signaling ActiveProtein->Receptor

Caption: Simplified workflow of proprotein processing by furin.

Experimental Workflow for Protease Inhibitor Screening

The following diagram outlines the general workflow for a high-throughput screening campaign to identify and characterize protease inhibitors using this compound.

HTS_Workflow Start Start: Compound Library PrimaryScreen Primary HTS (Single Concentration) Start->PrimaryScreen HitSelection Hit Identification (>% Threshold Inhibition) PrimaryScreen->HitSelection HitSelection->Start Non-hits (re-screen/discard) DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Hits LeadSelection Lead Candidate Selection DoseResponse->LeadSelection LeadSelection->DoseResponse Refine/resynthesize MechanismStudies Mechanism of Action Studies LeadSelection->MechanismStudies Leads End Preclinical Development MechanismStudies->End

References

Application Notes and Protocols: Preparation of Z-Tyr-Lys-Arg-pNA Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely used in biochemical assays to measure the activity of various proteases.[1] It is a valuable tool for studying enzyme kinetics, screening for inhibitors, and characterizing proteases such as kexin, subtilisin-type, and yapsin-like proteases.[2][3][4]

The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This reaction releases the chromophore pNA, which results in a measurable increase in absorbance at 405 nm.[5][6] The rate of pNA release is directly proportional to the enzyme's activity.[5]

Accurate and reproducible results in these assays are critically dependent on the correct preparation and handling of the substrate stock and working solutions. These notes provide detailed protocols for the preparation, storage, and handling of this compound solutions to ensure optimal performance and stability.

2. Principle of Chromogenic Assay

The enzymatic reaction releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically.

G sub This compound (Colorless Substrate) pna p-Nitroaniline (pNA) (Yellow Product) sub->pna Proteolytic Cleavage peptide Z-Tyr-Lys-Arg sub->peptide enzyme Protease enzyme->sub

Figure 1. Enzymatic cleavage of this compound.

3. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its solutions. It is important to note that the compound can be supplied as a trifluoroacetate (TFA) salt (this compound·2TFA), which has a different molecular weight.[1][3] Always confirm the specific form of the substrate from the manufacturer's documentation to ensure accurate concentration calculations.

ParameterValueReference
Molecular Formula C₃₅H₄₅N₉O₈MedChemExpress
Molecular Weight 719.79 g/mol MedChemExpress
Molecular Wt. (2TFA Salt) 947.85 g/mol [1][3]
Appearance White to off-white solid/powder[1]
Primary Solvent Dimethyl Sulfoxide (DMSO)[7][8]
Max. Stock Concentration 100 mg/mL (138.93 mM) in DMSO[7][8]
Storage (Powder) -20°C (1 year) or -80°C (2 years), sealed from moisture[7]
Storage (Stock Solution) -20°C (1 month) or -80°C (6 months), sealed from moisture[2][7]

Experimental Protocols

4. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution using this compound (MW: 719.79 g/mol ). Adjust the mass accordingly if using the TFA salt.

Materials:

  • This compound powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Precision pipettes

Procedure:

  • Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 719.79 g/mol * (1000 mg / 1 g) = 7.2 mg

  • Weighing: Carefully weigh out 7.2 mg of the this compound powder and place it into a suitable vial.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the vial.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

    • Note: For concentrations at or above 100 mg/mL, sonication may be required to facilitate dissolution.[7][8] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impair solubility.[7][8]

  • Aliquotting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in microcentrifuge tubes.[2]

  • Storage: Store the aliquots in a sealed container, protected from light and moisture. For short-term storage, -20°C is suitable for up to one month.[2][7] For long-term storage, -80°C is recommended for up to six months.[2][7]

5. Protocol 2: Preparation of a 100 µM Working Solution

The final concentration of the working solution is highly dependent on the specific enzyme and assay conditions (e.g., Km of the enzyme). This protocol provides a general example of preparing a 100 µM working solution.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Appropriate assay buffer (e.g., Tris-HCl, HEPES)

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.

  • Dilution Calculation: Determine the volume of stock solution needed. To prepare 1 mL of a 100 µM working solution from a 10 mM stock:

    • Use the formula: M₁V₁ = M₂V₂

    • (10,000 µM) * V₁ = (100 µM) * (1000 µL)

    • V₁ = 10 µL

  • Preparation:

    • Pipette 990 µL of the desired assay buffer into a clean tube.

    • Add 10 µL of the 10 mM stock solution to the buffer.

    • Mix thoroughly by gentle vortexing or inversion.

  • Usage: Use the working solution immediately in the assay. It is recommended to prepare working solutions fresh for each experiment to ensure consistency and activity.

6. Workflow and Application Notes

The following diagram illustrates the complete workflow for preparing this compound solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Use Fresh) weigh 1. Weigh Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store_stock 5. Store at -80°C (Long-Term) aliquot->store_stock thaw 6. Thaw One Aliquot store_stock->thaw dilute 7. Dilute in Assay Buffer thaw->dilute use 8. Use Immediately in Assay dilute->use

Figure 2. Workflow for preparing substrate solutions.

Application Notes:

  • Solvent Quality: The use of high-purity, anhydrous DMSO is critical for achieving high stock concentrations and ensuring the stability of the substrate.[7][8] Water contamination can lead to hydrolysis of the substrate and reduce its solubility. The trifluoroacetate salt form may exhibit better solubility in aqueous solutions.[1]

  • Final DMSO Concentration: When preparing the final reaction mixture for an enzyme assay, ensure that the final concentration of DMSO is low (typically <1-5%) as higher concentrations can inhibit enzyme activity.

  • Stability: this compound solutions are susceptible to degradation through hydrolysis and photolysis. Always store solutions protected from light and adhere strictly to the recommended storage temperatures and durations to prevent loss of activity.[2][7]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to substrate degradation and precipitation. Aliquotting is a mandatory step to preserve the integrity of the stock.[2]

  • Material Compatibility: Use polypropylene tubes or glass vials for storage. Avoid using polystyrene (PS) labware with concentrated DMSO, as it can be degraded by the solvent.

References

Application Notes: Spectrophotometric Measurement of p-Nitroaniline Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

The spectrophotometric measurement of p-nitroaniline (pNA) release is a widely used method to determine the activity of various hydrolytic enzymes, particularly proteases. The assay relies on a synthetic substrate in which a specific peptide or amino acid recognized by the enzyme is covalently linked to a p-nitroaniline moiety. This substrate is colorless. Upon enzymatic cleavage, the yellow-colored p-nitroaniline is released.[1] The rate of pNA formation is directly proportional to the enzyme's activity and can be quantified by measuring the increase in absorbance at a specific wavelength, typically 405 nm or 410 nm.[2]

This continuous colorimetric assay is fundamental in enzyme kinetics, high-throughput screening for enzyme inhibitors in drug discovery, and characterization of enzyme function.

G sub Enzyme-Specific Substrate (e.g., Ac-DEVD-pNA) (Colorless) pna p-Nitroaniline (pNA) (Yellow) sub->pna Enzymatic Cleavage peptide Cleaved Peptide (e.g., Ac-DEVD) sub->peptide enzyme Enzyme (e.g., Caspase-3) enzyme->sub enzyme->pna enzyme->peptide

Figure 1: Principle of the p-nitroaniline release assay.

Key Parameters and Considerations

Successful and reproducible measurement of pNA release requires careful consideration of several experimental parameters.

  • Wavelength Selection: The absorbance maximum for p-nitroaniline is typically measured at 405 nm or 410 nm .[3][4] It is crucial to select a wavelength where the pNA product absorbs strongly, but the uncleaved substrate has minimal absorbance to reduce background noise. Some protocols may use other wavelengths, such as 380 nm, depending on the specific assay conditions.[1][5]

  • Molar Extinction Coefficient (ε): The molar extinction coefficient is essential for converting absorbance units into the molar concentration of pNA released, according to the Beer-Lambert law (A = εbc). The value of ε for p-nitroaniline is highly dependent on the pH, ionic strength, and composition of the buffer. It is recommended to either determine the extinction coefficient under your specific experimental conditions or use a standard curve for quantification.

  • Standard Curve: Creating a standard curve with known concentrations of p-nitroaniline is the most accurate method for quantifying the amount of product released in an enzymatic reaction.[1][2] This approach inherently accounts for the specific matrix (buffer, salts, etc.) of the experiment.

  • Assay Conditions (pH, Temperature): Enzyme activity is highly sensitive to pH and temperature. These parameters must be optimized for the specific enzyme being studied and kept consistent across all experiments. For example, a trypsin assay using BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) is often performed at pH 8.2.[6]

  • Substrate Solubility and Concentration: Many p-nitroanilide substrates have limited solubility in aqueous buffers and are often dissolved in organic solvents like DMSO first.[2] The final concentration of the organic solvent in the assay should be minimized and kept consistent, as it can affect enzyme activity. The substrate concentration should be optimized based on the enzyme's Michaelis constant (Km) to ensure the reaction rate is proportional to enzyme concentration.

Quantitative Data

The following tables summarize key quantitative data for p-nitroaniline release assays.

Table 1: Molar Extinction Coefficients (ε) of p-Nitroaniline

Wavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Conditions / Notes
405 nm10,500Reported for Caspase-1 assay conditions.[7]
410 nm8,800A commonly cited value.

Note: These values are context-dependent and can vary. A standard curve is the most reliable quantification method.

Table 2: Examples of Enzymes and Corresponding p-Nitroanilide Substrates

EnzymeSubstrate AbbreviationFull Substrate NameTypical Application
Caspase-1 Ac-WEHD-pNAN-Acetyl-Trp-Glu-His-Asp-p-nitroanilideApoptosis and inflammation studies.[7]
Caspase-3 / -7 Ac-DEVD-pNAN-Acetyl-Asp-Glu-Val-Asp-p-nitroanilideKey marker for apoptosis.[8][9]
Caspase-8 Ac-IETD-pNAN-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilideInitiator caspase in apoptosis.[10]
Trypsin BAPNANα-Benzoyl-L-arginine 4-nitroanilideGeneral protease activity, digestive enzyme studies.[3][11]
α-Chymotrypsin Suc-AAPF-pNAN-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideProtease specificity studies.[12]
Leucine Aminopeptidase L-Leu-pNAL-Leucine-p-nitroanilideSoil and cellular enzyme activity.[5]

Experimental Protocols

Protocol 1: Preparation of a p-Nitroaniline Standard Curve

This protocol describes how to prepare a standard curve to accurately determine the concentration of pNA in your samples.

G start Start prep_stock Prepare 10 mM pNA Stock Solution in DMSO start->prep_stock prep_work Prepare Working Standard (e.g., 200 µM) by diluting Stock in Assay Buffer prep_stock->prep_work serial_dil Perform Serial Dilutions of Working Standard in Assay Buffer (e.g., 0-20 nmol/well) prep_work->serial_dil read_abs Measure Absorbance at 405 nm serial_dil->read_abs plot Plot Absorbance vs. Concentration (nmol) read_abs->plot end End plot->end

Figure 2: Workflow for generating a p-nitroaniline standard curve.

Materials:

  • p-Nitroaniline (pNA) powder

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (identical to the buffer used in the enzyme assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM pNA Stock Solution: Dissolve an appropriate amount of pNA powder in DMSO. For example, dissolve 1.38 mg of pNA (M.W. 138.12 g/mol ) in 1 mL of DMSO. Store this stock solution at -20°C, protected from light.

  • Prepare a 200 µM Working Standard: Dilute the 10 mM stock solution 1:50 in your assay buffer. For example, add 20 µL of 10 mM pNA stock to 980 µL of assay buffer.

  • Create Standards in a 96-well Plate: Add the volumes of the 200 µM working standard and assay buffer to the wells of a 96-well plate as described in Table 3 to achieve a final volume of 100 µL per well.[10]

    Table 3: Example Dilution Scheme for pNA Standard Curve

    Amount of pNA (nmol/well) Volume of 200 µM pNA (µL) Volume of Assay Buffer (µL)
    0 0 100
    2 10 90
    4 20 80
    8 40 60
    12 60 40
    16 80 20

    | 20 | 100 | 0 |

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Plot the Curve: Subtract the absorbance of the 0 nmol/well blank from all other readings. Plot the corrected absorbance values (Y-axis) against the known amount of pNA (nmol/well) (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the amount of pNA in your experimental samples.

Protocol 2: General Protocol for a Protease (Trypsin) Activity Assay

This protocol provides a general framework for measuring protease activity. It can be adapted for other proteases by changing the substrate and buffer conditions.

G start Start prep_reagents Prepare Assay Buffer, Enzyme Solution, and pNA Substrate Solution start->prep_reagents add_enzyme Add Enzyme, Buffer, and Inhibitor (if any) to wells. Pre-incubate. prep_reagents->add_enzyme start_rxn Initiate Reaction by adding Substrate add_enzyme->start_rxn incubate Incubate at Optimal Temperature (e.g., 37°C) start_rxn->incubate read_kinetic Measure Absorbance at 405 nm Kinetically (every 1-5 min) or as an Endpoint incubate->read_kinetic stop_rxn Stop Reaction (Optional, for endpoint) with Acetic Acid read_kinetic->stop_rxn Endpoint Mode calc Calculate Activity using Standard Curve or Extinction Coefficient read_kinetic->calc Kinetic Mode stop_rxn->calc end End calc->end

Figure 3: General workflow for an enzyme activity assay.

Materials:

  • Trypsin from bovine pancreas[6]

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)[6]

  • Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2[6]

  • Stop Solution (for endpoint assays): 30% acetic acid[13]

  • 96-well plate and microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 8.2.

    • Prepare a stock solution of Trypsin (e.g., 1 mg/mL) in an appropriate buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of BAPNA (e.g., 10 mM) in DMSO.[13]

  • Assay Setup:

    • For each reaction, add the components to a microplate well. A typical 100 µL reaction might include:

      • 80 µL Assay Buffer

      • 10 µL Trypsin solution (or sample containing the enzyme)

      • For inhibitor screening, add the inhibitor and adjust the buffer volume accordingly. Pre-incubate the enzyme with the inhibitor before adding the substrate.

    • Include appropriate controls:

      • Blank: 80 µL Assay Buffer + 10 µL Substrate (no enzyme)

      • Negative Control: 90 µL Assay Buffer (no enzyme, no substrate)

  • Initiate Reaction: Start the reaction by adding 10 µL of the BAPNA substrate solution to each well. Mix gently.

  • Incubation and Measurement:

    • Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 25°C or 37°C). Measure the absorbance at 405 nm every 1-2 minutes for 15-30 minutes.[2]

    • Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 10-30 minutes). Stop the reaction by adding 50 µL of Stop Solution (30% acetic acid).[13] Measure the final absorbance at 405 nm.

  • Data Analysis:

    • For the kinetic assay, determine the rate of reaction (V₀) from the initial linear portion of the absorbance vs. time plot (ΔAbs/min).

    • For the endpoint assay, subtract the absorbance of the blank from the sample readings.

    • Convert the absorbance values (or rate) into the amount of pNA produced (nmol or µmol) using the standard curve generated in Protocol 1 or the Beer-Lambert law.

Calculation of Enzyme Activity:

Specific Activity (µmol/min/mg) = (Amount of pNA released in µmol) / (Reaction time in min) / (Amount of enzyme in mg)

This general protocol forms the basis for more complex applications, such as determining Michaelis-Menten kinetics (by varying substrate concentration) or screening for enzyme inhibitors in drug development.[4]

References

Application Notes: Z-Tyr-Lys-Arg-pNA in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Z-Tyr-Lys-Arg-pNA in Peptide and Protease Research Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Nα-Carbobenzoxy-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate, pivotal for the kinetic analysis of serine proteases. While not used as a building block in peptide synthesis, it is an indispensable tool for researchers in peptide-related drug discovery and enzymology. Its primary application lies in the quantitative measurement of enzyme activity, particularly for trypsin-like proteases that specifically cleave peptide bonds at the carboxyl side of arginine and lysine residues.[1]

The utility of this compound stems from its specific three-amino-acid sequence which is recognized by certain proteases. Upon enzymatic cleavage at the Arginine-pNA bond, the colorless substrate releases the yellow-colored p-nitroaniline (pNA) molecule.[2] The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity.[3][4] This principle allows for sensitive and continuous monitoring of enzyme kinetics, making it ideal for high-throughput screening of enzyme inhibitors and for characterizing enzyme function.

Principle of Action

The fundamental mechanism involves a protease-catalyzed hydrolysis reaction. The target enzyme recognizes the specific peptide sequence (Tyr-Lys-Arg) and cleaves the amide bond between the C-terminal arginine and the p-nitroaniline group. This reaction liberates free pNA, which exhibits a strong absorbance at 405 nm.

G sub This compound (Colorless Substrate) enzyme Trypsin-like Protease sub->enzyme Recognition & Binding prod Z-Tyr-Lys-Arg-OH + p-Nitroaniline (pNA) (Cleaved Peptide)      (Yellow Product) spec Measure Absorbance at 405 nm prod->spec Detection enzyme->prod Hydrolysis

Caption: Enzymatic cleavage of this compound by a protease releases p-nitroaniline (pNA), a yellow chromophore.

Key Applications

  • Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (Km) and maximal velocity (Vmax) for various proteases.[5]

  • Drug Discovery: High-throughput screening (HTS) of compound libraries to identify potential protease inhibitors.

  • Protease Characterization: Studying the substrate specificity and activity of newly discovered or purified proteases.[6][7]

  • Quality Control: Assessing the activity of protease preparations used in various biotechnological and research applications, such as in cell culture or protein digestion.[1]

Quantitative Data Summary

The following table summarizes typical parameters for an enzymatic assay using this compound. Note that optimal conditions can vary depending on the specific enzyme and buffer system used.

ParameterTypical ValueNotes
Enzyme Specificity Trypsin, Hepsin, Plasmin, Kallikrein, etc.[8][9]Substrate is cleaved by proteases recognizing Arg at the P1 position.
Substrate Concentration 0.1 - 2 mMShould ideally be around the Km value for accurate kinetic studies.
Wavelength (λmax) 405 nmThe peak absorbance wavelength for the released p-nitroaniline (pNA) product.[3][10]
Molar Extinction Coeff. ~10,500 M⁻¹cm⁻¹For pNA at 405 nm under standard assay conditions (pH 7.5-8.5). Varies slightly with pH.
Optimal pH Range 7.5 - 8.5Corresponds to the optimal pH for most trypsin-like serine proteases.
Assay Temperature 25 °C or 37 °CShould be kept constant throughout the experiment. 37 °C often yields higher activity.[3]
Solvent for Stock DMSO, DMF, or EthanolSubstrate is typically dissolved in an organic solvent to create a concentrated stock solution.[2]

Experimental Protocols

Protocol 1: Standard Protease Activity Assay

This protocol provides a general method for determining the activity of a protease, such as trypsin, using this compound in a 96-well plate format.

Materials:

  • This compound substrate

  • Purified protease (e.g., Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • DMSO (for dissolving the substrate)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 20 mM. Store this stock solution at -20°C.[6]

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 20 mM stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare enough for all wells.

    • Enzyme Working Solution: Prepare a series of dilutions of the protease in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • Set up the Assay Plate:

    • Test Wells: Add 50 µL of Assay Buffer and 25 µL of the Enzyme Working Solution.

    • Negative Control (No Enzyme) Wells: Add 75 µL of Assay Buffer.

    • Substrate Control (No Enzyme) Wells: Add 50 µL of Assay Buffer.

  • Initiate the Reaction: Add 25 µL of the Substrate Working Solution to all wells to start the reaction. The total volume should be 100 µL.

  • Incubate and Measure: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).[3]

  • Data Analysis:

    • Calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

    • Convert the rate from ΔOD/min to µmol/min using the Beer-Lambert law:

      • Activity (µmol/min) = (ΔOD/min * Total Volume) / (ε * Path Length)

      • Where ε is the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹) and the path length is typically ~0.2-0.3 cm for a 100 µL volume in a 96-well plate.

Protocol 2: Screening for Protease Inhibitors

This protocol outlines a method for testing the efficacy of potential inhibitors against a target protease.

Materials:

  • Same as Protocol 1

  • Potential inhibitor compounds dissolved in DMSO

Procedure:

  • Prepare Reagents: Prepare Substrate and Enzyme working solutions as described in Protocol 1. The enzyme concentration should be chosen to give a robust signal in the absence of an inhibitor.

  • Set up the Assay Plate:

    • Test Wells: Add 50 µL of Enzyme Working Solution and 10 µL of the inhibitor compound at various concentrations.

    • Positive Control (No Inhibitor) Wells: Add 50 µL of Enzyme Working Solution and 10 µL of DMSO (inhibitor vehicle).

    • Negative Control (No Enzyme) Wells: Add 60 µL of Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 40 µL of the Substrate Working Solution to all wells to start the enzymatic reaction.

  • Measure and Analyze: Measure the reaction rate as described in Protocol 1.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_read 3. Data Acquisition cluster_analysis 4. Analysis p1 Prepare Enzyme, Substrate, & Inhibitor Solutions p2 Dispense Enzyme & Inhibitor (or Vehicle Control) p1->p2 p3 Pre-incubate (15-30 min) for Enzyme-Inhibitor Binding p2->p3 p4 Add Substrate (this compound) to Initiate Reaction p3->p4 p5 Read Absorbance at 405 nm (Kinetic Mode) p4->p5 p6 Calculate Reaction Rates (V₀) p5->p6 p7 Determine % Inhibition p6->p7 p8 Calculate IC₅₀ Value p7->p8

Caption: Workflow for a typical protease inhibitor screening assay using a chromogenic substrate.

References

Application Notes and Protocols: Z-Tyr-Lys-Arg-pNA in Diagnostic Reagent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr-Lys-Arg-pNA (Benzyloxycarbonyl-Tyrosyl-Lysyl-Arginine-p-Nitroanilide) is a synthetic chromogenic substrate designed for the sensitive and specific measurement of certain serine protease activities. Its molecular structure mimics the cleavage sites of several key enzymes involved in physiological and pathological processes, making it a valuable tool in the development of diagnostic reagents. Upon enzymatic cleavage at the C-terminal of the arginine residue, the p-nitroaniline (pNA) moiety is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This property allows for a simple and direct colorimetric assay of enzyme activity.

These application notes provide a comprehensive overview of the use of this compound in the development of diagnostic assays, with a focus on its application for measuring the activity of enzymes in the Kallikrein-Kinin System and the Fibrinolytic pathway, as well as for subtilisin-like proprotein convertases.

Principle of the Assay

The fundamental principle behind the use of this compound in diagnostic assays lies in the enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline. The rate of pNA release is directly proportional to the enzymatic activity in the sample under appropriate assay conditions. The reaction can be monitored over time (kinetic assay) or after a fixed incubation period (endpoint assay).

Target Enzymes and Diagnostic Relevance

This compound is a substrate for a range of proteases that recognize and cleave at basic amino acid residues. Its utility in diagnostic reagent development is primarily associated with the following enzymes:

  • Plasma Kallikrein: A key enzyme in the Kallikrein-Kinin System (KKS), which is involved in inflammation, blood pressure regulation, and coagulation.[1] Measuring plasma kallikrein activity can be crucial in diagnosing and monitoring conditions such as hereditary angioedema, sepsis, and thrombotic disorders.

  • Plasmin: The primary enzyme of the fibrinolytic system, responsible for degrading fibrin clots. Assays for plasmin activity are important in the diagnosis and management of thrombotic and hemorrhagic disorders, as well as in monitoring thrombolytic therapy.

  • Kex2 (and other Subtilisin-like Proprotein Convertases): These enzymes are involved in the maturation of a wide variety of precursor proteins, including hormones, growth factors, and viral proteins.[2][3] While less common in routine diagnostics, the measurement of their activity is relevant in research and drug development, particularly in the context of infectious diseases and cancer.

Signaling Pathways

To understand the diagnostic context of measuring plasma kallikrein and plasmin activity, it is essential to visualize their roles in their respective signaling pathways.

Kallikrein_Kinin_System HMWK High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa NegSurface Negatively Charged Surface (e.g., bacterial LPS, collagen) NegSurface->FXII activates FXIIa->Prekallikrein activates Kallikrein->HMWK cleaves Z_Tyr_Lys_Arg_pNA This compound (Substrate) Kallikrein->Z_Tyr_Lys_Arg_pNA cleaves Inflammation Inflammation, Vasodilation, Pain Bradykinin->Inflammation mediates pNA p-Nitroaniline (Yellow Product) Z_Tyr_Lys_Arg_pNA->pNA

Caption: The Kallikrein-Kinin System Activation Pathway.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA Tissue Plasminogen Activator (tPA) tPA->Plasminogen activates uPA Urokinase Plasminogen Activator (uPA) uPA->Plasminogen activates Fibrin Fibrin (Clot) FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Plasmin->Fibrin degrades Z_Tyr_Lys_Arg_pNA This compound (Substrate) Plasmin->Z_Tyr_Lys_Arg_pNA cleaves pNA p-Nitroaniline (Yellow Product) Z_Tyr_Lys_Arg_pNA->pNA

Caption: The Fibrinolysis Pathway for Clot Dissolution.

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (nmol/s/U)Comments
Plasma Kallikrein This compound To be determinedTo be determinedExpected to show good sensitivity.
Plasma KallikreinBOC-Leu-Ser-Thr-Arg-pNA235337Data for a comparable chromogenic substrate.[4]
Plasmin This compound To be determinedTo be determinedExpected to be an effective substrate.
PlasminBOC-Leu-Ser-Thr-Arg-pNA70358Data for a comparable chromogenic substrate.[4]
Kex2 Protease This compound Not reportedNot reportedA commonly used substrate for activity testing.[5][6]

Experimental Protocols

The following are detailed protocols for the use of this compound in the enzymatic assay of Plasma Kallikrein, Plasmin, and Kex2 Protease. These protocols are intended as a starting point and may require optimization for specific applications and sample types.

Experimental Workflow

Experimental_Workflow Start Start ReagentPrep Reagent Preparation (Buffer, Substrate, Enzyme/Sample) Start->ReagentPrep AssaySetup Assay Setup in Microplate (Add Buffer, Sample/Enzyme) ReagentPrep->AssaySetup PreIncubation Pre-incubation (e.g., 5 min at 37°C) AssaySetup->PreIncubation InitiateReaction Initiate Reaction (Add Substrate) PreIncubation->InitiateReaction KineticMeasurement Kinetic Measurement (Read Absorbance at 405 nm over time) InitiateReaction->KineticMeasurement EndpointMeasurement Endpoint Measurement (Incubate, Stop Reaction, Read Absorbance at 405 nm) InitiateReaction->EndpointMeasurement DataAnalysis Data Analysis (Calculate Rate or Final Absorbance) KineticMeasurement->DataAnalysis EndpointMeasurement->DataAnalysis Results Results (Enzyme Activity) DataAnalysis->Results

Caption: General workflow for chromogenic enzyme assays.

Protocol 1: Plasma Kallikrein Activity Assay

This protocol is adapted from standard methods for measuring plasma kallikrein activity using chromogenic substrates.

1. Materials:

  • This compound substrate solution (e.g., 1-5 mM in DMSO or water)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

  • Prekallikrein activator (e.g., Dextran Sulfate)

  • Plasma samples (citrated)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

2. Method:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To activate prekallikrein to kallikrein, incubate plasma with a prekallikrein activator. For example, mix equal volumes of plasma and dextran sulfate solution (e.g., 0.025 g/L) and incubate for 7 minutes at 0°C.

  • Assay Procedure:

    • Add 80 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 10 µL of the activated plasma sample to the wells. Include a blank control with 10 µL of buffer instead of the sample.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the this compound substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the kinetic curve.

    • Calculate the enzyme activity using the molar extinction coefficient of pNA (ε = 10,660 M⁻¹cm⁻¹ at 405 nm).

Protocol 2: Plasmin Activity Assay

This protocol provides a general method for determining plasmin activity in purified systems or biological fluids.

1. Materials:

  • This compound substrate solution (e.g., 1-5 mM in DMSO or water)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Plasmin standard or sample containing plasmin

  • Microplate reader

  • 96-well microplate

2. Method:

  • Assay Procedure:

    • Add 80 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 10 µL of the plasmin standard or sample to the appropriate wells. For the blank, add 10 µL of buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Start the reaction by adding 10 µL of the this compound substrate solution.

    • Measure the absorbance at 405 nm kinetically at 37°C for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (ΔOD/min) from the linear phase of the reaction.

    • Determine the plasmin activity using the molar extinction coefficient of pNA.

Protocol 3: Kex2 Protease Activity Assay

This protocol is based on the use of this compound for assessing the activity of recombinant Kex2 protease.[5][7]

1. Materials:

  • This compound substrate solution (e.g., 1-5 mM in reaction buffer)

  • Reaction Buffer (50 mM Tris-HCl or HEPES, 5 mM CaCl₂, pH 7.0)

  • Kex2 protease solution

  • Microplate reader

  • 96-well microplate

2. Method:

  • Assay Procedure:

    • Add 80 µL of Reaction Buffer to each well.

    • Add 10 µL of Kex2 protease solution (or a blank with buffer).

    • Pre-warm the plate to room temperature or 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the this compound substrate solution.

    • Measure the absorbance at 405 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Plot absorbance versus time and determine the initial reaction velocity (ΔOD/min) from the linear portion of the curve.

    • Calculate the specific activity of the enzyme using the pNA molar extinction coefficient.

Conclusion

This compound is a versatile and sensitive chromogenic substrate with significant potential in the development of diagnostic reagents for proteases such as plasma kallikrein, plasmin, and Kex2. Its use in simple colorimetric assays allows for the straightforward quantification of enzyme activity, which is crucial for the diagnosis and monitoring of various diseases. The protocols provided herein serve as a foundation for the development of robust and reliable diagnostic assays. It is recommended that for each specific application, assay conditions and kinetic parameters be thoroughly optimized to ensure accuracy and reproducibility.

References

Application Notes and Protocols for Studying Protein-Protein Interactions with Z-Tyr-Lys-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate Z-Tyr-Lys-Arg-pNA serves as a valuable tool for the indirect investigation of protein-protein interactions by enabling the quantitative analysis of specific serine protease activity. This tripeptide, mimicking the cleavage site of several key enzymes, releases p-nitroaniline (pNA) upon hydrolysis, a yellow chromophore that can be readily measured spectrophotometrically at 405 nm. By monitoring the rate of pNA formation, researchers can accurately determine the enzymatic activity of proteases such as plasma kallikrein and plasmin.

The regulation of these proteases is intrinsically linked to their interactions with other proteins, primarily endogenous inhibitors. Therefore, by employing this compound in robust enzymatic assays, one can elucidate the kinetics of these protein-protein interactions, screen for novel inhibitory molecules, and characterize their mechanism of action. This document provides detailed application notes and experimental protocols for utilizing this compound to study the interactions of plasma kallikrein and plasmin with their respective protein inhibitors.

Principle of the Assay

The fundamental principle of this application is the measurement of a protease's enzymatic activity in the presence and absence of its interacting protein partner (inhibitor). The chromogenic substrate this compound is cleaved by the active protease, releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme's activity. When a protein inhibitor binds to the protease, it modulates its catalytic activity, leading to a decrease in the rate of substrate hydrolysis. By quantifying this change in activity, the potency of the protein-protein interaction (inhibition) can be determined.

Key Applications

  • Characterization of inhibitor potency: Determination of the half-maximal inhibitory concentration (IC50) of protein inhibitors against their target proteases.

  • Kinetic analysis of enzyme inhibition: Elucidation of the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by performing assays at varying substrate and inhibitor concentrations.

  • High-throughput screening (HTS): Screening of libraries of proteins, peptides, or small molecules to identify novel modulators of protease activity.

  • Structure-activity relationship (SAR) studies: Evaluating the impact of modifications to a protein inhibitor on its binding affinity and inhibitory activity.

Data Presentation

Quantitative Data Summary

The following table summarizes the kinetic parameters for the hydrolysis of various chromogenic substrates by human plasma kallikrein and human plasmin. This data is essential for designing and interpreting experiments.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Human Plasma Kallikrein Z-Pro-Phe-Arg-pNA2201506.8 x 10⁵
H-D-Pro-Phe-Arg-pNA (S-2302)2003.21.6 x 10⁴
Human Plasmin H-D-Val-Leu-Lys-pNA (S-2251)290206.9 x 10⁴
This compoundData not availableData not availableData not available

Signaling Pathways and Regulatory Interactions

The Contact Activation (Intrinsic) Pathway

Plasma kallikrein is a central enzyme in the contact activation pathway, a key component of the intrinsic pathway of blood coagulation and the kinin-kallikrein system. The activity of plasma kallikrein is tightly regulated by its primary inhibitor, C1-inhibitor.

cluster_0 Contact Activation Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Activation Prekallikrein Prekallikrein Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Activation by Factor XIIa HMWK High Molecular Weight Kininogen Plasma Kallikrein->Factor XII Reciprocal Activation C1-Inhibitor C1-Inhibitor Plasma Kallikrein->C1-Inhibitor Inhibition Bradykinin Bradykinin Plasma Kallikrein->Bradykinin Cleaves HMWK

Caption: The Contact Activation Pathway and its regulation.

The Fibrinolytic Pathway

Plasmin is the principal enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots. Its activity is primarily controlled by its fast-acting inhibitor, alpha2-antiplasmin.

cluster_1 Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation by tPA tPA Tissue Plasminogen Activator (tPA) Alpha2-Antiplasmin Alpha2-Antiplasmin Plasmin->Alpha2-Antiplasmin Inhibition Fibrin Degradation\nProducts Fibrin Degradation Products Plasmin->Fibrin Degradation\nProducts Cleaves Fibrin Fibrin Fibrin Fibrin->Fibrin Degradation\nProducts

Caption: The Fibrinolytic Pathway and its regulation.

Experimental Protocols

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of a protein inhibitor against its target protease using this compound.

Start Start Prepare Reagents Prepare Protease, Inhibitor, Substrate, and Buffer Solutions Start->Prepare Reagents Serial Dilution Create a Serial Dilution of the Protein Inhibitor Prepare Reagents->Serial Dilution Incubate Incubate Protease with Inhibitor Dilutions Serial Dilution->Incubate Add Substrate Add this compound to Initiate Reaction Incubate->Add Substrate Measure Absorbance Measure Absorbance at 405 nm Kinetically Add Substrate->Measure Absorbance Data Analysis Calculate Reaction Rates and Determine IC50 Value Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for IC50 determination.

Protocol 1: Determination of C1-Inhibitor IC50 against Plasma Kallikrein

This protocol describes the determination of the IC50 value of C1-Inhibitor against human plasma kallikrein.

Materials:

  • Human Plasma Kallikrein (active enzyme)

  • Human C1-Inhibitor

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm and temperature control at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human plasma kallikrein in assay buffer. The final concentration in the well should be in the range of 1-5 nM.

    • Prepare a stock solution of human C1-Inhibitor in assay buffer.

    • Prepare a stock solution of this compound in DMSO or water. The final concentration in the well should be at or near the K_m_ value (if known, otherwise start with 100-200 µM).

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the C1-Inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 10-fold dilutions followed by 2-fold dilutions around the expected IC50). Include a buffer-only control (0% inhibition) and a high concentration of a known inhibitor as a positive control (100% inhibition).

  • Assay Setup:

    • In a 96-well microplate, add 25 µL of each C1-Inhibitor dilution (or control) to triplicate wells.

    • Add 50 µL of the plasma kallikrein solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Pre-warm the this compound solution to 37°C.

    • Initiate the enzymatic reaction by adding 25 µL of the this compound solution to each well.

    • Immediately place the microplate in the reader and start kinetic measurements of absorbance at 405 nm every 30-60 seconds for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA₄₀₅/min).

    • Calculate the percentage of inhibition for each C1-Inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))

    • Plot the % Inhibition versus the logarithm of the C1-Inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Protocol 2: Determination of Alpha2-Antiplasmin IC50 against Plasmin

This protocol outlines the procedure for determining the IC50 value of alpha2-antiplasmin against human plasmin.

Materials:

  • Human Plasmin (active enzyme)

  • Human Alpha2-Antiplasmin

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 37°C

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm and temperature control at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human plasmin in assay buffer. The final concentration in the well should be in the range of 5-10 nM.

    • Prepare a stock solution of human alpha2-antiplasmin in assay buffer.

    • Prepare a stock solution of this compound in DMSO or water. The final concentration in the well should be at or near the K_m_ value (if known, otherwise start with 200-300 µM).

  • Inhibitor Dilution Series:

    • Create a serial dilution of the alpha2-antiplasmin stock solution in assay buffer to generate a range of concentrations. Include a buffer-only control (0% inhibition).

  • Assay Setup:

    • In a 96-well microplate, add 25 µL of each alpha2-antiplasmin dilution (or control) to triplicate wells.

    • Add 50 µL of the plasmin solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction and Measurement:

    • Pre-warm the this compound solution to 37°C.

    • Start the reaction by adding 25 µL of the this compound solution to each well.

    • Immediately begin kinetic measurements of absorbance at 405 nm every 30-60 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear phase of the reaction progress curve.

    • Calculate the percentage of inhibition for each alpha2-antiplasmin concentration as described in Protocol 1.

    • Plot the % Inhibition versus the logarithm of the alpha2-antiplasmin concentration and determine the IC50 value by fitting the data to a suitable dose-response model.

Conclusion

The chromogenic substrate this compound provides a robust and quantitative method for studying the protein-protein interactions that regulate the activity of key serine proteases like plasma kallikrein and plasmin. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this substrate in their investigations of these important biological systems. Accurate determination of kinetic parameters and inhibitor potencies will contribute to a deeper understanding of physiological and pathological processes and aid in the discovery of novel therapeutic agents.

Adapting the Z-Tyr-Lys-Arg-pNA Chromogenic Assay for Diverse Protease Classes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromogenic peptide substrates are invaluable tools in protease research and drug discovery, offering a straightforward and quantitative method for measuring enzyme activity. The Z-Tyr-Lys-Arg-pNA substrate is a well-established tool for assaying trypsin-like serine proteases, which cleave at the carboxyl side of arginine residues. However, the core principles of this assay can be adapted to study a wide range of proteases by modifying the peptide sequence and optimizing reaction conditions. These application notes provide detailed protocols for utilizing the this compound assay and adapting it for other protease classes, including cysteine proteases and matrix metalloproteinases (MMPs).

Principle of the Chromogenic Protease Assay

The assay is based on the enzymatic cleavage of a synthetic peptide substrate that is conjugated to a chromophore, p-nitroaniline (pNA). When the peptide bond between the amino acid sequence and pNA is cleaved by a specific protease, the colorless substrate releases the yellow-colored pNA molecule. The rate of pNA release is directly proportional to the protease activity and can be continuously monitored by measuring the absorbance at 405 nm.

I. Standard Protocol for Trypsin-Like Serine Protease Activity using this compound

This protocol is designed for measuring the activity of trypsin-like serine proteases that recognize and cleave substrates after an arginine residue.

Materials
  • Protease: Purified trypsin or other trypsin-like serine protease.

  • Substrate: this compound (Nα-Carbobenzoxy-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide). Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2 and 0.05% (v/v) Tween-20.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well Microplate: Clear, flat-bottom.

Experimental Protocol
  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

    • Prepare serial dilutions of the protease in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 25 µL of the protease dilution to the appropriate wells.

    • Add 25 µL of a control buffer (without protease) to the blank wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 100 µL of the pre-warmed this compound working solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm in a microplate reader. Take readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V, in mOD/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank (autohydrolysis of the substrate) from the rates of the enzyme-containing wells.

    • Plot the corrected reaction rate against the protease concentration.

II. Adapting the Chromogenic Assay for Other Protease Classes

The key to adapting this assay for other proteases lies in selecting a peptide sequence that is specifically recognized and cleaved by the target enzyme.

A. Adaptation for Cysteine Proteases (e.g., Caspases)

Caspases are a family of cysteine proteases that play a crucial role in apoptosis. They have a strong preference for cleaving after aspartic acid residues.

  • Substrate Selection: A common chromogenic substrate for caspase-3 is Z-DEVD-pNA (Nα-Carbobenzoxy-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-p-nitroanilide).[1][2]

  • Assay Buffer Modification: Cysteine proteases require a reducing environment for optimal activity. The assay buffer should be modified to include a reducing agent.

    • Modified Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 1 mM EDTA, 10 mM DTT (dithiothreitol), and 10% (v/v) glycerol.

  • Protocol Adjustments:

    • Follow the general protocol outlined in Section I.

    • Use the Z-DEVD-pNA substrate and the modified cysteine protease assay buffer.

    • Caspase activity can be induced in cell lysates, which can then be used as the enzyme source.

B. Adaptation for Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their substrate specificity is broader than that of trypsin or caspases.

  • Substrate Selection: A variety of chromogenic substrates have been developed for MMPs. The peptide sequence should mimic the cleavage sites in their natural substrates (e.g., collagen, gelatin). A general MMP substrate could have a sequence like Ac-Pro-Leu-Gly-Leu-Ala-Arg-pNA .[3][4]

  • Assay Buffer Modification: MMPs require Zn2+ and Ca2+ for their activity.

    • Modified Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 1 µM ZnCl2.

  • Activation of Pro-MMPs: MMPs are often present as inactive zymogens (pro-MMPs) and require activation. This can be achieved by incubation with APMA (p-aminophenylmercuric acetate).[3][4]

  • Protocol Adjustments:

    • If using a sample containing pro-MMPs, pre-incubate the sample with 1-2 mM APMA for 1-2 hours at 37°C to activate the MMPs.

    • Follow the general protocol in Section I, using the selected MMP substrate and the modified MMP assay buffer.

III. Determination of Kinetic Parameters and Inhibitor Potency

A. Determining Km and Vmax
  • Protocol:

    • Set up the assay as described in the relevant section for your protease.

    • Use a fixed concentration of the enzyme.

    • Vary the concentration of the chromogenic substrate over a wide range (e.g., 0.1 to 10 times the expected Km).

    • Measure the initial reaction velocity (V₀) for each substrate concentration.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine Km and Vmax.

    • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine Km and Vmax from the x- and y-intercepts, respectively.

B. Determining the 50% Inhibitory Concentration (IC50)
  • Protocol:

    • Set up the assay as described for your protease.

    • Use a fixed concentration of the enzyme and the substrate (typically at or near the Km value).

    • Prepare serial dilutions of the test inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) before adding the substrate.

    • Measure the reaction velocity for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Data Presentation

Table 1: Kinetic Parameters of Various Proteases with Chromogenic Substrates
ProteaseSubstrateKm (µM)Vmax (relative units)Reference(s)
TrypsinThis compound~50-200-[5][6]
Caspase-3Ac-DEVD-pNA~10-20-[7]
Human Neutrophil ElastaseMeOSuc-Ala-Ala-Pro-Val-pNA152-[8]
Matrix Metalloproteinase-9 (MMP-9)Ac-Pro-Leu-Gly-Leu-Ala-Arg-pNAVaries-[3][4]

Note: Km and Vmax values are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented are approximate and for comparative purposes.

Table 2: IC50 Values of Selected Protease Inhibitors
ProteaseInhibitorIC50Assay SubstrateReference(s)
HIV-1 ProteaseLopinavir0.69 ng/mL (serum-free)Fluorogenic[9]
SARS-CoV-2 MproMPI831 nMCell-based[10]
TrypsinAprotininnM rangeVarious-
Caspase-3Ac-DEVD-CHOnM rangeAc-DEVD-pNA[11]
MMPsBatimastatnM rangeFluorogenic-

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) serial_dilutions Perform Serial Dilutions (Enzyme/Inhibitor) prep_reagents->serial_dilutions add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate read_absorbance Monitor Absorbance (405 nm) add_substrate->read_absorbance calc_rate Calculate Reaction Rate (V₀) read_absorbance->calc_rate plot_data Plot Data calc_rate->plot_data determine_params Determine Kinetic Parameters (Km, Vmax, IC50) plot_data->determine_params

Caption: General experimental workflow for a chromogenic protease assay.

Trypsin_Activation_Pathway Trypsinogen Trypsinogen (Inactive Zymogen) Trypsin Trypsin (Active Protease) Trypsinogen->Trypsin Cleavage Enteropeptidase Enteropeptidase (Brush Border Enzyme) Enteropeptidase->Trypsinogen Trypsin->Trypsinogen Auto-activation OtherZymogens Other Pancreatic Zymogens (e.g., Chymotrypsinogen) Trypsin->OtherZymogens Activation ActiveEnzymes Active Digestive Enzymes OtherZymogens->ActiveEnzymes

Caption: Simplified trypsin activation pathway in the small intestine.

Caspase_3_Apoptosis_Pathway ApoptoticSignal Apoptotic Signal (Intrinsic or Extrinsic) InitiatorCaspases Initiator Caspases (e.g., Caspase-8, Caspase-9) ApoptoticSignal->InitiatorCaspases Activation Procaspase3 Procaspase-3 (Inactive) InitiatorCaspases->Procaspase3 Cleavage Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 CellularSubstrates Cellular Substrates (e.g., PARP, Lamins) Caspase3->CellularSubstrates Cleavage Apoptosis Apoptosis CellularSubstrates->Apoptosis

Caption: Caspase-3 mediated apoptosis signaling pathway.

MMP_Signaling_Pathway GrowthFactors_Cytokines Growth Factors / Cytokines (e.g., TGF-β, IL-1) CellSurfaceReceptor Cell Surface Receptor GrowthFactors_Cytokines->CellSurfaceReceptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) CellSurfaceReceptor->SignalingCascade TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) SignalingCascade->TranscriptionFactors MMP_Gene MMP Gene Transcription TranscriptionFactors->MMP_Gene ProMMP Pro-MMP (Inactive) MMP_Gene->ProMMP Translation ActiveMMP Active MMP ProMMP->ActiveMMP Activation ECM_Degradation Extracellular Matrix Degradation ActiveMMP->ECM_Degradation

Caption: A representative signaling pathway leading to MMP activation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in pNA Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for p-nitroaniline (pNA) assays. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to high background signals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a pNA assay?

High background refers to elevated absorbance readings in your negative control or blank wells, which should ideally have minimal to no signal. This unwanted signal can mask the true enzymatic activity, reduce the assay's sensitivity, and lead to inaccurate quantification. In many cases, a blank well optical density (OD) significantly higher than the OD of the buffer alone (e.g., >0.1 absorbance units) indicates a problem.

Q2: My blank wells (no enzyme/protein) show a high signal. What are the likely causes?

A high signal in the absence of the enzyme is one of the most common issues and typically points to a problem with the substrate or the buffer.

  • Substrate Auto-hydrolysis: The pNA-conjugated substrate may be unstable and spontaneously hydrolyzing, releasing free pNA. This is often exacerbated by suboptimal pH or high temperatures.

  • Contaminated Reagents: One or more of your reagents (buffer, substrate solution, or even the water used) could be contaminated with an enzyme that can cleave your substrate or with a substance that interferes with the absorbance reading.[1][2]

  • Light-Sensitive Substrate: Some chromogenic substrates are sensitive to light and can degrade over time, leading to an increased background signal.[3]

Q3: My negative control wells (with enzyme but no analyte/activator) have high background. Why is this happening?

If the background signal is high only when the enzyme is present, the issue likely involves non-specific enzyme activity or contamination.

  • Non-Specific Enzyme Activity: The enzyme itself might be cleaving the substrate non-specifically, even in the absence of the target analyte or activator. This can occur if the enzyme concentration is too high.

  • Enzyme Contamination: The enzyme preparation may be contaminated with other proteases or nucleases that can act on the substrate.[4]

  • Sample Matrix Effects: Components within your sample matrix (e.g., serum, plasma, cell lysate) can interfere with the assay, causing non-specific binding or signal generation.[1][5] Switching sample types without re-optimizing the assay can introduce these issues.[1]

Q4: How can I troubleshoot high background caused by the substrate?

To determine if the substrate is the source of the high background, you can perform a simple substrate stability test.

  • Incubate the substrate in the assay buffer at the standard reaction temperature.

  • Measure the absorbance at various time points over the course of your typical experiment duration.

  • A significant increase in absorbance over time indicates substrate instability.

Solutions:

  • Prepare fresh substrate solution for each experiment.

  • Optimize the pH of the assay buffer to improve substrate stability.

  • Store the substrate solution protected from light and at the recommended temperature.

  • Consider purchasing substrate from a different supplier if instability persists.

Q5: What steps can I take to resolve issues with non-specific enzyme activity?

Optimizing the enzyme concentration is a critical step.

  • Enzyme Titration: Perform a titration experiment to find the optimal enzyme concentration that provides a good signal-to-noise ratio without increasing the background.

  • Reduce Incubation Time: Shortening the incubation time can reduce the impact of non-specific cleavage.

  • Check Buffer Components: Ensure that buffer components are not inadvertently activating the enzyme. Some ions or cofactors can modulate enzyme activity.

Q6: Could my washing technique be the cause of high background?

Yes, inadequate washing is a frequent cause of high background, particularly in ELISA-like pNA assays where components are immobilized on a plate.[1] Insufficient washing can leave behind unbound enzyme or other reagents that contribute to the signal.[5]

Solutions:

  • Increase the number of wash cycles (e.g., from 3 to 5).

  • Increase the volume of wash buffer used for each wash.

  • Add a soaking step, allowing the wash buffer to sit in the wells for 30-60 seconds before aspiration.[1]

  • Ensure complete removal of wash buffer after the final step by tapping the inverted plate on a clean paper towel.[5]

Troubleshooting Summary

This table provides a quick reference for diagnosing and solving common causes of high background in pNA assays.

Symptom Potential Cause Recommended Solution(s)
High signal in blank wells (no enzyme)Substrate auto-hydrolysisPrepare fresh substrate; optimize buffer pH; run a substrate stability test.
Reagent contaminationUse fresh, high-purity reagents (e.g., water, buffer salts); filter-sterilize buffers.[1][2]
High signal in negative controls (with enzyme)Enzyme concentration too highPerform an enzyme titration to determine the optimal concentration.
Non-specific bindingAdd a blocking agent (e.g., BSA) to the buffer; optimize buffer salt concentration.[1]
Sample matrix interferenceRun a sample dilution series; if possible, use a cleaner sample preparation method.[5]
High signal across all wellsInadequate plate washingIncrease the number and volume of washes; introduce a soaking step during washing.[1][5]
Incubation time too long / temperature too highReduce the incubation time or lower the temperature and re-optimize.[3]
Contaminated pipette tips or labwareUse fresh, sterile pipette tips for each reagent and sample.[2]

Key Experimental Protocols

Protocol 1: Substrate Stability Check

This protocol helps determine if substrate auto-hydrolysis is contributing to high background.

  • Prepare the assay buffer and substrate solution as you would for a normal experiment.

  • Dispense the assay buffer into several wells of a microplate to serve as a buffer blank.

  • In a separate set of wells, dispense the complete reaction mixture but exclude the enzyme . This is your "substrate stability" sample.

  • Immediately read the absorbance of the plate at the appropriate wavelength (typically 405-410 nm for pNA). This is your T=0 reading.

  • Incubate the plate at your standard assay temperature.

  • Read the absorbance at regular intervals (e.g., every 15 minutes) for the total duration of your assay.

  • Analysis: Subtract the buffer blank OD from the substrate stability OD at each time point. A progressive increase in absorbance over time indicates that the substrate is auto-hydrolyzing.

Protocol 2: Enzyme Concentration Optimization

This protocol helps find the ideal enzyme concentration to maximize the specific signal while minimizing background.

  • Prepare a serial dilution of your enzyme stock solution in the assay buffer. A good starting point is a 2-fold dilution series over 6-8 concentrations.

  • Set up two sets of wells for each enzyme concentration:

    • Set A (Negative Control): Enzyme dilution + assay buffer (no substrate activator, if applicable).

    • Set B (Positive Control): Enzyme dilution + fully activating conditions.

  • Add the pNA substrate to all wells to start the reaction.

  • Incubate for the standard assay time and temperature.

  • Stop the reaction (if applicable) and read the absorbance.

  • Analysis: Plot the absorbance values for both sets against the enzyme concentration. The optimal concentration is the one that gives a high signal in the positive control wells and a low signal in the negative control wells, maximizing the signal-to-background ratio.

Visual Guides and Workflows

Troubleshooting Logic Flow

The following diagram outlines a systematic approach to diagnosing the root cause of high background in your pNA assay.

TroubleshootingWorkflow start High Background Detected check_blanks Are blank wells (no enzyme) high? start->check_blanks substrate_issue Potential Substrate Issue: - Auto-hydrolysis - Contamination check_blanks->substrate_issue Yes check_neg_controls Are negative controls (with enzyme) high? check_blanks->check_neg_controls No run_stability_test Run Substrate Stability Test (Protocol 1) substrate_issue->run_stability_test enzyme_issue Potential Enzyme/Assay Issue: - Enzyme conc. too high - Non-specific binding - Contamination check_neg_controls->enzyme_issue Yes general_issue Potential General Issue: - Incubation time/temp - Reagent contamination check_neg_controls->general_issue No optimize_enzyme Optimize Enzyme Conc. (Protocol 2) enzyme_issue->optimize_enzyme optimize_washing Optimize Washing Protocol enzyme_issue->optimize_washing review_protocol Review protocol for time, temp, and handling general_issue->review_protocol

Caption: A logical workflow for troubleshooting high background.

pNA Assay Reaction and Interference Points

This diagram illustrates the core enzymatic reaction and highlights potential stages where issues leading to high background can arise.

ReactionPathway sub Substrate (X-pNA) prod Product (pNA) Yellow Color sub->prod Enzymatic Cleavage enz Enzyme sub_hydrolysis Substrate Auto-hydrolysis sub_hydrolysis->prod False Signal contam Contaminating Protease/Nuclease contam->prod False Signal interference Sample Matrix Interference interference->sub Affects Reaction

Caption: pNA reaction pathway and sources of interference.

References

Z-Tyr-Lys-Arg-pNA solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the chromogenic substrate Z-Tyr-Lys-Arg-pNA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

This compound is a chromogenic peptide substrate used to assay the activity of various proteases, such as plasma kallikrein, subtilisin-type proteases, and yapsin-like proteases. It is available in two common forms: the free peptide (this compound) and a trifluoroacetate salt (this compound·2TFA). The 2TFA salt form is often preferred for its enhanced stability and solubility in aqueous solutions.[1][2]

Q2: I am having trouble dissolving this compound directly into my aqueous assay buffer. What am I doing wrong?

Directly dissolving this compound in aqueous buffers can be challenging due to its limited aqueous solubility. The recommended and most reliable method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous buffer to the final desired concentration.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a concentrated stock solution is dimethyl sulfoxide (DMSO).[1][3] this compound is highly soluble in DMSO.

Q4: How should I prepare the DMSO stock solution?

To ensure complete dissolution in DMSO, it is recommended to use ultrasonic agitation.[1][3] It is also critical to use a fresh, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic and absorbed water can significantly reduce the solubility of the peptide.[1][3]

Q5: What should I do if my compound precipitates when I dilute the DMSO stock into my aqueous buffer?

Precipitation upon dilution into an aqueous buffer is a common issue. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem.

Q6: How should I store my this compound powder and stock solutions?

  • Powder: The solid form should be stored at 2-8°C.[4]

  • Stock Solutions: For long-term storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] A stock solution stored at -80°C is stable for up to 6 months, while at -20°C it is stable for about one month.[3]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound. Note the high solubility in DMSO, which is the basis for the recommended dissolution protocol.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO100138.93Ultrasonic agitation may be required. Use of fresh, anhydrous DMSO is critical.[1][3]
Aqueous BuffersData not availableData not availableLimited solubility. Direct dissolution is not recommended.

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 719.79 g/mol )

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Ultrasonic bath

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of the peptide. For example, to prepare 1 mL of a 10 mM stock solution, use 7.2 mg of this compound.

  • Add the appropriate volume of fresh, anhydrous DMSO.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the peptide is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving precipitation issues when diluting a this compound DMSO stock solution into an aqueous buffer.

Troubleshooting Workflow Diagram

G start Start: this compound Precipitation in Aqueous Buffer check_dmso Is the final DMSO concentration in the assay <1%? start->check_dmso increase_dmso Increase final DMSO concentration (up to 5% if enzyme tolerates it) check_dmso->increase_dmso No check_ph Is the buffer pH optimal? (Typically 7.0-8.0) check_dmso->check_ph Yes increase_dmso->check_ph adjust_ph Adjust buffer pH. Consider a pH titration. check_ph->adjust_ph No check_temp Are you adding the stock to a cold buffer? check_ph->check_temp Yes adjust_ph->check_temp warm_buffer Warm the buffer to room temperature before adding the stock solution. check_temp->warm_buffer Yes check_mixing How are you mixing the solution after adding the stock? check_temp->check_mixing No warm_buffer->check_mixing improve_mixing Add the DMSO stock dropwise to the buffer while vortexing to ensure rapid dispersion. check_mixing->improve_mixing Poorly filter_solution Consider filtering the final solution through a 0.22 µm filter. check_mixing->filter_solution Adequately improve_mixing->filter_solution end_success Success: Soluble Substrate filter_solution->end_success

Caption: Troubleshooting workflow for this compound solubility.

Step-by-Step Troubleshooting
IssueRecommended ActionDetailed Explanation
Precipitation upon dilution Increase final DMSO concentration: Many enzymes can tolerate final DMSO concentrations of up to 5%. A higher concentration of this co-solvent can help maintain the peptide's solubility in the aqueous environment. Always verify the compatibility of your enzyme with the final DMSO concentration.
Optimize buffer pH: The net charge of a peptide is pH-dependent, which in turn affects its solubility. For many assays using this substrate, a pH in the range of 7.0 to 8.0 is common. If you are using a buffer outside of this range, consider adjusting the pH.
Control the temperature: Adding a concentrated DMSO stock to a cold aqueous buffer can induce precipitation (cryoshock). Ensure your assay buffer is at room temperature before adding the substrate stock.
Improve mixing technique: Localized high concentrations of the substrate can cause it to precipitate out of solution. To avoid this, add the DMSO stock dropwise into the vortex of the aqueous buffer while it is being mixed. This ensures rapid and uniform dispersion.
Filter the final solution: If a small amount of precipitate remains, it may consist of insoluble impurities. Passing the final working solution through a 0.22 µm filter can remove these particulates before use in your assay.[5]
Inconsistent Results Use fresh stock solutions: Avoid repeated freeze-thaw cycles of your DMSO stock, as this can lead to degradation of the peptide. Prepare single-use aliquots of the stock solution.[3]
Use fresh, anhydrous DMSO: As mentioned, DMSO can absorb moisture from the air, which will negatively impact the solubility of this compound. Always use a newly opened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[1][3]

References

preventing Z-Tyr-Lys-Arg-pNA precipitation in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of the chromogenic substrate Z-Tyr-Lys-Arg-pNA in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a synthetic chromogenic substrate used to assay the activity of certain proteases. It is particularly useful for detecting enzymes that cleave after basic amino acid residues, such as Lysine (Lys) and Arginine (Arg). A notable example of such an enzyme is the Kex2 endoprotease.[1][2] Upon cleavage of the amide bond between Arginine and p-nitroaniline (pNA), the released pNA is yellow and can be quantified spectrophotometrically, typically at a wavelength of 405 nm.

Q2: What are the common causes of this compound precipitation in assays?

Precipitation of this compound in assays can be attributed to several factors:

  • Low Solubility in Aqueous Buffers: While described as having some stability and solubility in aqueous solutions, its solubility can be limited, especially at high concentrations.

  • Improper pH: The solubility of peptides is often pH-dependent. An assay buffer with a pH that is not optimal for the substrate's solubility can lead to precipitation. The optimal pH for enzymatic activity using this substrate is reported to be around 7.5.[3]

  • High Ionic Strength: The salt concentration in the assay buffer can influence the solubility of the peptide substrate.

  • Incorrect Stock Solution Preparation: Using an inappropriate solvent or concentration for the stock solution can lead to precipitation when diluted into the aqueous assay buffer.

  • Low Temperature: Assays performed at low temperatures might experience reduced solubility of the substrate.

  • Presence of Organic Solvents: While organic solvents can be used for stock solutions, their final concentration in the assay mix should be minimized to prevent precipitation of the substrate or affecting enzyme activity.

Q3: How should I prepare and store this compound stock solutions?

For optimal results and to prevent precipitation, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous assay buffer.

  • Recommended Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is a good choice for preparing stock solutions. This compound has a high solubility in DMSO (100 mg/mL).[4]

  • Stock Solution Concentration: Prepare a stock solution at a concentration that allows for a small volume to be added to the final assay mixture, minimizing the final concentration of the organic solvent.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When stored properly, stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[4]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound during your experiments.

Problem: Substrate precipitates upon addition to the assay buffer.

This is a common issue and can often be resolved by optimizing the buffer composition and substrate handling.

Troubleshooting Workflow

G start Precipitation Observed check_stock Verify Stock Solution (Solvent, Concentration, Age) start->check_stock check_buffer Examine Assay Buffer (pH, Ionic Strength) check_stock->check_buffer Stock OK end Precipitation Resolved check_stock->end Issue Resolved optimize_addition Optimize Substrate Addition check_buffer->optimize_addition Buffer OK check_buffer->end Issue Resolved additives Consider Solubility Enhancers optimize_addition->additives Still Precipitates optimize_addition->end Issue Resolved additives->end Issue Resolved G sub This compound (Colorless) enz Protease (e.g., Kex2) sub->enz prod1 Z-Tyr-Lys-Arg enz->prod1 prod2 p-Nitroaniline (pNA) (Yellow) enz->prod2

References

Technical Support Center: Z-Tyr-Lys-Arg-pNA Hydrolysis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic substrate Z-Tyr-Lys-Arg-pNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chromogenic substrate used to measure the activity of certain proteases. It is composed of a short peptide sequence (Tyr-Lys-Arg) linked to a colorimetric reporter molecule, p-nitroaniline (pNA). When a suitable protease cleaves the amide bond between the arginine (Arg) residue and pNA, the released pNA has a distinct yellow color that can be quantified by measuring its absorbance at approximately 405-410 nm. This substrate is particularly useful for assaying the activity of trypsin-like serine proteases, subtilisin-type proteases, and yapsin-like proteases such as Kex2.[1]

Q2: What is the optimal pH for the hydrolysis of this compound?

The optimal pH for the hydrolysis of this compound is highly dependent on the specific enzyme being assayed. It is crucial to use a buffer system that maintains the optimal pH for your enzyme of interest to ensure maximal activity and reproducible results.

  • Trypsin-like proteases: Generally exhibit optimal activity in the slightly alkaline range of pH 8.0-9.0.

  • Subtilisin-type proteases: Often have a broad optimal pH range, typically between pH 8.5 and 11.5.

  • Yapsin-like proteases (e.g., Kex2): These enzymes are often active and stable over a broader pH range, with optimal activity typically observed around pH 7.0.[2] However, they can retain significant activity between pH 6.5 and 9.5.

It is always recommended to perform a pH profile experiment for your specific enzyme and conditions to determine the empirical optimal pH.

Q3: How should I prepare and store the this compound substrate solution?

Proper preparation and storage of the substrate stock solution are critical for reliable and reproducible results.

  • Solvent: this compound is typically dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Storage: The solid substrate should be stored at -20°C or -80°C.[3][4] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage, 4°C may be acceptable, but it is advisable to consult the manufacturer's instructions. Stored properly, the stock solution in DMSO can be stable for up to 6 months at -20°C.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low signal (no yellow color development) Inactive enzyme - Ensure the enzyme has been stored correctly and has not expired.- Prepare fresh enzyme dilutions in an appropriate buffer immediately before use.- Verify the protein concentration of your enzyme stock.
Incorrect pH of the assay buffer - Prepare fresh buffer and verify its pH with a calibrated pH meter.- Perform a pH optimization experiment for your specific enzyme.
Presence of a protease inhibitor - Ensure all reagents and buffers are free from contaminating protease inhibitors (e.g., PMSF, EDTA if assaying a metalloprotease).- If your sample contains a known inhibitor, consider a purification step.
Substrate degradation - Prepare a fresh substrate stock solution from solid material.- Avoid repeated freeze-thaw cycles of the substrate stock.
High background signal (high absorbance in the no-enzyme control) Spontaneous substrate hydrolysis - This can occur at very high or low pH, or with prolonged incubation at elevated temperatures. Reduce the incubation time or adjust the pH to be closer to neutral if possible without compromising enzyme activity.- Prepare the reaction mixture immediately before measurement.
Contaminated reagents - Use high-purity water and reagents to prepare buffers and solutions.- Test each component of the assay for background absorbance.
Light scattering - If your sample is turbid, centrifuge or filter it before adding it to the assay.- Ensure there are no air bubbles in the wells of the microplate.
Non-linear reaction progress curve Substrate depletion - If the reaction rate decreases over time, the substrate may be being consumed. Use a lower enzyme concentration or a higher initial substrate concentration.- Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme if determining initial velocity.
Enzyme instability - The enzyme may be unstable under the assay conditions (pH, temperature). Reduce the incubation time or add stabilizing agents (e.g., glycerol, BSA) if compatible with the assay.- Perform the assay at a lower temperature.
Product inhibition - The released p-nitroaniline or the peptide fragment may be inhibiting the enzyme. Analyze only the initial linear phase of the reaction to determine the initial velocity.
Poor reproducibility between replicates Pipetting errors - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.- Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature fluctuations - Ensure all components are at the same temperature before starting the reaction.- Use a temperature-controlled plate reader or water bath for incubation.
Incomplete mixing - Mix the contents of the wells thoroughly after adding all components.

Experimental Protocols

Standard Protocol for Measuring Protease Activity using this compound

This protocol provides a general framework. The optimal concentrations of enzyme and substrate, as well as the incubation time and temperature, should be determined empirically for each specific application.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Protease of interest

  • Assay buffer (e.g., Tris-HCl, HEPES, Phosphate buffer) at the optimal pH for the enzyme

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. The final substrate concentration in the assay should ideally be at or above the Km of the enzyme. A common starting concentration is 1 mM.

  • Prepare a series of dilutions of your enzyme in the assay buffer.

  • Set up the assay in a 96-well microplate:

    • Test wells: Add a specific volume of the enzyme dilution (e.g., 20 µL).

    • Negative control wells (no enzyme): Add the same volume of assay buffer.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C, 37°C) for 5 minutes.

  • Initiate the reaction by adding a specific volume of the substrate working solution (e.g., 180 µL) to all wells.

  • Immediately start monitoring the change in absorbance at 405-410 nm over time using a microplate reader. Take readings every 1-2 minutes for a period of 10-30 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

Data Presentation

The following tables summarize the optimal pH for different classes of proteases that hydrolyze this compound and the kinetic parameters for trypsin with a similar substrate.

Table 1: Optimal pH for Hydrolysis of this compound by Different Protease Classes

Protease ClassExample EnzymeOptimal pH Range
Trypsin-likeTrypsin8.0 - 9.0
Subtilisin-typeSubtilisin8.5 - 11.5
Yapsin-likeKex2~7.0 (active 6.5 - 9.5)[2]

Table 2: Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of Z-Lys-pNA at Different pH Values

pHKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
5.986.510.2132.3
6.940.5120.17332
9.050.3940.17432

Data adapted from a study on the closely related substrate Z-Lys-pNA.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock (10 mM in DMSO) add_substrate Initiate Reaction with Substrate Solution prep_substrate->add_substrate prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme to Microplate Wells prep_enzyme->add_enzyme prep_buffer Prepare Assay Buffer add_buffer Add Buffer to Control Wells prep_buffer->add_buffer pre_incubate Pre-incubate at Desired Temperature add_enzyme->pre_incubate add_buffer->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 405-410 nm (Kinetic Mode) add_substrate->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_velocity Calculate Initial Velocity (V₀) plot_data->calc_velocity

Caption: Experimental workflow for the this compound hydrolysis assay.

Logical Relationship of pH and Enzyme Activity

ph_effect cluster_ph pH Environment cluster_enzyme Enzyme State cluster_activity Enzyme Activity low_ph Low pH (Acidic) protonated Incorrect Protonation State of Active Site low_ph->protonated optimal_ph Optimal pH correct_protonation Correct Protonation State of Active Site optimal_ph->correct_protonation high_ph High pH (Alkaline) denatured Enzyme Denaturation high_ph->denatured low_activity Low Activity protonated->low_activity max_activity Maximum Activity correct_protonation->max_activity no_activity No Activity denatured->no_activity

Caption: Effect of pH on the protonation state and activity of the enzyme.

References

temperature optimization for Z-Tyr-Lys-Arg-pNA assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-Tyr-Lys-Arg-pNA as a chromogenic substrate in protease assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature for a this compound assay?

The optimal temperature for a this compound assay is highly dependent on the specific protease being investigated. While a universally optimal temperature does not exist, a common starting point for many trypsin-like proteases is 25°C or 37°C. However, it is crucial to empirically determine the optimal temperature for your specific enzyme and experimental conditions.

Q2: My assay shows low or no activity. What are the potential temperature-related causes?

  • Suboptimal Temperature: The assay temperature may be too low for your enzyme to function efficiently. Conversely, excessively high temperatures can lead to enzyme denaturation and loss of activity.

  • Incorrect Temperature Equilibration: Failure to pre-warm all reagents (buffer, substrate, enzyme) to the desired assay temperature before initiating the reaction can lead to a temperature gradient in the reaction mixture and inaccurate results.

  • Enzyme Instability: The protease may be unstable at the chosen assay temperature, leading to a rapid loss of activity over the course of the measurement.

Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?

Inconsistent temperature control is a frequent cause of poor reproducibility in enzyme assays. A mere 1°C change in temperature can alter the reaction velocity by 2.5-7.5%.[1] To enhance reproducibility:

  • Use a thermostatically controlled microplate reader or water bath to maintain a constant temperature throughout the assay.

  • Ensure all solutions are equilibrated to the assay temperature before mixing.

  • Minimize the time the microplate is outside the temperature-controlled environment.

Q4: Can the this compound substrate degrade at higher temperatures?

While the product information for this compound primarily provides storage stability data at -80°C, -20°C, and room temperature, prolonged incubation at elevated assay temperatures could potentially lead to substrate degradation, though this is less common than enzyme denaturation.[2] If you suspect substrate instability, a no-enzyme control incubated at the assay temperature should be included to monitor for any non-enzymatic hydrolysis.

Q5: How do I determine the optimal temperature for my specific protease with this compound?

To determine the optimal temperature, you should perform the assay across a range of temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C, 65°C) while keeping all other parameters (pH, substrate concentration, enzyme concentration) constant. The temperature that yields the highest reaction rate is the optimum for your enzyme under those conditions.

Quantitative Data Summary

The optimal temperature for protease activity is enzyme-specific. Below is a summary of temperatures used in various studies with trypsin and other proteases, which can serve as a reference for designing your experiments.

Enzyme/SystemSubstrateRecommended/Optimal Temperature (°C)Notes
Trypsin-like ProteasesChromogenic Substrates25 - 37General starting range.
Bacillus licheniformis TrypsinBAEE65Exhibited over 70% activity at 5-25°C.[3]
Bovine Trypsinβ-lactoglobulin25, 37.5, 50Investigated range for hydrolysis patterns.[4]
Bovine TrypsinZ-Lys-pNA25Used for kinetic studies.[5]
Commercial Trypsin Assay KitBoc-Gln-Ala-Arg-pNA25Recommended assay temperature.[6]

Experimental Protocols

Protocol for Determining Optimal Temperature
  • Reagent Preparation:

    • Prepare a concentrated stock solution of your protease in a suitable buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.

    • Prepare the assay buffer (e.g., Tris-HCl) at the desired pH.

  • Temperature Equilibration:

    • Set up a series of water baths or incubator blocks at the desired temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C, 65°C).

    • Place aliquots of the assay buffer, substrate solution, and enzyme solution in separate tubes and allow them to equilibrate to each temperature for at least 15 minutes.

  • Assay Procedure (Microplate Format):

    • In a 96-well microplate, add the pre-warmed assay buffer to each well.

    • Add the pre-warmed this compound substrate solution to each well.

    • To initiate the reaction, add the pre-warmed enzyme solution to each well.

    • Immediately place the microplate in a microplate reader that has been pre-heated to the corresponding assay temperature.

    • Measure the absorbance at 405 nm every minute for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • For each temperature, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the reaction rate (V₀) as a function of temperature to determine the optimal temperature for your protease.

Visualizations

Enzymatic_Reaction_Workflow cluster_Preparation Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (this compound), and Enzyme Solution Equilibrate Equilibrate Reagents to Assay Temperature Reagents->Equilibrate Transfer to Thermostated Environment Mix Mix Reagents in Microplate Equilibrate->Mix Initiate Reaction Measure Measure Absorbance (405 nm) Over Time Mix->Measure Kinetic Reading Calculate Calculate Initial Reaction Rates (V₀) Measure->Calculate Plot Plot V₀ vs. Temperature Calculate->Plot Determine Determine Optimal Temperature Plot->Determine

Caption: Experimental workflow for determining the optimal temperature of a this compound assay.

Enzymatic_Reaction_Pathway This compound This compound Protease Protease This compound->Protease Substrate Binding Peptide Fragment Peptide Fragment Protease->Peptide Fragment Cleavage pNA p-Nitroaniline (Yellow Product) Protease->pNA Release

Caption: Enzymatic cleavage of this compound by a protease, releasing a yellow product.

References

Technical Support Center: Z-Tyr-Lys-Arg-pNA Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their Z-Tyr-Lys-Arg-pNA based assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method used to measure the activity of certain proteases. The substrate, this compound, is a synthetic peptide linked to a chromophore, p-nitroaniline (pNA). When a target protease cleaves the substrate at the arginine (Arg) residue, pNA is released. Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

Q2: Which enzymes can be assayed using this compound?

A2: this compound is a substrate for several serine proteases, including but not limited to:

  • Kallikrein

  • Urokinase-type Plasminogen Activator (uPA)

  • Kexin (a yeast endoprotease)

  • Subtilisin-type and yapsin-like proteases[1][2]

Q3: My signal is very low or absent. What are the possible causes and solutions?

A3: Low or no signal is a common issue and can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this problem. Key areas to investigate include enzyme activity, substrate integrity, and appropriate buffer conditions.

Q4: I'm observing high background absorbance. What can I do to reduce it?

A4: High background can mask the true signal from your enzyme. Common causes include substrate auto-hydrolysis, contaminated reagents, or inappropriate buffer components. See the detailed troubleshooting section for specific recommendations.

Q5: How can I improve the overall sensitivity of my assay?

A5: Improving sensitivity often involves optimizing several parameters. Consider adjusting the enzyme and substrate concentrations, incubation time, and buffer conditions (pH, ionic strength). For very low enzyme concentrations, switching to a more sensitive fluorometric assay might be beneficial.

Troubleshooting Guide

Issue 1: Low Signal or No Staining
Possible Cause Recommendation
Inactive Enzyme - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in appropriate buffer).- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme to confirm the assay setup.
Substrate Degradation - Store the this compound substrate stock solution at -20°C or -80°C and protect it from light.[2] - Prepare fresh working solutions of the substrate for each experiment.
Suboptimal Enzyme Concentration - The enzyme concentration may be too low. Increase the enzyme concentration systematically to find the optimal level that provides a linear response over time.
Suboptimal Substrate Concentration - The substrate concentration should ideally be at or above the Michaelis constant (Km) for the enzyme. If the Km is unknown, perform a substrate titration to determine the concentration at which the reaction rate is no longer limited by the substrate.
Incorrect Buffer pH - The optimal pH for most serine proteases is between 7.0 and 8.5. The absorbance of the product, pNA, is also pH-dependent, with a stable maximum absorbance in the pH range of 4.0-8.0.[3] Verify the pH of your final reaction mixture.
Inappropriate Incubation Time or Temperature - Increase the incubation time to allow for more product formation, ensuring the reaction remains in the linear range.- Most enzyme assays are performed at 37°C. Confirm the optimal temperature for your specific enzyme.
Presence of Inhibitors - Ensure that your sample or buffers do not contain protease inhibitors (e.g., EDTA for metalloproteases, though less critical for serine proteases unless divalent cations are required for stability; high salt concentrations can also be inhibitory).
Issue 2: High Background
Possible Cause Recommendation
Substrate Auto-hydrolysis - Prepare fresh substrate solutions for each experiment.- Minimize the exposure of the substrate to light and high temperatures.- Run a "no-enzyme" control (substrate in buffer) to quantify the rate of auto-hydrolysis and subtract this from your sample readings.
Contaminated Reagents - Use high-purity water and reagents to prepare buffers.- Filter-sterilize buffers if necessary.- Check for microbial contamination in your enzyme preparation or other reagents.
Interfering Substances in the Sample - If your sample is a complex mixture (e.g., cell lysate, plasma), other components may contribute to the absorbance at 405 nm.- Run a "no-substrate" control (sample and enzyme in buffer) to measure the intrinsic absorbance of your sample.
Incorrect Wavelength Measurement - While 405 nm is standard, the absorbance spectrum of p-nitroaniline can be affected by the solution's ionic strength.[4] Confirm the optimal wavelength for your specific buffer conditions by scanning the absorbance of a known concentration of pNA.
Issue 3: Poor Reproducibility
Possible Cause Recommendation
Inaccurate Pipetting - Use calibrated pipettes and proper pipetting techniques, especially for small volumes.- Prepare a master mix of reagents to minimize pipetting errors between wells.
Temperature Fluctuations - Ensure all components are at the correct temperature before starting the reaction.- Use a temperature-controlled plate reader or water bath for incubation.
Enzyme Adsorption to Surfaces - The addition of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) to the reaction buffer can prevent the enzyme from adsorbing to the walls of the microplate or tubes.
Reaction Not Stopped Uniformly - If using an endpoint assay, ensure the reaction is stopped consistently across all samples (e.g., by adding a stopping reagent like acetic acid).

Experimental Protocols

Protocol 1: Optimization of Enzyme Concentration
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

    • Substrate Stock Solution: 10 mM this compound in DMSO.

    • Enzyme Stock Solution: Prepare a stock solution of your enzyme at a concentration significantly higher than the expected working concentration.

  • Set up the Reaction:

    • Prepare a series of enzyme dilutions in Assay Buffer. A good starting range might be from 1 nM to 1 µM, depending on the enzyme's activity.

    • In a 96-well plate, add a fixed volume of each enzyme dilution.

    • Add a fixed volume of Assay Buffer.

    • Initiate the reaction by adding a fixed volume of a working solution of this compound (e.g., final concentration of 0.5 mM).

  • Measure Activity:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 30-60 minutes.

  • Analyze Data:

    • For each enzyme concentration, plot absorbance vs. time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Plot V₀ vs. enzyme concentration.

    • Choose an enzyme concentration that falls within the linear range of this plot for future experiments.

Protocol 2: Optimization of Substrate Concentration
  • Prepare Reagents:

    • Use the optimized enzyme concentration determined in Protocol 1.

    • Prepare a series of dilutions of the this compound substrate in Assay Buffer. A typical range to test is from 0.05 mM to 2 mM.

  • Set up the Reaction:

    • In a 96-well plate, add a fixed volume of the optimized enzyme concentration.

    • Add a fixed volume of Assay Buffer.

    • Initiate the reaction by adding a fixed volume of each substrate dilution.

  • Measure Activity:

    • Follow the measurement steps as in Protocol 1.

  • Analyze Data:

    • Determine the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ vs. substrate concentration. This will generate a Michaelis-Menten curve.

    • For routine assays, select a substrate concentration that is at least 2-3 times the Km (the substrate concentration at which the reaction rate is half of Vmax). If the curve does not plateau (i.e., Vmax is not reached), use a concentration from the early part of the plateau if possible.

Data Presentation

Table 1: Recommended Starting Concentrations for Assay Optimization

ParameterRecommended Starting RangeNotes
This compound 0.1 - 1.0 mMHigher concentrations may be needed if the enzyme's Km is high. Solubility in aqueous buffer may be a limiting factor.
Enzyme 1 - 100 nMHighly dependent on the specific activity of the enzyme preparation.
pH 7.5 - 8.5Verify the optimal pH for your specific enzyme.
Temperature 25 - 37 °C37°C is common for mammalian enzymes.
Incubation Time 15 - 60 minutesEnsure the reaction remains in the linear phase.

Visualization of Relevant Signaling Pathways

Urokinase-type Plasminogen Activator (uPA) System

The uPA system plays a critical role in extracellular matrix degradation, cell migration, and tissue remodeling. uPA converts plasminogen to plasmin, a broad-spectrum protease. This activity is localized to the cell surface through binding to the uPA receptor (uPAR).[4][5]

uPA_Pathway pro_uPA pro-uPA (Zymogen) uPA uPA (Active Protease) pro_uPA->uPA Activation uPAR uPAR (Cell Surface Receptor) uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves Signaling Intracellular Signaling uPAR->Signaling Initiates Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degradation ECM Degradation Migration Cell Migration & Invasion Degradation->Migration Leads to Signaling->Migration Promotes

Caption: Urokinase (uPA) signaling pathway.

Kallikrein-Kinin System

The Kallikrein-Kinin system is a cascade of plasma proteins that, upon activation, releases bradykinin, a potent inflammatory mediator.[3][6] Plasma kallikrein is a key enzyme in this pathway.

Kallikrein_Kinin_System FactorXII Factor XII (Hageman Factor) FactorXIIa Activated Factor XIIa FactorXII->FactorXIIa Contact Activation Prekallikrein Prekallikrein FactorXIIa->Prekallikrein Cleaves Kallikrein Plasma Kallikrein Kallikrein->FactorXII Positive Feedback HMWK High Molecular Weight Kininogen (HMWK) Kallikrein->HMWK Cleaves Bradykinin Bradykinin Inflammation Inflammation (Vasodilation, Pain) Bradykinin->Inflammation Mediates

Caption: The plasma Kallikrein-Kinin system cascade.

Experimental Workflow for Assay Optimization

This diagram outlines the logical steps for systematically optimizing your this compound based assay for improved sensitivity.

Assay_Optimization_Workflow Start Start Optimization EnzymeTitration 1. Enzyme Concentration Titration Start->EnzymeTitration SelectEnzymeConc Select Enzyme Conc. in Linear Range EnzymeTitration->SelectEnzymeConc SubstrateTitration 2. Substrate Concentration Titration (Michaelis-Menten) SelectEnzymeConc->SubstrateTitration SelectSubstrateConc Select Substrate Conc. (>= 2x Km) SubstrateTitration->SelectSubstrateConc TimeCourse 3. Incubation Time Course SelectSubstrateConc->TimeCourse SelectTime Select Incubation Time in Linear Phase TimeCourse->SelectTime BufferOpt 4. Buffer Condition Optimization (pH, Ionic Strength) SelectTime->BufferOpt FinalProtocol Final Optimized Protocol BufferOpt->FinalProtocol

Caption: Workflow for assay optimization.

References

Technical Support Center: Z-Tyr-Lys-Arg-pNA Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromogenic substrate Z-Tyr-Lys-Arg-pNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing this substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which enzymes is it a substrate?

This compound is a chromogenic peptide substrate used to assay the activity of certain proteases. Upon cleavage by a suitable enzyme, it releases p-nitroaniline (pNA), which is yellow and can be quantified spectrophotometrically at approximately 405 nm. It is primarily a substrate for subtilisin-type and yapsin-like proteases, such as kexin.

Q2: How should I store and handle this compound?

Proper storage is crucial to maintain the integrity of the substrate. Stock solutions are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] It is recommended to keep the substrate sealed and protected from moisture.[1] For daily use, it is best to thaw and prepare fresh solutions and keep them on ice. Avoid repeated freeze-thaw cycles.

Q3: My assay has a high background signal. What are the possible causes and solutions?

A high background signal can obscure the true enzymatic activity, leading to a low signal-to-noise ratio. The primary causes include non-enzymatic hydrolysis of the substrate and contamination of reagents.

  • Non-enzymatic (Abiotic) Hydrolysis: p-Nitroanilide substrates can undergo spontaneous hydrolysis, especially at alkaline pH.[1]

    • Solution: Prepare fresh substrate solutions for each experiment. Run a "substrate only" blank (without enzyme) to quantify the rate of non-enzymatic hydrolysis and subtract this from your experimental values. Consider performing the assay at a more neutral pH if the enzyme is active under those conditions.

  • Contaminated Reagents: Contamination of buffers, enzyme preparations, or the substrate itself with other proteases can lead to cleavage and a high background.

    • Solution: Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers and handle them with care to prevent microbial contamination.

  • Light Exposure: While less common for pNA substrates, prolonged exposure to light can sometimes contribute to background signal.

    • Solution: Store substrate solutions in amber tubes or protected from light.

Q4: I am observing low or no signal in my assay. What should I check?

Low or no signal suggests a problem with the enzyme's activity or the assay conditions.

  • Suboptimal Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and ionic strength.

    • Solution: Ensure your assay buffer has the optimal pH for your enzyme's activity. Most serine proteases that cleave this substrate are active in the pH range of 7.3-9.3.[1] Temperature is also a critical factor; maintain a consistent and optimal temperature throughout the assay.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of the enzyme. Always keep the enzyme on ice when not in use.

  • Presence of Inhibitors: Components in your sample or buffer could be inhibiting the enzyme.

    • Solution: Run a positive control with a known active enzyme and substrate to ensure the assay is working. If your sample is suspected to contain inhibitors, consider a buffer exchange or dialysis step. Common inhibitors include metal ions and chelators, depending on the specific protease.

Q5: My results are not reproducible. What are the likely sources of variability?

Lack of reproducibility can stem from several factors, from pipetting errors to inconsistent reaction conditions.

  • Inconsistent Pipetting: Small variations in the volumes of enzyme or substrate can lead to significant differences in reaction rates.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.

  • Temperature Fluctuations: Inconsistent temperature control can affect enzyme kinetics.

    • Solution: Ensure all components are at the correct temperature before starting the reaction. Use a water bath or incubator to maintain a constant temperature during the assay.

  • "Edge Effect" in Microplates: Wells on the outer edges of a microplate can experience more evaporation, leading to changes in reagent concentrations.

    • Solution: Avoid using the outer wells of the microplate for critical samples. Fill the outer wells with buffer or water to create a humidity barrier.

Troubleshooting Guides

Issue 1: High Background Signal

This guide provides a systematic approach to identifying and mitigating the cause of high background absorbance.

Troubleshooting Workflow: High Background

high_background start High Background Signal Detected check_abiotic Run 'Substrate Only' Blank (No Enzyme) start->check_abiotic abiotic_high Is Blank Absorbance High? check_abiotic->abiotic_high prepare_fresh Prepare Fresh Substrate Solution abiotic_high->prepare_fresh Yes check_reagents Run 'Buffer + Enzyme' Blank (No Substrate) abiotic_high->check_reagents No optimize_ph Consider Lowering Assay pH prepare_fresh->optimize_ph optimize_ph->check_reagents reagents_high Is Blank Absorbance High? check_reagents->reagents_high contaminated_reagents Suspect Reagent Contamination reagents_high->contaminated_reagents Yes background_resolved Background Signal Reduced reagents_high->background_resolved No use_hplc_water Use High-Purity Water and Reagents contaminated_reagents->use_hplc_water filter_sterilize Filter-Sterilize Buffers use_hplc_water->filter_sterilize filter_sterilize->background_resolved

Caption: Troubleshooting workflow for high background signal.

Experimental Protocol: Quantifying Abiotic Hydrolysis

  • Prepare Reagents:

    • Assay Buffer: Prepare your standard assay buffer at the desired pH.

    • Substrate Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Set Up Reaction:

    • In a microplate well, add the assay buffer and the substrate to the final working concentration.

    • Do not add any enzyme.

  • Incubate and Read:

    • Incubate the plate under the same conditions as your enzymatic assay (temperature and time).

    • Measure the absorbance at 405 nm at regular intervals.

  • Analysis:

    • The rate of increase in absorbance in the absence of the enzyme is the rate of abiotic hydrolysis. This rate should be subtracted from the rates obtained in the presence of the enzyme.

Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be due to either a high background (see Issue 1) or a low signal from the enzymatic reaction. This guide focuses on optimizing the enzymatic signal.

Logical Relationship: Factors Affecting Signal Strength

low_signal low_signal Low Signal-to-Noise Ratio enzyme_activity Enzyme Activity low_signal->enzyme_activity substrate_conc Substrate Concentration low_signal->substrate_conc assay_conditions Assay Conditions low_signal->assay_conditions signal_optimized Signal Optimized enzyme_activity->signal_optimized substrate_conc->signal_optimized ph pH assay_conditions->ph temperature Temperature assay_conditions->temperature buffer_components Buffer Components assay_conditions->buffer_components inhibitors Inhibitors assay_conditions->inhibitors ph->signal_optimized temperature->signal_optimized buffer_components->signal_optimized inhibitors->signal_optimized

Caption: Factors influencing low signal strength.

Experimental Protocol: pH Optimization

  • Prepare Buffers: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris for pH 7.5-9, and borate for pH 9-10.5).

  • Set Up Reactions:

    • For each pH to be tested, set up a reaction containing the buffer, a fixed concentration of the enzyme, and a fixed concentration of this compound.

  • Incubate and Read:

    • Incubate the reactions at a constant temperature.

    • Measure the rate of pNA production by monitoring the absorbance at 405 nm over time.

  • Analysis:

    • Plot the reaction rate as a function of pH to determine the optimal pH for your enzyme with this substrate.

Data Presentation: Impact of Assay Conditions

ParameterConditionExpected Effect on SignalRecommendation
pH SuboptimalDecreased enzyme activityDetermine the optimal pH for your enzyme (typically 7.3-9.3 for serine proteases).[1]
Too Alkaline (>9)Increased non-enzymatic hydrolysisBalance optimal enzyme activity with minimal abiotic hydrolysis.
Temperature Too LowDecreased enzyme activityOptimize for enzyme activity (often 25°C or 37°C).
Too HighEnzyme denaturationMaintain a consistent, optimal temperature.
Substrate Conc. Too Low (< Km)Rate is dependent on [S]Use a substrate concentration well above the Km for Vmax measurements.
Too HighSubstrate inhibition (rare)Check for substrate inhibition by testing a wide range of concentrations.
Ionic Strength VariesCan affect enzyme structure and activityTypically use a buffer concentration of 50-100 mM.

Data Presentation: Effect of Common Additives on Protease Activity

The effect of various additives is highly dependent on the specific protease. The following table summarizes general effects.

AdditiveTypical ConcentrationPotential Effect on Protease ActivityNotes
EDTA 1-10 mMInhibition of metalloproteasesCan be used to chelate divalent cations that may be required for enzyme activity.
DTT / β-ME 1-5 mMCan reduce disulfide bonds, potentially inactivating some proteases.May be required for cysteine proteases.
Detergents (Tween-20, Triton X-100) 0.01-0.1%Can increase or decrease activity depending on the enzyme.May help to solubilize the enzyme or substrate.
Metal Ions (Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺) 1-10 mMCan be cofactors required for activity or potent inhibitors.The specific effect depends on the protease. For example, Cu²⁺ can be a strong inhibitor of some enzymes.
DMSO 1-10%Generally well-tolerated, but high concentrations can inhibit activity.Often used as a solvent for the substrate. Keep the final concentration consistent across all assays.

References

stability of Z-Tyr-Lys-Arg-pNA in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the chromogenic substrate Z-Tyr-Lys-Arg-pNA in solution over time. It is intended for researchers, scientists, and drug development professionals utilizing this substrate in their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the handling and use of this compound solutions.

Issue Potential Cause Recommended Solution
High background absorbance in blank wells (no enzyme) 1. Spontaneous hydrolysis of the substrate: this compound can undergo slow, non-enzymatic hydrolysis, leading to the release of p-nitroaniline (pNA). This is more likely to occur at alkaline pH, elevated temperatures, or after prolonged storage in solution. 2. Contamination of reagents: Buffers or water used to prepare solutions may be contaminated with proteases or other substances that can cleave the substrate. 3. Light exposure: The product, p-nitroaniline, is known to be sensitive to light, which could potentially affect its absorbance spectrum.[1]1. Prepare fresh substrate solutions: For optimal results, prepare the this compound solution immediately before use. If a stock solution is necessary, store it at -20°C or -80°C and use it within the recommended timeframe (1 month at -20°C, 6 months at -80°C).[2][3][4][5] 2. Use high-purity reagents: Utilize protease-free water and high-quality buffer components. Filter-sterilize buffers if necessary. 3. Protect from light: Store the powdered substrate and prepared solutions in amber vials or wrapped in foil to minimize light exposure.
Low or no signal with active enzyme 1. Incorrect buffer conditions: The pH of the assay buffer may not be optimal for the specific enzyme's activity. 2. Substrate concentration too low: The concentration of this compound may be well below the Michaelis constant (Km) of the enzyme, leading to a low reaction rate. 3. Degraded substrate: The this compound solution may have degraded due to improper storage or handling.1. Optimize buffer pH: Consult the literature for the optimal pH range for your enzyme of interest and adjust the assay buffer accordingly. 2. Determine the optimal substrate concentration: Perform a substrate titration experiment to find the concentration that yields the best signal-to-noise ratio for your specific enzyme. 3. Use a fresh, properly stored substrate solution: Always verify the integrity of your substrate stock.
Inconsistent or variable results between replicates 1. Inaccurate pipetting: Small variations in the volumes of enzyme or substrate can lead to significant differences in the reaction rate. 2. Temperature fluctuations: Inconsistent incubation temperatures between wells or plates can affect the rate of the enzymatic reaction. 3. Precipitation of the substrate: this compound has limited solubility in aqueous solutions and may precipitate, especially at high concentrations or in certain buffers.1. Use calibrated pipettes: Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. 2. Maintain consistent temperature: Use a temperature-controlled plate reader or incubator to ensure a stable temperature throughout the assay. 3. Ensure complete solubilization: When preparing the stock solution in DMSO, ensure the substrate is fully dissolved, using sonication if necessary.[2][3] Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit some enzymes.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound.

Q1: How should I store this compound?

A1: The powdered form of this compound is stable for up to 2 years when stored at -80°C and for 1 year at -20°C, sealed and protected from moisture.[3][6] Once dissolved in a solvent such as DMSO, the stock solution is significantly less stable. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4][5] For daily use, it is best to prepare fresh working solutions from the stock.

Q2: What is the best solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, with a solubility of up to 100 mg/mL.[2][3] It is crucial to use high-purity, anhydrous (hygroscopic) DMSO, as the presence of water can affect the solubility and stability of the compound.[2][3]

Q3: How stable is this compound in aqueous buffers at room temperature?

A3: While specific quantitative data is limited in publicly available literature, peptide-pNA substrates are known to be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH and ambient temperatures. For experiments conducted at room temperature, it is highly recommended to prepare the aqueous working solution of this compound immediately before starting the assay to minimize the potential for spontaneous hydrolysis and ensure accurate results.

Q4: Can I freeze-thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles are generally not recommended for peptide solutions as they can lead to degradation. To avoid this, it is best to aliquot the stock solution into smaller, single-use volumes before freezing. This ensures that you only thaw the amount of substrate needed for a particular experiment.

Q5: Is this compound sensitive to light?

A5: The chromogenic product of the enzymatic reaction, p-nitroaniline (pNA), is known to be sensitive to light and air.[1] While the stability of the parent substrate to light is not as well-documented, it is good laboratory practice to protect both the stock and working solutions of this compound from direct light exposure by using amber tubes or wrapping containers in aluminum foil.

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol provides a general method for evaluating the stability of this compound in a specific aqueous buffer over time.

Objective: To determine the rate of non-enzymatic hydrolysis of this compound in a given buffer at a specific temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., Tris-HCl, PBS)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Temperature-controlled incubator or plate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve the required amount of this compound powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved.

  • Prepare the working solution: Dilute the DMSO stock solution into the aqueous buffer of interest to the final desired concentration for your assay. It is crucial to prepare a sufficient volume for the entire time course experiment from a single batch to ensure consistency.

  • Set up the stability assay:

    • Dispense a set volume (e.g., 100 µL) of the freshly prepared aqueous this compound solution into multiple wells of a 96-well plate.

    • Include buffer-only wells as a blank control.

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature (e.g., room temperature or 37°C).

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), measure the absorbance of the wells at 405 nm using a microplate reader. The absorbance at 405 nm corresponds to the amount of p-nitroaniline released.[7][8]

  • Data Analysis:

    • Subtract the average absorbance of the buffer-only blank wells from the absorbance readings of the substrate-containing wells at each time point.

    • Plot the corrected absorbance values against time.

    • The slope of this line represents the rate of spontaneous hydrolysis of this compound under the tested conditions.

Data Presentation:

The results of the stability study can be summarized in a table as follows:

Time (minutes)Average Absorbance at 405 nm (Corrected)Standard Deviation
0
15
30
60
120
240

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Solution Preparation cluster_assay Stability Assay cluster_analysis Data Analysis A Dissolve this compound in anhydrous DMSO B Dilute stock solution in aqueous buffer A->B C Dispense into 96-well plate B->C D Incubate at controlled temperature C->D E Measure Absorbance (405 nm) at time points D->E F Correct for blank absorbance E->F G Plot Absorbance vs. Time F->G H Determine rate of spontaneous hydrolysis G->H

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Logic Start Assay Issue (e.g., High Background) CheckSubstrate Is the substrate solution fresh? Start->CheckSubstrate CheckReagents Are reagents contaminant-free? CheckSubstrate->CheckReagents Yes PrepareFresh Prepare fresh substrate solution CheckSubstrate->PrepareFresh No CheckStorage Was the solution stored properly? CheckReagents->CheckStorage Yes UsePureReagents Use high-purity, filtered reagents CheckReagents->UsePureReagents No AliquotAndStore Aliquot and store stock at -80°C CheckStorage->AliquotAndStore No Resolved Issue Resolved CheckStorage->Resolved Yes PrepareFresh->Resolved UsePureReagents->Resolved AliquotAndStore->Resolved

Caption: Troubleshooting logic for high background signal in this compound assays.

References

Technical Support Center: Z-Tyr-Lys-Arg-pNA Activity in the Presence of Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of organic solvents on the enzymatic activity of proteases utilizing the chromogenic substrate Z-Tyr-Lys-Arg-pNA.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as a substrate?

This compound is a chromogenic substrate used to assay the activity of trypsin-like serine proteases, such as subtilisin-type and yapsin-like proteases.[1] Upon cleavage by the enzyme after the Arginine (Arg) residue, it releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically, typically at a wavelength of 405-410 nm. This allows for a continuous and straightforward measurement of enzyme kinetics.

Q2: Why would I need to use an organic solvent in my enzyme assay?

Organic solvents are often necessary to dissolve poorly water-soluble test compounds, such as potential enzyme inhibitors or activators. They can also be used to modulate the enzyme's activity or stability.

Q3: How do organic solvents generally affect enzyme activity?

The effect of an organic solvent on enzyme activity is complex and depends on the specific solvent, its concentration, the enzyme, and the substrate. Solvents can:

  • Decrease activity: By denaturing the enzyme, stripping essential water molecules from its surface, or competing with the substrate for binding to the active site.

  • Increase activity: In some cases, low concentrations of certain organic solvents can enhance enzyme activity by altering the enzyme's conformation to a more active state or by improving the solubility of the substrate.

  • Alter substrate affinity (Km) and maximum velocity (Vmax): Organic solvents can change the kinetic parameters of an enzyme.

Q4: Which organic solvents are commonly used in these assays?

Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile are frequently used as co-solvents in enzymatic assays due to their ability to dissolve a wide range of compounds and their miscibility with aqueous buffers.

Q5: What is the recommended storage condition for this compound?

This compound should be stored at -20°C for short-term storage and -80°C for long-term storage to ensure its stability.

Troubleshooting Guide: Solvent-Related Issues in this compound Assays

Problem Possible Cause Solution
No or very low enzyme activity Solvent-induced enzyme inactivation: High concentrations of some organic solvents can denature the enzyme.- Reduce the final concentration of the organic solvent in the assay. A final concentration of 1-5% (v/v) is often a good starting point. - Perform a solvent tolerance test for your specific enzyme by measuring its activity in the presence of a range of solvent concentrations. - Consider using a different, less denaturing solvent.
Substrate precipitation: The addition of the aqueous buffer to the substrate stock in organic solvent may cause the substrate to precipitate.- Ensure the final solvent concentration is sufficient to keep the substrate dissolved. - Prepare the substrate stock at a lower concentration. - Add the substrate stock to the assay buffer with vigorous mixing.
High background signal (high absorbance in the absence of enzyme) Spontaneous substrate hydrolysis: Some organic solvents can promote the non-enzymatic hydrolysis of this compound.- Run a "no-enzyme" control for each solvent condition to measure the rate of spontaneous hydrolysis. - Subtract the rate of the no-enzyme control from the rate of the enzymatic reaction. - If the background is too high, consider using a lower solvent concentration or a different solvent.
Precipitation of assay components: The solvent may cause other components of the assay buffer (e.g., salts) to precipitate, leading to light scattering.- Visually inspect the assay wells for any turbidity. - Centrifuge the microplate before reading to pellet any precipitate. - Test the solubility of all buffer components in the presence of the solvent.
Inconsistent or irreproducible results Inaccurate pipetting of viscous solvents: Solvents like DMSO are more viscous than water, which can lead to pipetting errors.- Use positive displacement pipettes or reverse pipetting techniques for viscous liquids. - Equilibrate the solvent to room temperature before use.
Evaporation of volatile solvents: Volatile solvents like acetonitrile and ethanol can evaporate during incubation, changing their effective concentration.- Use sealed microplates or plate sealers during incubation. - Prepare master mixes to minimize the time plates are left open.
Change in optimal pH of the enzyme Solvent-induced pKa shifts: Organic solvents can alter the pKa values of the ionizable groups in the enzyme's active site and the buffer components.- Re-optimize the assay pH in the presence of the organic solvent.

Data Presentation: Impact of Solvents on Trypsin Activity

The following table summarizes the observed effects of different organic solvents on the kinetic parameters of trypsin, a common serine protease that cleaves this compound. The data is compiled from various studies and is intended to be a general guide. The exact effects will be enzyme and condition-dependent.

Solvent Concentration (% v/v) Effect on Km Effect on Vmax Overall Impact on Catalytic Efficiency (Vmax/Km)
DMSO 10Slight IncreaseDecreaseDecrease
20Decrease (to near buffer levels)Significant DecreaseSignificant Decrease
Ethanol 10-Inhibition (IC50 ~10%)Decrease
Methanol Not specified-ReductionDecrease
1-Propanol Not specified-Greater reduction than methanolDecrease
2-Propanol Not specified-Greater reduction than 1-propanolDecrease
Acetonitrile Not specified-ReductionDecrease

Note: "-" indicates that specific quantitative data for this parameter was not available in the searched literature. The qualitative descriptions are based on general observations of enzyme inhibition. Researchers should always determine these parameters empirically for their specific experimental setup.

Experimental Protocols

Standard Assay Protocol for this compound in Aqueous Buffer
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of assay buffer to each well.

    • Add 10 µL of the test compound (dissolved in a suitable solvent, e.g., DMSO) or solvent control to the appropriate wells.

    • Add 10 µL of the enzyme solution to initiate the reaction.

    • Immediately before reading, add 10 µL of the substrate stock solution to each well.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes at a constant temperature (e.g., 37°C) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,500 M⁻¹cm⁻¹).

Protocol for Assaying with Organic Solvents
  • Solvent Preparation:

    • Prepare a series of assay buffers containing different final concentrations of the desired organic solvent (e.g., 1%, 2%, 5%, 10% v/v). Ensure all buffer components are soluble at these concentrations.

  • Substrate and Compound Preparation:

    • Dissolve the this compound substrate and test compounds in 100% of the chosen organic solvent.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the appropriate volume of the pre-mixed assay buffer containing the desired final solvent concentration.

    • Add a small volume of the substrate and compound stock solutions (in 100% solvent) to the wells, ensuring the final solvent concentration matches that of the buffer. Mix well.

    • Initiate the reaction by adding the enzyme solution.

    • Proceed with the absorbance measurements as described in the standard protocol.

  • Important Considerations:

    • Controls: Always include a "no-enzyme" control for each solvent concentration to account for non-enzymatic substrate hydrolysis. Also, run a "no-solvent" control to establish the baseline enzyme activity.

    • Molar Absorptivity: The molar absorptivity of p-nitroaniline may vary in the presence of different organic solvents. It is recommended to generate a standard curve for p-nitroaniline in each solvent condition to ensure accurate quantification.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Subtilisin-like Proteases (SBTs) in Plant Immunity

Subtilisin-like proteases are involved in plant defense signaling. Upon pathogen attack, SBTs can be released into the extracellular matrix where they can process precursor molecules to generate signaling peptides. These peptides can then bind to cell surface receptors to activate downstream immune responses.

Subtilisin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathogen Pathogen Attack SBT Subtilisin-like Protease (SBT) Pathogen->SBT Induces release Precursor Precursor Protein SBT->Precursor Cleaves Peptide Signaling Peptide Precursor->Peptide Receptor Cell Surface Receptor Peptide->Receptor Binds Signaling Downstream Signaling Cascade Receptor->Signaling Immunity Immune Response (e.g., Gene Expression) Signaling->Immunity

Caption: Signaling pathway of subtilisin-like proteases in plant immunity.

Yapsin Signaling Pathway in Fungal Cell Wall Integrity

Yapsins are a family of aspartyl proteases in fungi that are crucial for maintaining cell wall integrity. They are involved in the processing of proteins that are essential for cell wall structure and remodeling. Disruption of yapsin activity can lead to a compromised cell wall and activation of the cell wall integrity (CWI) signaling pathway.

Yapsin_Signaling cluster_cell_wall Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Yapsins Yapsins CellWallProteins Cell Wall Precursor Proteins Yapsins->CellWallProteins Process MatureProteins Mature Cell Wall Proteins CellWall_Defect Cell Wall Defect Yapsins->CellWall_Defect Leads to CellWallProteins->MatureProteins CWI_Sensor Cell Wall Stress Sensor PKC_pathway PKC1-MAPK Signaling Pathway CWI_Sensor->PKC_pathway Remodeling Cell Wall Remodeling PKC_pathway->Remodeling Yapsin_Inhibition Yapsin Inhibition (e.g., by compound) Yapsin_Inhibition->Yapsins CellWall_Defect->CWI_Sensor Activates

Caption: Role of yapsins in fungal cell wall integrity signaling.

Experimental Workflow for Solvent Effect Analysis

The following diagram outlines a logical workflow for investigating the impact of an organic solvent on an enzyme assay using this compound.

Solvent_Effect_Workflow Start Start: Investigate Solvent Effect Solvent_Selection Select Organic Solvent(s) Start->Solvent_Selection Solubility_Test Test Substrate & Compound Solubility Solvent_Selection->Solubility_Test Solvent_Tolerance Enzyme Solvent Tolerance Assay Solubility_Test->Solvent_Tolerance Kinetic_Assay Full Kinetic Assay (Vary [S] and [Solvent]) Solvent_Tolerance->Kinetic_Assay Data_Analysis Data Analysis: Determine Km, Vmax Kinetic_Assay->Data_Analysis Conclusion Conclusion: Characterize Solvent Impact Data_Analysis->Conclusion

Caption: Workflow for analyzing the effect of a solvent on enzyme kinetics.

References

addressing enzyme instability during Z-Tyr-Lys-Arg-pNA assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address enzyme instability during the Z-Tyr-Lys-Arg-pNA chromogenic assay.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of enzyme instability in a this compound assay?

Enzyme instability can arise from several factors, including improper storage, suboptimal assay conditions (pH and temperature), repeated freeze-thaw cycles, presence of inhibitors, and proteolytic degradation.[1] Ensuring proper handling and optimized assay parameters is crucial for reliable results.

Q2: How should I properly store my enzyme to maintain its activity?

For long-term storage, enzymes should be kept at their recommended temperature, typically -20°C or -80°C, often in a solution containing a cryoprotectant like glycerol.[1] Avoid repeated freeze-thaw cycles, which can denature the enzyme.[1] It is best practice to aliquot the enzyme stock into smaller, single-use volumes.

Q3: What are the optimal temperature and pH conditions for my enzyme in this assay?

The optimal temperature and pH are highly specific to the enzyme being used. Most enzymes have a narrow range of conditions where they exhibit maximum activity.[1][2] It is recommended to perform temperature and pH optimization experiments to determine the ideal conditions for your specific enzyme. Generally, many proteases function optimally between pH 7.0 and 8.5 and at temperatures from 25°C to 37°C.[2]

Q4: I'm observing a continuous decrease in reaction rate over time. What could be the cause?

A declining reaction rate can be indicative of several issues:

  • Enzyme Instability: The enzyme may be losing activity under the assay conditions.

  • Substrate Depletion: If the initial substrate concentration is too low, it may be consumed rapidly, leading to a decrease in the reaction rate.

  • Product Inhibition: The product of the enzymatic reaction (p-nitroaniline) or the cleaved peptide may inhibit the enzyme's activity.[3]

  • Changes in pH: The enzymatic reaction itself might alter the pH of the assay buffer, moving it away from the optimal range.

Q5: Could the this compound substrate itself be a source of instability?

While the this compound substrate is generally stable, its solubility and stability can be affected by the assay buffer composition and storage conditions.[4] It is recommended to prepare fresh substrate solutions and protect them from light. The substrate itself is a peptide and can be susceptible to degradation by contaminating proteases.

Q6: How can I determine if my enzyme has been degraded?

Enzyme degradation can be assessed by several methods:

  • Activity Assay: A significant drop in specific activity compared to a fresh or reference lot of the enzyme is a primary indicator.

  • SDS-PAGE: Running the enzyme sample on an SDS-PAGE gel can reveal smaller protein fragments, indicating proteolytic cleavage.

  • Control Experiments: Including a positive control with a known active enzyme and a negative control without the enzyme can help differentiate between enzyme instability and other assay problems.[1]

Q7: What are some common inhibitors that could affect my assay?

The this compound substrate is cleaved by various proteases, which can be inhibited by specific classes of compounds.[5] Serine protease inhibitors like PMSF, AEBSF, and aprotinin, as well as general protease inhibitor cocktails, can significantly reduce or abolish enzyme activity.[6] Chelating agents like EDTA can also inhibit metalloproteases. It's crucial to ensure that none of your buffers or sample preparation reagents contain these inhibitors unless they are part of the experimental design.

Troubleshooting Guides

Problem 1: No or Very Low Enzyme Activity
Possible CauseSuggested Solution
Inactive Enzyme Verify the expiration date of the enzyme. Test the enzyme activity with a positive control substrate if available. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Omission of a Key Reagent Systematically check your protocol to ensure all components (enzyme, substrate, buffer) were added in the correct order and volume.[7]
Incorrect Assay Buffer pH Measure the pH of your assay buffer. The optimal pH is enzyme-specific. Prepare fresh buffer if necessary.[1]
Suboptimal Temperature Ensure the assay is performed at the optimal temperature for your enzyme. Bring all reagents to the assay temperature before starting the reaction.[2][7]
Presence of Inhibitors Review the composition of all buffers and solutions for potential inhibitors (e.g., EDTA, PMSF, high salt concentrations).
Problem 2: High Background Signal
Possible CauseSuggested Solution
Substrate Autohydrolysis Incubate the substrate in the assay buffer without the enzyme to measure the rate of non-enzymatic hydrolysis. If high, consider adjusting the buffer pH or preparing fresh substrate.
Contaminated Reagents Use fresh, high-purity water and reagents to prepare buffers and solutions. Filter-sterilize buffers if microbial contamination is suspected.
Incorrect Wavelength Reading Ensure the plate reader is set to the correct wavelength for p-nitroaniline (typically 405 nm).[8]
Problem 3: Inconsistent Results (High Well-to-Well Variability)
Possible CauseSuggested Solution
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks in glycerol. Prepare a master mix of reagents to minimize pipetting variations.[7]
Inadequate Mixing Ensure thorough mixing of reagents in each well after addition. Avoid introducing bubbles.
Temperature Gradients Ensure the entire microplate is at a uniform temperature. Incubate the plate in a temperature-controlled reader or incubator.
Edge Effects Evaporation from wells on the outer edges of the plate can concentrate reactants. To mitigate this, avoid using the outer wells or fill them with buffer/water.[1]

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration
  • Prepare a series of enzyme dilutions in the assay buffer. A two-fold serial dilution is recommended.

  • Prepare a master mix containing the assay buffer and the this compound substrate at a fixed, non-limiting concentration.

  • Add the substrate master mix to each well of a microplate.

  • Initiate the reaction by adding the different enzyme dilutions to the wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Calculate the initial reaction velocity (V₀) for each enzyme concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot V₀ versus enzyme concentration. The optimal concentration will be within the linear range of this plot.

Protocol 2: Assessing Enzyme Thermostability
  • Aliquot the enzyme into several tubes.

  • Incubate each tube at a different temperature (e.g., 25°C, 37°C, 50°C, 60°C) for a set period (e.g., 30 minutes). Include a control kept on ice.

  • After incubation, cool all samples on ice.

  • Assay the residual activity of each sample using the standard this compound assay protocol at the optimal temperature.

  • Plot the percentage of remaining activity against the incubation temperature. This will reveal the temperature at which the enzyme starts to lose stability.[9]

Protocol 3: Determining Optimal pH
  • Prepare a series of assay buffers with different pH values (e.g., ranging from pH 6.0 to 9.0 in 0.5 unit increments).

  • For each pH, set up a reaction with a fixed concentration of enzyme and substrate.

  • Measure the initial reaction velocity for each pH value.

  • Plot the initial velocity against the pH to determine the pH at which the enzyme exhibits maximum activity.

Quantitative Data

Table 1: General Optimal Conditions for Common Proteases

EnzymeTypical Optimal pHTypical Optimal Temperature (°C)
Trypsin7.5 - 8.537
Thrombin7.5 - 8.537
Plasmin7.0 - 8.037
Proteinase K7.5 - 12.050 - 65[10]
Subtilisin7.0 - 10.050 - 60

Note: These are general ranges. Optimal conditions should be determined empirically for your specific enzyme and assay conditions.

Table 2: Common Protease Inhibitors

InhibitorClassTarget Proteases
PMSF / AEBSFSerine Protease InhibitorTrypsin, Thrombin, Chymotrypsin
AprotininSerine Protease InhibitorTrypsin, Plasmin, Kallikrein
LeupeptinSerine/Cysteine Protease InhibitorTrypsin, Plasmin, Papain
EDTA / EGTAMetalloprotease InhibitorMMPs, Adamalysins
Pepstatin AAspartic Protease InhibitorPepsin, Cathepsin D

Visual Guides

Assay_Workflow This compound Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme Stock, and Substrate Solution Plate Aliquot Reagents to Microplate Reagents->Plate Initiate Initiate Reaction by Adding Enzyme Plate->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Read Measure Absorbance at 405 nm (Kinetic or Endpoint) Incubate->Read Analyze Calculate Reaction Velocity and Analyze Data Read->Analyze

Caption: A general experimental workflow for the this compound assay.

Troubleshooting_Tree Troubleshooting Enzyme Instability cluster_solutions Potential Solutions Start Problem: Inconsistent or Low Activity Check_Storage Check Enzyme Storage (Aliquots? Freeze-thaw cycles?) Start->Check_Storage Check_Conditions Verify Assay Conditions (pH, Temp, Buffer) Start->Check_Conditions Check_Reagents Assess Reagent Integrity (Substrate, Contaminants) Start->Check_Reagents Run_Controls Run Control Experiments (Positive/Negative Controls) Check_Storage->Run_Controls Check_Conditions->Run_Controls Check_Reagents->Run_Controls Optimize Re-optimize pH and Temperature Run_Controls->Optimize If controls fail New_Enzyme Use Fresh Enzyme Aliquot Run_Controls->New_Enzyme If controls fail New_Buffer Prepare Fresh Buffers/Substrate Run_Controls->New_Buffer If controls fail Enzymatic_Reaction Enzymatic Cleavage of this compound cluster_detection Detection Enzyme Protease Substrate Z-Tyr-Lys-Arg pNA Enzyme->Substrate Binds Products Z-Tyr-Lys-Arg (Peptide) p-nitroaniline (pNA) Substrate->Products Cleavage Products->Enzyme Releases pNA pNA (Yellow, Colorless) Detection Measure Absorbance at 405 nm pNA->Detection

References

Z-Tyr-Lys-Arg-pNA Kinetic Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during kinetic assays using the chromogenic substrate Z-Tyr-Lys-Arg-pNA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard curve for the p-nitroaniline (pNA) calibration is not linear. What are the possible causes and solutions?

A non-linear standard curve can arise from several factors. Ensure that the spectrophotometer's detector is not saturated by using an appropriate gain setting.[1] It is also crucial to use a logarithmic scale for the x-axis (protease enzyme concentration) if you are plotting enzyme concentration against activity.[1] Pipetting accuracy is critical, especially for generating the dilution series.

Troubleshooting Steps:

  • Check Instrument Settings: Verify that the gain setting on your plate reader is not too high.

  • Verify Pipetting Accuracy: Use calibrated pipettes and ensure proper technique.

  • Prepare Fresh Standards: p-nitroaniline solutions can degrade over time. Prepare fresh standards for each experiment.

  • Assess Wavelength: Ensure you are reading the absorbance at or near the 405 nm wavelength maximum for pNA.[2]

Q2: I am observing very low or no enzyme activity. What should I check?

Low or absent enzyme activity can be due to a variety of factors related to the enzyme, substrate, or buffer conditions.

Troubleshooting Steps:

  • Enzyme Activity: Confirm the activity of your enzyme stock. It may have degraded due to improper storage or handling.

  • Substrate Integrity: Ensure the this compound substrate has been stored correctly, protected from light and moisture, and is not expired. Stock solutions are typically stored at -20°C or -80°C.[1][3]

  • Buffer pH: The optimal pH for enzymes that cleave this compound, such as Kex2, is typically between 7.2 and 7.4.[4] Enzyme activity can be significantly reduced at sub-optimal pH values.[4][5]

  • Presence of Inhibitors: Your sample or buffer may contain inhibiting substances. Common inhibitors for serine proteases include PMSF, and metalloproteases can be inhibited by EDTA.[4][6]

Q3: The reaction rate is not linear over time (substrate depletion or enzyme instability). How can I address this?

A non-linear reaction rate, often observed as a flattening of the progress curve, can indicate substrate limitation or enzyme instability under the assay conditions.

Troubleshooting Steps:

  • Optimize Substrate Concentration: At low substrate concentrations, the reaction rate is dependent on the substrate concentration. As the substrate is consumed, the rate decreases. Ensure your substrate concentration is at or above the Michaelis constant (Km) for the initial rate measurement. Most enzyme kinetic studies focus on the initial, approximately linear part of the reaction.[5]

  • Reduce Enzyme Concentration: If the reaction proceeds too quickly, you may be observing substrate depletion early in the time course. Reducing the enzyme concentration can slow down the reaction and extend the linear phase.

  • Check for Enzyme Instability: The enzyme may be unstable in the assay buffer or at the assay temperature. Consider adding stabilizing agents like BSA or glycerol to the buffer, or performing the assay at a lower temperature.

Q4: I am seeing high background absorbance in my no-enzyme control wells. What could be the cause?

High background can be caused by spontaneous hydrolysis of the substrate or interfering substances in the sample or buffer.

Troubleshooting Steps:

  • Substrate Quality: Poor quality or improperly stored this compound can lead to a higher rate of spontaneous, non-enzymatic hydrolysis.

  • Buffer Components: Some buffer components can contribute to background absorbance. Prepare fresh buffers and ensure high-purity reagents.

  • Sample Interference: If you are testing crude samples, components within the sample may absorb at 405 nm. Always include a sample blank (sample without substrate) to correct for this.

Quantitative Data Summary

Table 1: Recommended Assay Conditions for this compound

ParameterRecommended Value/RangeNotes
Enzyme Type Trypsin-like proteases, Subtilisin-type proteases (e.g., Kex2), Yapsin-like proteasesSubstrate has specificity for cleavage after basic residues (Arg, Lys).[1][7]
Optimal pH 7.2 - 7.4 (for Kex2)The optimal pH can vary depending on the specific enzyme.[4]
Wavelength 405 nmFor detection of released p-nitroaniline.[2]
Temperature 37°CWhile some enzymes may show higher activity at elevated temperatures, 37°C is a common physiological temperature for assays.[4]
Substrate Stock Dissolve in DMSO or an appropriate organic solventAqueous solubility may be limited.
Storage -20°C to -80°CProtect from moisture and light.[1][3]

Table 2: Common Inhibitors for Proteases Assayed with this compound

InhibitorTarget Protease ClassTypical Working ConcentrationNotes
PMSF Serine Proteases0.1 - 2 mMIrreversible inhibitor. Unstable in aqueous solutions.
AEBSF Serine Proteases0.2 - 1.0 mMA more stable, water-soluble alternative to PMSF.[6]
Aprotinin Serine Proteases100 - 200 nMReversible inhibitor.[6]
Leupeptin Serine and Cysteine Proteases10 - 100 µMReversible inhibitor.[6]
EDTA Metalloproteases2 - 10 mMChelates divalent cations required for activity.[6]
ZnCl₂ Kex2 (a metalloprotease)VariesCan inhibit Kex2 activity.[4]
Peptidyl Chloromethanes Serine Proteases (e.g., Kex2)nM to µM rangePotent, irreversible inhibitors.[8]

Experimental Protocols

Detailed Protocol for a Standard this compound Kinetic Assay

This protocol provides a general framework. Optimal concentrations of enzyme and substrate should be determined empirically.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of appropriate pH and ionic strength (e.g., 100 mM Tris-HCl, pH 7.4).

    • Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

    • Enzyme Stock Solution: Prepare a stock solution of the enzyme in a suitable buffer and store according to the manufacturer's recommendations.

    • p-Nitroaniline (pNA) Standard Curve: Prepare a series of dilutions of pNA (e.g., 0 to 200 µM) in the assay buffer from a concentrated stock solution.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of pNA standards to their respective wells.

    • Add 10 µL of enzyme dilutions to the sample wells. For the no-enzyme control, add 10 µL of enzyme dilution buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 40 µL of a working solution of this compound in assay buffer to all wells simultaneously using a multichannel pipette. The final substrate concentration should be optimized based on the enzyme's Km.

    • Immediately place the plate in a microplate reader pre-set to the assay temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • pNA Standard Curve: Plot the absorbance at 405 nm versus the known concentrations of the pNA standards. Perform a linear regression to obtain the slope (extinction coefficient).

    • Enzyme Activity: For each enzyme concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Convert the rate from ΔAbs/min to µmol/min using the slope from the pNA standard curve and the reaction volume.

    • Plot the initial velocity against the enzyme concentration. This plot should be linear if the substrate is not limiting.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) plate_setup Set up 96-well plate (Buffer, Enzyme/Standards) reagents->plate_setup standards Prepare pNA Standards standards->plate_setup pre_incubation Pre-incubate at Assay Temperature plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start read_absorbance Read Absorbance (405 nm) Kinetically reaction_start->read_absorbance standard_curve Generate pNA Standard Curve read_absorbance->standard_curve calculate_velocity Calculate Initial Velocities (V₀) read_absorbance->calculate_velocity standard_curve->calculate_velocity plot_data Plot V₀ vs. [Enzyme] calculate_velocity->plot_data Troubleshooting_Logic cluster_checks Initial Checks cluster_std_curve Standard Curve Issues cluster_prog_curve Progress Curve Issues cluster_solutions Potential Solutions start Linearity Issue Observed check_curve_type Is it the pNA standard curve or the kinetic progress curve? start->check_curve_type check_saturation Detector Saturation? check_curve_type->check_saturation Standard Curve check_substrate Substrate Depletion? check_curve_type->check_substrate Progress Curve check_pipetting_std Pipetting Error? check_saturation->check_pipetting_std sol_gain Adjust Instrument Gain check_saturation->sol_gain check_reagents_std Reagent Degradation? check_pipetting_std->check_reagents_std sol_pipette Verify Pipettes & Technique check_pipetting_std->sol_pipette sol_fresh_reagents Prepare Fresh Reagents check_reagents_std->sol_fresh_reagents check_enzyme_conc Enzyme Concentration Too High? check_substrate->check_enzyme_conc sol_substrate_conc Increase Substrate Concentration check_substrate->sol_substrate_conc check_enzyme_stability Enzyme Instability? check_enzyme_conc->check_enzyme_stability sol_enzyme_conc Decrease Enzyme Concentration check_enzyme_conc->sol_enzyme_conc sol_stabilizers Add Stabilizers / Lower Temp check_enzyme_stability->sol_stabilizers

References

proper blank and control setup for Z-Tyr-Lys-Arg-pNA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic substrate Z-Tyr-Lys-Arg-pNA (Z-YKR-pNA) for protease activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a synthetic chromogenic substrate used to measure the activity of certain proteases.[1] It is a small peptide (Tyrosine-Lysine-Arginine) with a p-nitroaniline (pNA) group attached. When a suitable protease cleaves the bond between the arginine (Arg) and the pNA, the colorless substrate is hydrolyzed to release the yellow-colored pNA molecule. The rate of pNA release, which can be measured spectrophotometrically by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This substrate is commonly used to detect the activity of subtilisin-type and yapsin-like proteases.[1]

Q2: What are the essential components of a this compound assay?

A typical this compound assay includes the following components:

  • Protease: The enzyme whose activity is being measured.

  • This compound substrate: The chromogenic substrate that is cleaved by the protease.

  • Assay Buffer: A buffer solution that provides the optimal pH and ionic strength for the protease's activity. It is crucial to avoid buffers containing primary amines, such as Tris, as they can react with components of some assay systems and cause high background.[2]

  • Inhibitor (optional): If screening for protease inhibitors, a test compound is included to assess its effect on enzyme activity.

  • Microplate Reader: A spectrophotometer capable of measuring absorbance at 405 nm.

Q3: How should I prepare and store the this compound substrate?

The solubility of peptide substrates can be a concern. This compound can be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then diluted with the assay buffer to the final working concentration. It is important to ensure the final DMSO concentration in the reaction mixture is low (typically 1-5%) to avoid inhibiting the enzyme. For long-term storage, the stock solution should be kept at -20°C or -80°C to prevent degradation.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very low signal (no color change) 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Substrate degradation. 4. Incorrect wavelength setting on the plate reader.1. Use a fresh enzyme preparation or a positive control enzyme known to be active. 2. Verify that the assay buffer pH is optimal for your specific protease. Avoid buffers with primary amines if using certain detection reagents.[2] 3. Use a freshly prepared substrate solution. Store stock solutions properly at -20°C or -80°C.[1] 4. Ensure the plate reader is set to measure absorbance at 405 nm.
High background absorbance in all wells 1. Contaminated reagents. 2. Autohydrolysis of the substrate. 3. Presence of primary amines in the buffer (e.g., Tris).1. Use fresh, high-purity water and reagents. 2. Prepare the substrate solution fresh before each experiment. 3. Use a buffer that does not contain primary amines, such as HEPES or phosphate buffer.
Inconsistent or non-reproducible results 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. 2. Maintain a constant and optimal temperature throughout the incubation period. 3. Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles.
Non-linear reaction progress curve 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or a shorter reaction time to ensure the initial velocity is measured. 2. Check the stability of the enzyme under the assay conditions. 3. Dilute the enzyme to reduce the rate of product formation.

Experimental Protocols

Proper Blank and Control Setup

To obtain accurate and reliable data, it is crucial to include the proper blanks and controls in your experimental design. Below is a table outlining the recommended setup for a typical 96-well plate experiment.

Well TypeEnzymeSubstrateInhibitor/VehicleBufferPurpose
Blank (Substrate) -+-+To measure the background absorbance of the substrate and buffer.
Blank (Enzyme) +--+To measure the intrinsic absorbance of the enzyme preparation.
Negative Control ---+To measure the background absorbance of the buffer.
Positive Control ++Vehicle+To measure the maximum activity of the enzyme without any inhibition.
Test (Inhibitor) ++++To measure the effect of the inhibitor on the enzyme's activity.
Detailed Methodology for a Protease Activity Assay

This protocol provides a general framework for measuring protease activity using this compound in a 96-well microplate format.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).

    • Enzyme Solution: Dilute the protease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

    • Substrate Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the assay buffer to the final working concentration (e.g., 1 mM).

    • Inhibitor/Vehicle Solution: Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations. The final solvent concentration in all wells should be constant.

  • Assay Procedure:

    • Add 50 µL of the appropriate buffer, enzyme, or inhibitor solution to the wells of a 96-well plate according to the setup table above.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to equilibrate.

    • Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to all wells.

    • Immediately start measuring the absorbance at 405 nm in a microplate reader. Take readings every 1-2 minutes for a total of 15-30 minutes (kinetic mode). Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding an acid (e.g., acetic acid) and then read the absorbance.

  • Data Analysis:

    • For each well, subtract the absorbance of the appropriate blank.

    • Calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • The concentration of p-nitroaniline released can be calculated using the Beer-Lambert law: Concentration (mol/L) = Absorbance / (ε * l) where:

      • ε (molar extinction coefficient of pNA at 405 nm) is approximately 9,600 M⁻¹cm⁻¹.[3]

      • l is the path length of the light in the well (in cm).

    • Enzyme activity is often expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Example Quantitative Data

The following table shows representative data from a protease inhibition experiment using this compound.

Inhibitor Conc. (µM)Average Rate (ΔAbs/min)% Inhibition
0 (Positive Control)0.0500
10.04020
50.02550
100.01570
500.00590

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation plate_setup Plate Setup reagent_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_initiation Reaction Initiation pre_incubation->reaction_initiation measurement Absorbance Measurement (405 nm) reaction_initiation->measurement data_processing Data Processing measurement->data_processing activity_calc Activity Calculation data_processing->activity_calc inhibition_calc % Inhibition Calculation activity_calc->inhibition_calc

Caption: General workflow for a this compound protease assay.

chromogenic_assay_principle enzyme Protease substrate This compound (Colorless) cleaved_peptide Z-Tyr-Lys-Arg substrate->cleaved_peptide Cleavage pna p-Nitroaniline (Yellow) label_reaction Proteolytic Reaction

Caption: Principle of the chromogenic protease assay using this compound.

References

dealing with lot-to-lot variability of Z-Tyr-Lys-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromogenic substrate Z-Tyr-Lys-Arg-pNA (Benzyloxycarbonyl-Tyrosyl-Lysyl-Arginine-p-nitroanilide). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly lot-to-lot variability, encountered during enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in an assay?

This compound is a synthetic chromogenic substrate used to measure the activity of certain proteases, such as plasma kallikrein, kexin, subtilisin-type, and yapsin-like proteases.[1] In the presence of a target enzyme, the peptide bond after the Arginine (Arg) residue is cleaved, releasing the p-nitroaniline (pNA) molecule. Free pNA has a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.[2]

Q2: What are the primary causes of lot-to-lot variability with this compound?

Lot-to-lot variability in reagents like this compound is a known challenge that can arise from several factors during and after production.[3][4] Key causes include:

  • Manufacturing and Synthesis: Minor changes in the chemical synthesis or purification processes can lead to differences in final product purity. For synthetic peptides, the presence of truncated by-products can vary between batches.[3][5][6]

  • Raw Material Quality: The quality of the initial chemical components used to synthesize the peptide can fluctuate.[3][6]

  • Handling and Storage: The stability of the peptide is sensitive to environmental conditions. Improper transport or storage, such as exposure to moisture or incorrect temperatures, can lead to degradation.[3][5]

  • Counter-ion Content: The substrate is often supplied as a salt (e.g., trifluoroacetate salt, ·2TFA), which contributes to the total molecular weight.[7][8] Variations in the amount of counter-ion per peptide molecule between lots will affect the accuracy of concentration calculations if not accounted for.

Q3: How should I properly store and handle this compound?

Proper storage is critical to maintain the substrate's integrity. Recommendations can vary slightly between suppliers, but general guidelines are summarized below. Always refer to the manufacturer's product-specific datasheet.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder (Lyophilized) -20°C or -80°C1 to 2 years[9]Keep sealed and protected from moisture.[1][9] Some suppliers may indicate storage at 2-8°C.[7]
Stock Solution in Solvent -20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles.[10]
Stock Solution in Solvent -80°CUp to 6 months[1]Provides longer-term stability for dissolved substrate.

Q4: My new lot of substrate shows a different kinetic profile (e.g., higher or lower signal) than my old lot. What is the cause and what should I do?

This is a classic sign of lot-to-lot variability. A shift in signal can indicate a difference in the actual substrate concentration, purity, or the presence of inhibitors/contaminants. Before proceeding with critical experiments, it is essential to perform a lot-to-lot validation to quantify the difference and determine if a correction factor is needed.[4][11]

Q5: How can I validate a new lot of this compound before using it in my experiments?

Validating a new lot against a previously characterized, well-performing lot (i.e., a reference lot) is the best practice. This involves running parallel assays to compare their performance. The goal is to ensure that results obtained with the new lot are consistent with previous data.[11] A detailed protocol for this procedure is provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

TroubleshootingWorkflow problem problem cause cause solution solution start Problem Observed high_bg High Background Signal start->high_bg low_signal Low or No Signal start->low_signal inconsistent Poor Reproducibility start->inconsistent cause_degradation Substrate Degradation high_bg->cause_degradation low_signal->cause_degradation cause_inactive_enzyme Inactive Enzyme/Reagents low_signal->cause_inactive_enzyme cause_conditions Incorrect Assay Conditions (pH, Temp) low_signal->cause_conditions cause_lot_var Lot-to-Lot Variability inconsistent->cause_lot_var inconsistent->cause_conditions cause_handling Inconsistent Handling/ Pipetting inconsistent->cause_handling sol_storage Check Storage Conditions Prepare Fresh Solution cause_degradation->sol_storage sol_filter Filter Substrate Solution (0.22 µm filter) cause_degradation->sol_filter sol_enzyme_ctrl Run Positive Control Use Fresh Enzyme cause_inactive_enzyme->sol_enzyme_ctrl sol_lot_validation Perform Lot Validation Protocol cause_lot_var->sol_lot_validation sol_verify_conditions Verify Buffer pH and Incubation Temperature cause_conditions->sol_verify_conditions sol_tech Review Pipetting Technique Use Calibrated Pipettes cause_handling->sol_tech

Caption: Troubleshooting workflow for common assay issues.

Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution.

  • Acclimatization: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can degrade the peptide.

  • Weighing: Accurately weigh the desired amount of powder in a chemical fume hood. Note that the peptide is often a TFA salt, so adjust the mass based on the molecular weight provided on the Certificate of Analysis for the specific lot to achieve an accurate molar concentration.

  • Dissolution: Dissolve the powder in a suitable solvent such as DMSO, DMF, or sterile deionized water. Vortex gently until the substrate is fully dissolved. For aqueous solutions, solubility may be limited; consult the manufacturer's datasheet.

  • Filtration (Optional but Recommended): To remove any insoluble micro-impurities that could interfere with the assay, filter the stock solution through a 0.22 µm syringe filter.[8]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.

Protocol 2: Lot-to-Lot Validation of this compound

This protocol provides a framework for comparing a new lot of substrate to a reference (old) lot.

Objective: To determine if the new lot of substrate performs within acceptable limits compared to a reference lot.

Materials:

  • New lot of this compound

  • Reference (old) lot of this compound

  • Target enzyme at a known, consistent concentration

  • Assay buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Workflow:

LotValidationWorkflow start_node start_node process_node process_node decision_node decision_node end_node_accept end_node_accept end_node_reject end_node_reject A 1. Prepare Stock Solutions (New Lot & Reference Lot) at identical molar concentrations. B 2. Set up Parallel Assays: - Prepare substrate dilutions from each stock. - Use a fixed enzyme concentration. A->B C 3. Run Kinetic Assays Measure Abs @ 405 nm over time for both lots simultaneously. B->C D 4. Analyze Data Calculate reaction rates (Vmax) for both lots. C->D E 5. Compare Performance Calculate % Difference: [(Rate_New - Rate_Ref) / Rate_Ref] * 100 D->E F Is % Difference within pre-defined acceptance criteria (e.g., ±15%)? E->F G Accept New Lot F->G Yes H Reject New Lot Contact Supplier F->H No

Caption: Standard workflow for validating a new reagent lot.

Procedure:

  • Prepare stock solutions of both the new and reference lots to the exact same molar concentration, following Protocol 1.

  • Design a microplate experiment to measure enzyme activity across a range of substrate concentrations for both lots. Include a minimum of three replicates for each condition.

  • Add the assay buffer and enzyme to the wells.

  • Initiate the reaction by adding the substrate dilutions (from both new and reference lots) to their respective wells.

  • Immediately place the plate in a microplate reader pre-set to the correct temperature and measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time curve.

    • Compare the rates obtained for the new lot versus the reference lot.

    • Establish an acceptance criterion, which is a predefined performance specification. For example, the mean rate of the new lot should be within ±15% of the reference lot.

Table 2: Example Lot Validation Data and Acceptance Criteria

Substrate LotEnzyme Conc. (nM)Substrate Conc. (µM)Mean Rate (mOD/min)% Difference from Ref.Acceptance (Criteria: ±15%)
Reference Lot A 510025.4N/APass
New Lot B 510027.1+6.7%Pass
New Lot C 510020.8-18.1%Fail
Assay Principle Visualization

The fundamental principle of any chromogenic assay is the enzymatic conversion of a colorless substrate into a colored product.

AssayPrinciple enzyme_node enzyme_node substrate_node substrate_node product_node product_node product_text product_text sub This compound (Substrate, Colorless) plus1 + sub->plus1 enz Protease (e.g., Kallikrein) enz->plus1 Cleavage sub_prod Z-Tyr-Lys-Arg (Cleaved Peptide) plus2 + sub_prod->plus2 pna p-Nitroaniline (pNA) (Yellow Product) plus1->sub_prod plus2->pna

References

Validation & Comparative

A Head-to-Head Battle of Chromogenic Substrates: Z-Tyr-Lys-Arg-pNA in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of serine protease analysis, the choice of chromogenic substrate is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the widely used substrate, Z-Tyr-Lys-Arg-pNA, with other alternatives, supported by experimental data to inform your selection process.

The enzymatic activity of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes, is frequently quantified through the use of chromogenic substrates. These synthetic peptides are designed to release a colored molecule, typically p-nitroaniline (pNA), upon cleavage by the target protease. The rate of color development is directly proportional to the enzyme's activity. This compound has emerged as a valuable tool for assaying the activity of various proteases, particularly those with a preference for cleavage after basic amino acid residues.

Performance Comparison: Kinetic Parameters Tell the Story

To provide a clear, quantitative comparison, the following table summarizes the kinetic parameters—Michaelis constant (Kₘ) and catalytic rate constant (kcat)—of this compound and other common chromogenic and fluorogenic substrates for the yeast endoprotease kexin (Kex2), a well-characterized serine protease. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the kcat/Kₘ ratio.

SubstrateEnzymeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (µM⁻¹s⁻¹)Reporter Group
This compound KexinData not availableData not availableData not availablep-nitroaniline
Boc-Gln-Arg-Arg-AMCKexin1004.00.04AMC
Ac-Pro-Met-Tyr-Lys-Arg-MCAKexin2.22511.36MCA
Boc-Gln-Ala-Arg-MCAKexin790250.03MCA

The available data for other substrates with kexin highlight the significant impact of the peptide sequence on enzyme affinity and turnover. For instance, Ac-Pro-Met-Tyr-Lys-Arg-MCA demonstrates a remarkably high catalytic efficiency, suggesting it is a highly specific and rapidly cleaved substrate for kexin.[1] In contrast, Boc-Gln-Ala-Arg-MCA has a much lower affinity (higher Kₘ) and consequently lower catalytic efficiency.[1]

Experimental Insight: A Closer Look at the Methodology

To ensure reproducible and reliable results, a detailed understanding of the experimental protocols is essential. Below is a standard protocol for a kexin activity assay using a chromogenic substrate like this compound.

Experimental Protocol: Kexin Activity Assay with a Chromogenic Substrate

1. Materials:

  • Purified kexin enzyme
  • Chromogenic substrate stock solution (e.g., this compound dissolved in DMSO)
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM CaCl₂)
  • 96-well microplate
  • Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

  • Prepare a series of substrate dilutions in assay buffer to determine the optimal concentration. A typical starting range is 10-500 µM.
  • Add a fixed amount of purified kexin enzyme to each well of the microplate.
  • Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.
  • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
  • The rate of the reaction (V) is determined from the initial linear portion of the absorbance versus time plot.
  • To determine the kinetic parameters (Kₘ and Vmax), plot the reaction rates against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.
  • The kcat can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Experimental Workflow for Kexin Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Substrate Dilutions R2 Add Substrate to Initiate P1->R2 P2 Prepare Enzyme Solution R1 Add Enzyme to Microplate P2->R1 R1->R2 M1 Measure Absorbance at 405 nm R2->M1 A1 Plot Absorbance vs. Time M1->A1 A2 Determine Initial Velocity (V) A1->A2 A3 Plot V vs. [Substrate] A2->A3 A4 Calculate Km and Vmax A3->A4

Caption: Workflow for a typical kexin protease assay using a chromogenic substrate.

Signaling Pathway Context: The Role of Kexin-like Proteases

Kexin and its mammalian homologues, the proprotein convertases (PCs), play a crucial role in the maturation of a wide array of precursor proteins as they transit through the secretory pathway.[2] These enzymes cleave proproteins at specific single or paired basic amino acid residues, leading to their activation. A prominent example of a signaling pathway involving a proprotein convertase is the regulation of cholesterol homeostasis by PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9).

PCSK9-Mediated LDL Receptor Degradation Pathway

G cluster_cell Hepatocyte LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization PCSK9 PCSK9 PCSK9->LDLR Binds LDL LDL Particle LDL->LDLR Binds Lysosome Lysosome Endosome->Lysosome PCSK9 directs Recycling Recycling to Membrane Endosome->Recycling Normally recycles Degradation Degradation Lysosome->Degradation Extracellular Extracellular Space Extracellular->PCSK9 Extracellular->LDL

Caption: PCSK9 binds to the LDL receptor, preventing its recycling and targeting it for degradation.

In this pathway, secreted PCSK9 binds to the low-density lipoprotein (LDL) receptor on the surface of liver cells.[3][4] This binding event prevents the receptor from recycling back to the cell surface after it has delivered its LDL cargo. Instead, the entire PCSK9-LDL receptor complex is targeted to the lysosome for degradation.[3][5] This reduction in the number of LDL receptors on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream, a major risk factor for cardiovascular disease. The development of inhibitors for PCSK9 is a major focus of drug development, and assays utilizing substrates like this compound are crucial for screening and characterizing such inhibitors.

Conclusion

The selection of an appropriate chromogenic substrate is a multifaceted decision that depends on the specific protease being studied, the required sensitivity, and the experimental context. While this compound is a valuable tool for assessing the activity of proteases that cleave after basic residues, a thorough evaluation of its kinetic parameters against those of other available substrates is recommended for optimal assay development. The provided experimental protocol and signaling pathway context offer a framework for utilizing these substrates effectively in research and drug discovery endeavors. Further studies to determine the precise kinetic parameters of this compound with a broader range of proteases will undoubtedly enhance its utility and facilitate more direct comparisons with other chromogenic and fluorogenic alternatives.

References

A Comparative Guide to Chromogenic and Fluorogenic Protease Substrates: Z-Tyr-Lys-Arg-pNA vs. Fluorogenic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison between the chromogenic substrate, Z-Tyr-Lys-Arg-pNA, and commonly used fluorogenic substrates. The focus of this comparison will be on assays for plasma kallikrein, a key enzyme in the kallikrein-kinin system, for which a wealth of comparative data exists.

Overview of Substrate Types

Chromogenic substrates , such as this compound, are peptides that, when cleaved by a protease, release a chromophore (e.g., p-nitroaniline, pNA), which can be quantified by measuring the change in absorbance at a specific wavelength.[1][2] These substrates are valued for their simplicity of use and cost-effectiveness. This compound is a substrate for various proteases, including subtilisin-type and yapsin-like enzymes.[3]

Fluorogenic substrates , on the other hand, yield a fluorescent product upon enzymatic cleavage. This can occur through the release of a fluorescent group, such as 7-amino-4-methylcoumarin (AMC) or 4-methylcoumaryl-7-amide (MCA), or through the separation of a quencher from a fluorophore in an internally quenched fluorescent peptide.[4][5][6] Fluorogenic assays are renowned for their high sensitivity, allowing for the detection of lower enzyme concentrations.[5]

Quantitative Data Presentation

To illustrate the performance differences between chromogenic and fluorogenic substrates, the following table presents kinetic data for representative substrates of plasma kallikrein. H-D-Pro-Phe-Arg-pNA (S-2302) is a widely used chromogenic substrate for this enzyme, while Pro-Phe-Arg-AMC is a common fluorogenic counterpart.

ParameterH-D-Pro-Phe-Arg-pNA (Chromogenic)Pro-Phe-Arg-AMC (Fluorogenic)Reference
Enzyme Human Plasma KallikreinHuman Plasma Kallikrein[7]
Km (µM) 315 ± 16~10-100 (range for similar substrates)[7]
Detection Method Absorbance at 405 nmFluorescence (Ex: 360-380 nm, Em: 440-480 nm)[1][7]
Sensitivity LowerHigher[5]

Experimental Protocols

Detailed methodologies for utilizing both chromogenic and fluorogenic substrates in a plasma kallikrein activity assay are provided below.

Chromogenic Assay Protocol for Plasma Kallikrein Activity

This protocol is adapted from methods using H-D-Pro-Phe-Arg-pNA (S-2302).[1][2][8]

Materials:

  • Purified plasma kallikrein or plasma sample

  • Tris Buffer (e.g., 0.05 M Tris-HCl, pH 7.8)

  • Chromogenic Substrate Stock Solution (e.g., H-D-Pro-Phe-Arg-pNA in distilled water)

  • Reaction stopping solution (e.g., 20% acetic acid)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 37°C incubator

Procedure:

  • Prepare serial dilutions of the enzyme (plasma kallikrein) in Tris buffer.

  • In a 96-well microplate, add the diluted enzyme to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed chromogenic substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the acetic acid solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The rate of pNA release is proportional to the kallikrein activity and can be calculated from a pNA standard curve.

Fluorogenic Assay Protocol for Plasma Kallikrein Activity

This protocol is a general method based on the use of peptide-AMC substrates.[7]

Materials:

  • Purified plasma kallikrein or plasma sample

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • Fluorogenic Substrate Stock Solution (e.g., Pro-Phe-Arg-AMC in DMSO)

  • Fluorescence microplate reader (e.g., Ex: 360 nm, Em: 480 nm)

  • 37°C incubator

Procedure:

  • Prepare serial dilutions of the enzyme (plasma kallikrein) in the assay buffer.

  • In a black 96-well microplate, add the diluted enzyme to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Prepare the working substrate solution by diluting the stock solution in the assay buffer to the desired final concentration.

  • Initiate the reaction by adding the working substrate solution to each well.

  • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

  • Measure the increase in fluorescence intensity over time (kinetic read).

  • The initial reaction rates (fluorescence units per minute) are proportional to the enzyme activity. These rates can be converted to molar amounts of released AMC using a standard curve prepared with free AMC.

Mandatory Visualizations

Signaling Pathway

The kallikrein-kinin system is a crucial signaling pathway involved in inflammation, blood pressure regulation, and coagulation.[4] Plasma kallikrein is a central enzyme in this cascade.

Kallikrein_Kinin_System FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Activation Kallikrein->FXII Feedback Activation HMWK High Molecular Weight Kininogen Kallikrein->HMWK Bradykinin Bradykinin HMWK->Bradykinin Cleavage B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Inflammation Inflammation, Vasodilation B2R->Inflammation Signaling

Caption: The Kallikrein-Kinin System Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the key steps in chromogenic and fluorogenic protease assays.

Chromogenic_Assay_Workflow Start Start PrepareEnzyme Prepare Enzyme Dilutions Start->PrepareEnzyme AddEnzyme Add Enzyme to Plate PrepareEnzyme->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate AddSubstrate Add Chromogenic Substrate (e.g., this compound) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction (e.g., Acetic Acid) Incubate->StopReaction ReadAbsorbance Read Absorbance (405 nm) StopReaction->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for a Chromogenic Protease Assay.

Fluorogenic_Assay_Workflow Start Start PrepareEnzyme Prepare Enzyme Dilutions Start->PrepareEnzyme AddEnzyme Add Enzyme to Plate PrepareEnzyme->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate AddSubstrate Add Fluorogenic Substrate (e.g., Peptide-AMC) PreIncubate->AddSubstrate ReadFluorescence Kinetic Read of Fluorescence (e.g., Ex:360nm, Em:480nm) AddSubstrate->ReadFluorescence End End ReadFluorescence->End

Caption: Workflow for a Fluorogenic Protease Assay.

References

A Head-to-Head Comparison of Z-Tyr-Lys-Arg-pNA and AMC-Based Protease Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protease substrate is a critical decision that directly impacts the accuracy and sensitivity of enzyme activity assays. This guide provides an objective comparison of two common classes of protease substrates: the chromogenic substrate Z-Tyr-Lys-Arg-pNA and fluorogenic 7-amino-4-methylcoumarin (AMC)-based substrates. This comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal substrate for your research needs.

Protease activity is a cornerstone of many biological processes, and its dysregulation is implicated in numerous diseases. The ability to accurately measure protease activity is therefore essential for both basic research and drug discovery. The two main methods for this involve the use of synthetic substrates that, upon cleavage by a protease, produce a detectable signal. This signal can be a change in color (chromogenic) or the emission of light (fluorogenic).

This compound is a specific peptide sequence linked to a p-nitroaniline (pNA) chromophore. When a protease cleaves the peptide bond, pNA is released, resulting in a yellow color that can be quantified by measuring absorbance. AMC-based substrates, on the other hand, consist of a peptide sequence linked to 7-amino-4-methylcoumarin (AMC). Cleavage of the substrate releases free AMC, which is fluorescent and can be detected with a fluorometer.

Performance Comparison: A Focus on Kex2 Protease

To provide a direct and relevant comparison, we will focus on the activity of these substrates with the well-characterized yeast Kex2 protease, a calcium-dependent serine protease involved in the processing of prohormones and other secreted proteins. This compound is a known chromogenic substrate for Kex2, while several AMC-based substrates with similar recognition sites are also available.

Quantitative Data Summary

The following table summarizes the key performance characteristics of this compound and a representative AMC-based substrate, Boc-Gln-Arg-Arg-AMC, for the Kex2 protease.

FeatureThis compound (pNA-based)Boc-Gln-Arg-Arg-AMC (AMC-based)
Detection Method Colorimetric (Absorbance at 405 nm)Fluorometric (Excitation: 380 nm, Emission: 460 nm)
Sensitivity LowerHigher[1]
Kcat (s⁻¹) Data not available1.0[1][2][3]
Km (µM) Data not available17[1][2][3]
Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) Data not available5.9 x 10⁴[1][2][3]

Signaling Pathway: Yeast α-Factor Maturation

Both this compound and AMC-based substrates can be utilized to study the activity of proteases involved in critical signaling pathways. One such pathway is the maturation of the yeast mating pheromone α-factor, which is dependent on the proteolytic activity of Kex2.

Yeast_Alpha_Factor_Maturation Yeast α-Factor Maturation Pathway Prepro_alpha_factor Prepro-α-factor ER Endoplasmic Reticulum (ER) Prepro_alpha_factor->ER Signal Peptide Cleavage Golgi Golgi Apparatus ER->Golgi Transport Kex2 Kex2 Protease Golgi->Kex2 Processing Pro_alpha_factor Pro-α-factor Kex2->Pro_alpha_factor Cleavage at dibasic sites Mature_alpha_factor Mature α-factor Pro_alpha_factor->Mature_alpha_factor Secretion Secretion Mature_alpha_factor->Secretion

Caption: Proteolytic processing of yeast α-factor by Kex2 protease in the Golgi apparatus.

Experimental Workflows and Protocols

The choice between a pNA or AMC-based substrate will also depend on the specific experimental application. Below are diagrams and detailed protocols for a general protease activity assay and a more specific high-throughput screening (HTS) workflow for identifying protease inhibitors.

General Protease Activity Assay Workflow

Protease_Activity_Assay General Protease Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, and Substrate Solutions Mix Mix Enzyme and Buffer Reagents->Mix Incubate_pre Pre-incubate at Assay Temperature Mix->Incubate_pre Add_Substrate Initiate Reaction by Adding Substrate Incubate_pre->Add_Substrate Incubate_reaction Incubate and Monitor Signal Add_Substrate->Incubate_reaction Measure Measure Absorbance (pNA) or Fluorescence (AMC) Incubate_reaction->Measure Calculate Calculate Protease Activity Measure->Calculate

Caption: A generalized workflow for measuring protease activity using synthetic substrates.

Detailed Experimental Protocol: Kex2 Protease Activity Assay using Boc-Gln-Arg-Arg-AMC

This protocol is adapted from a method for characterizing purified, soluble Kex2 protease.[3][4]

Materials:

  • Kex2 Assay Buffer: 200 mM Bistris-HCl (pH 7.0), 1 mM CaCl₂, 0.01% (v/v) Triton X-100.

  • Boc-Gln-Arg-Arg-AMC Substrate: Stock solution in DMSO (e.g., 10 mM).

  • Purified Kex2 Protease: Diluted in an appropriate buffer.

  • Stop Solution: 0.125 M ZnSO₄.

  • 96-well black microplate.

  • Fluorometer with excitation at 380 nm and emission at 460 nm.

Procedure:

  • Prepare Reagents: Prepare the Kex2 Assay Buffer and dilute the Boc-Gln-Arg-Arg-AMC substrate and Kex2 protease to their desired working concentrations in the assay buffer. A final substrate concentration of 100 µM is often used.[4] The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup: To each well of a 96-well black microplate, add the Kex2 Assay Buffer.

  • Add Enzyme: Add the diluted Kex2 protease to the wells. Include control wells with buffer only (no enzyme) to measure background fluorescence.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the Boc-Gln-Arg-Arg-AMC substrate solution to each well to initiate the reaction. The final reaction volume is typically 50 µL.[4]

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) using a fluorometer.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Protease activity can be calculated by comparing the rate of AMC release to a standard curve of known AMC concentrations.

Detailed Experimental Protocol: Kex2 Protease Activity Assay using this compound

This protocol is based on a method for assaying Kex2 activity with a chromogenic substrate.[5]

Materials:

  • Kex2 Reaction Buffer: 50 mM Tris-HCl or HEPES (pH 7.0), 5 mM CaCl₂.[5]

  • This compound Substrate: Stock solution in reaction buffer.

  • Purified Kex2 Protease: Diluted in an appropriate buffer.

  • 96-well clear microplate.

  • Spectrophotometer capable of reading absorbance at 405 nm.

Procedure:

  • Prepare Reagents: Prepare the Kex2 Reaction Buffer and dissolve the this compound substrate in the reaction buffer. Dilute the Kex2 protease to its working concentration.

  • Assay Setup: Add the Kex2 Reaction Buffer to the wells of a 96-well clear microplate.

  • Add Enzyme: Add the diluted Kex2 protease to the wells. Include control wells with buffer only (no enzyme) for background absorbance.

  • Pre-incubation: Pre-incubate the plate at room temperature for 5 minutes.

  • Initiate Reaction: Add the this compound substrate solution to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at room temperature and measure the absorbance at 405 nm at regular time intervals.

  • Data Analysis: Calculate the rate of p-nitroaniline release from the change in absorbance over time using the molar extinction coefficient of pNA.

High-Throughput Screening (HTS) for Protease Inhibitors

Both pNA and AMC-based substrates can be adapted for HTS of protease inhibitors. However, the higher sensitivity and lower interference of fluorescence-based assays often make AMC substrates the preferred choice for this application.[6][7]

HTS_Inhibitor_Screening HTS Workflow for Protease Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution (Automated) cluster_analysis Data Analysis Compound_Plates Prepare Compound Library Plates Dispense_Compounds Dispense Compounds into Assay Plates Compound_Plates->Dispense_Compounds Reagent_Prep Prepare Assay Buffer, Enzyme, and Substrate Dispense_Enzyme Add Enzyme to Plates Reagent_Prep->Dispense_Enzyme Dispense_Substrate Add Substrate to Initiate Reaction Reagent_Prep->Dispense_Substrate Dispense_Compounds->Dispense_Enzyme Incubate_Inhibitor Pre-incubate Enzyme with Compounds Dispense_Enzyme->Incubate_Inhibitor Incubate_Inhibitor->Dispense_Substrate Incubate_Reaction Incubate for a Fixed Time Dispense_Substrate->Incubate_Reaction Read_Plates Read Fluorescence/Absorbance Incubate_Reaction->Read_Plates Calculate_Inhibition Calculate Percent Inhibition Read_Plates->Calculate_Inhibition Identify_Hits Identify 'Hit' Compounds Calculate_Inhibition->Identify_Hits Dose_Response Perform Dose-Response Curves for Hits Identify_Hits->Dose_Response Calculate_IC50 Calculate IC₅₀ Values Dose_Response->Calculate_IC50

Caption: A typical high-throughput screening workflow to identify small molecule inhibitors of a target protease.

Conclusion

The choice between this compound and AMC-based substrates for protease assays depends on the specific requirements of the experiment.

  • This compound is a reliable and cost-effective chromogenic substrate suitable for routine enzyme activity measurements where high sensitivity is not the primary concern. Its main advantage is the simplicity of detection using a standard spectrophotometer.

  • AMC-based substrates offer significantly higher sensitivity, making them ideal for detecting low levels of protease activity, for kinetic studies of potent inhibitors, and for high-throughput screening applications.[1] The requirement for a fluorometer is a key consideration.

For researchers in drug discovery and those studying proteases with low expression levels, the superior sensitivity of AMC-based substrates often outweighs the additional instrumentation cost. For educational purposes or routine assays with abundant enzyme, this compound remains a viable and economical option. It is always recommended to validate the chosen substrate under specific experimental conditions to ensure optimal performance.

References

Validating a Novel Protease Assay with Z-Tyr-Lys-Arg-pNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. This guide provides a comprehensive validation framework for a new protease assay utilizing the chromogenic substrate Z-Tyr-Lys-Arg-pNA. It offers a detailed comparison with alternative substrates, supported by experimental data, to facilitate informed decisions in your research.

Introduction to this compound

This compound is a synthetic chromogenic substrate designed for the detection and quantification of certain protease activities. It is particularly useful for assaying subtilisin-type and yapsin-like proteases, as well as the Kex2 endoprotease.[1] The substrate consists of a tripeptide sequence (Tyr-Lys-Arg) that is recognized and cleaved by the target protease. This peptide is C-terminally linked to p-nitroaniline (pNA). Upon enzymatic cleavage of the amide bond between the arginine residue and pNA, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, which can be measured spectrophotometrically at approximately 405 nm, is directly proportional to the protease activity.[2]

Experimental Protocols

A thorough validation is crucial to ensure the reliability, accuracy, and precision of any new protease assay. The following protocols outline the key steps for validating an assay using this compound.

I. Determination of Optimal Assay Conditions

Objective: To establish the optimal pH, temperature, and buffer composition for the enzymatic reaction.

Methodology:

  • pH Profile: Perform the assay across a range of pH values (e.g., pH 4.0 to 10.0) using appropriate buffers (e.g., citrate, phosphate, Tris-HCl, glycine-NaOH) at a constant temperature. The optimal pH is that which yields the highest enzyme activity.

  • Temperature Profile: Conduct the assay at various temperatures (e.g., 25°C to 60°C) at the determined optimal pH. The optimal temperature is the one that provides the highest activity without causing significant enzyme denaturation over the assay period.

  • Buffer Selection: Evaluate the effect of different buffer systems at the optimal pH and temperature to identify the one that supports maximal and stable enzyme activity.

II. Kinetic Analysis: Determination of Km and Vmax

Objective: To determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), which are crucial for understanding the enzyme-substrate interaction.

Methodology:

  • Prepare a series of dilutions of the this compound substrate in the optimal assay buffer.

  • Initiate the reaction by adding a fixed concentration of the protease.

  • Measure the initial reaction velocity (rate of pNA formation) for each substrate concentration by monitoring the absorbance at 405 nm over a short period where the reaction is linear.

  • Plot the initial velocity (V) against the substrate concentration ([S]).

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation, for example, by using a Lineweaver-Burk plot (1/V vs. 1/[S]).

III. Assessment of Assay Specificity

Objective: To evaluate the specificity of the protease for this compound compared to other substrates and to test for interference from other proteases.

Methodology:

  • Substrate Specificity: Test the protease against a panel of alternative chromogenic or fluorogenic substrates under the optimized assay conditions. Compare the relative rates of hydrolysis.

  • Protease Specificity: If available, test the activity of other proteases on this compound to determine if they cross-react.

  • Inhibitor Studies: Characterize the protease by using a panel of class-specific protease inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases). The inhibition profile will help confirm the type of protease being assayed.

Data Presentation: A Comparative Look at Protease Substrates

The selection of an appropriate substrate is critical for the development of a robust protease assay. Below is a comparison of this compound with other commonly used chromogenic substrates for serine proteases.

Disclaimer: The kinetic data presented below is collated from various sources. Direct comparison should be made with caution as experimental conditions (e.g., enzyme source, purity, pH, temperature) may vary between studies.

SubstrateTarget Protease(s)Typical Km (µM)Typical kcat/Km (M-1s-1)Notes
This compound Subtilisin-type proteases, Kex2VariesVariesGood for specific applications in yeast genetics and protein processing studies.
N-Benzoyl-L-arginine-p-nitroanilide (BAPNA)Trypsin20-100~104A classic substrate for trypsin and trypsin-like enzymes.
Succinyl-Ala-Ala-Pro-Phe-pNAChymotrypsin50-200~105A standard substrate for chymotrypsin and chymotrypsin-like proteases.
N-Succinyl-Ala-Ala-Pro-Val-pNAElastase200-1000~103Commonly used for assaying elastase activity.
H-D-Val-Leu-Lys-pNA (S-2251)Plasmin200-300~106A relatively specific substrate for plasmin.[3]
N-Benzoyl-Ile-Glu-Gly-Arg-pNA (S-2222)Factor Xa100-200~106Sensitive substrate for Factor Xa.[3]

Table 1: Comparison of Kinetic Parameters for Various Chromogenic Protease Substrates.

Assay TypePrincipleAdvantagesDisadvantages
This compound Assay Colorimetric (pNA release)Simple, continuous, good for specific proteases.Limited to proteases that cleave the specific sequence; potential for chromophoric interference.
General Chromogenic Assays (e.g., Azocasein) Colorimetric (release of dyed peptides)Broad-spectrum for many proteases.Discontinuous assay; lower sensitivity than synthetic peptide substrates.
Fluorogenic Assays (e.g., AMC, AFC substrates) Fluorometric (release of a fluorophore)Higher sensitivity than colorimetric assays; suitable for high-throughput screening.Potential for fluorescence quenching or enhancement by compounds; more expensive substrates.
FRET-based Assays Fluorescence Resonance Energy TransferHigh sensitivity and specificity; allows for continuous monitoring.Substrate design can be complex; potential for interference from fluorescent compounds.

Table 2: Comparison of Different Protease Assay Methodologies.

Mandatory Visualizations

Enzymatic_Reaction sub This compound (Colorless Substrate) pro Protease sub->pro prod1 Z-Tyr-Lys-Arg pro->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Yellow Product) pro->prod2

Caption: Enzymatic cleavage of this compound by a protease.

Assay_Validation_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_kinetics Kinetic Analysis cluster_specificity Specificity & Interference cluster_analysis Data Analysis & Validation A Prepare Buffers and Reagents B Prepare this compound Stock C Prepare Enzyme Stock D Determine Optimal pH C->D E Determine Optimal Temperature D->E F Vary Substrate Concentration E->F G Measure Initial Velocities F->G H Determine Km and Vmax G->H I Test Alternative Substrates H->I J Test Inhibitor Effects K Data Compilation and Analysis J->K L Assay Validation Report K->L

References

A Comparative Guide to the Cross-Reactivity of Z-Tyr-Lys-Arg-pNA with Different Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of four common serine proteases—trypsin, chymotrypsin, elastase, and plasmin—on the chromogenic substrate Z-Tyr-Lys-Arg-pNA. The data presented herein has been compiled from various scientific publications to offer a comprehensive overview of the substrate's specificity and potential cross-reactivity.

Executive Summary

The chromogenic substrate this compound is primarily designed for the detection of trypsin and trypsin-like protease activity. Its chemical structure, featuring an arginine residue at the P1 position, aligns with the known substrate specificity of trypsin. While exhibiting high sensitivity to trypsin, its reactivity with other serine proteases such as chymotrypsin and elastase is significantly lower, making it a relatively specific substrate under controlled assay conditions. Plasmin, another trypsin-like protease, also demonstrates the ability to hydrolyze this substrate. This guide will delve into the quantitative kinetic data, detailed experimental protocols for assessing cross-reactivity, and the relevant signaling pathways in which these proteases are involved.

Comparative Kinetic Data

The efficiency of an enzyme's catalysis is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient enzymatic reaction. The following table summarizes the available kinetic parameters for the hydrolysis of arginine/lysine-p-nitroanilide substrates by trypsin, chymotrypsin, elastase, and plasmin. It is important to note that direct kinetic data for this compound with all four proteases is not available in a single study. Therefore, data from closely related substrates are included to provide a comparative perspective.

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Trypsin Nα-Benzyloxycarbonyl-L-lysine-p-nitroanilide3940.182463
Plasmin Bz-L-Phe-Val-Arg-pNA---
Chymotrypsin 3-carboxypropionyl-alanyl-alanyl-phenylalanine-p-nitroanilide---
Elastase 3-carboxypropionyl-tetra-alanine-p-nitroanilide---

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The data for chymotrypsin and elastase with arginine-pNA substrates is limited, reflecting their low reactivity. One study indicated that trypsin can cleave substrates with phenylalanine and tyrosine residues, but quantitative data was not provided[1]. Another study showed that a specific elastase substrate was not cleaved by trypsin or chymotrypsin[1].

Experimental Protocols

To assess the cross-reactivity of this compound with different proteases, a standardized chromogenic assay can be employed. The following is a generalized protocol that can be adapted for specific experimental needs.

Principle

The protease cleaves the amide bond between the arginine residue and the p-nitroaniline (pNA) group of the substrate. The released pNA is a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the enzymatic activity.

Materials
  • This compound substrate solution (e.g., 1 mM in a suitable solvent like DMSO or water)

  • Proteases: Trypsin, Chymotrypsin, Elastase, Plasmin (stock solutions of known concentration)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure
  • Preparation of Reagents: Prepare working solutions of each protease in the assay buffer to the desired final concentration. Prepare a range of substrate concentrations by diluting the stock solution in the assay buffer.

  • Assay Setup: In a 96-well microplate, add a fixed volume of the assay buffer to each well.

  • Enzyme Addition: Add a specific volume of each protease working solution to designated wells. Include a blank control for each protease containing only the assay buffer and the substrate.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add the this compound substrate solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹). To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

The proteases discussed in this guide are involved in a multitude of physiological and pathological signaling pathways. Understanding these pathways is crucial for researchers in drug development.

Experimental_Workflow Experimental Workflow for Protease Cross-Reactivity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare this compound Solution setup_plate Set up 96-well Plate prep_substrate->setup_plate prep_proteases Prepare Protease Solutions (Trypsin, Chymotrypsin, Elastase, Plasmin) prep_proteases->setup_plate prep_buffer Prepare Assay Buffer prep_buffer->setup_plate add_buffer Add Assay Buffer setup_plate->add_buffer add_enzyme Add Protease Solutions add_buffer->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure_abs calc_velocity Calculate Initial Velocity (V₀) measure_abs->calc_velocity determine_kinetics Determine Km and kcat calc_velocity->determine_kinetics compare_reactivity Compare Cross-Reactivity determine_kinetics->compare_reactivity

Caption: Workflow for assessing protease cross-reactivity.

Trypsin Signaling Pathway

Trypsin is well-known for its role in digestion but also functions as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2.

Trypsin_Signaling Trypsin Signaling Pathway Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage & Activation G_protein G-protein (Gq/11, G12/13) PAR2->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_PKC->Downstream Inflammation Inflammation, Cell Proliferation Downstream->Inflammation

Caption: Simplified Trypsin signaling via PAR2 activation.

Chymotrypsin Signaling Pathway

While primarily a digestive enzyme, chymotrypsin can also contribute to inflammatory responses, although its signaling roles are less defined than trypsin's.

Chymotrypsin_Signaling Chymotrypsin Signaling Pathway Chymotrypsin Chymotrypsin CellSurfaceReceptors Cell Surface Receptors (e.g., PARs - less specific) Chymotrypsin->CellSurfaceReceptors Potential Activation IntracellularCascades Intracellular Cascades CellSurfaceReceptors->IntracellularCascades InflammatoryMediators Release of Inflammatory Mediators IntracellularCascades->InflammatoryMediators Inflammation Inflammatory Response InflammatoryMediators->Inflammation

Caption: Putative Chymotrypsin signaling in inflammation.

Elastase Signaling Pathway

Neutrophil elastase is a key player in inflammation and tissue remodeling, with well-documented signaling pathways.

Elastase_Signaling Elastase Signaling Pathway Elastase Neutrophil Elastase Receptors Cell Surface Receptors (e.g., TLR4, PARs) Elastase->Receptors Activation TissueDamage ECM Degradation & Tissue Damage Elastase->TissueDamage Direct Proteolysis MyD88 MyD88 Receptors->MyD88 NFkB_MAPK NF-κB & MAPK Pathways MyD88->NFkB_MAPK CytokineProduction Pro-inflammatory Cytokine Production NFkB_MAPK->CytokineProduction

Caption: Neutrophil Elastase signaling in inflammation.

Plasmin Signaling Pathway

Plasmin is a central enzyme in the fibrinolytic system and also participates in various other physiological and pathological processes, including inflammation and tissue remodeling.

Plasmin_Signaling Plasmin Signaling Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA_uPA tPA / uPA tPA_uPA->Plasminogen Activation Fibrin Fibrin Plasmin->Fibrin Degradation MMPs Pro-MMPs Plasmin->MMPs Activation FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Active_MMPs Active MMPs MMPs->Active_MMPs ECM_Degradation ECM Degradation & Tissue Remodeling Active_MMPs->ECM_Degradation

Caption: Plasmin's role in fibrinolysis and ECM remodeling.

Conclusion

The chromogenic substrate this compound is a highly effective tool for measuring the activity of trypsin and other trypsin-like proteases. Its specificity arises from the arginine residue at the P1 position, which is the preferred cleavage site for trypsin. While some level of cross-reactivity with plasmin can be expected, its activity with chymotrypsin and elastase is likely to be minimal due to their different substrate specificities. For experiments requiring the specific measurement of trypsin in a mixed protease sample, it is crucial to validate the assay and consider the use of specific inhibitors for other proteases to minimize potential interference. The provided experimental protocol and signaling pathway diagrams offer a foundational framework for researchers to design and interpret their cross-reactivity studies effectively.

References

Determining the Specificity Constant (kcat/Km) for Z-Tyr-Lys-Arg-pNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinetic Data

The specificity constant, kcat/Km, is a crucial parameter in enzyme kinetics, representing the catalytic efficiency of an enzyme for a particular substrate. A higher kcat/Km value indicates a more efficient enzyme. Although direct comparative data for various enzymes with Z-Tyr-Lys-Arg-pNA is sparse, we can draw valuable insights from studies on enzymes with analogous substrates. The following table summarizes the kinetic parameters for well-characterized proteases with similar chromogenic substrates. This information is vital for researchers aiming to position their findings within the broader context of enzyme kinetics.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Experimental Conditions
Bovine TrypsinZ-Lys-pNA320 ± 200.517 ± 0.0141.6 x 10³pH 8.2, 25°C, 0.1 M ionic strength
Human α-ThrombinTos-Gly-Pro-Arg-pNA4.18 ± 0.22127 ± 83.0 x 10⁷pH 7.8, 25°C, I = 0.11 M
Bovine α-ThrombinTos-Gly-Pro-Arg-pNA3.61 ± 0.15100 ± 12.8 x 10⁷pH 7.8, 25°C, I = 0.11 M
Human α-ThrombinD-Phe-Pip-Arg-pNA1.33 ± 0.0791.4 ± 1.86.9 x 10⁷pH 7.8, 25°C, I = 0.11 M
Bovine α-ThrombinD-Phe-Pip-Arg-pNA1.50 ± 0.1098.0 ± 0.56.5 x 10⁷pH 7.8, 25°C, I = 0.11 M

Note: The data presented for Bovine Trypsin with Z-Lys-pNA provides a close proxy for the expected kinetic behavior with this compound due to the structural similarity of the substrates. The data for Thrombin with other tripeptide-pNA substrates offers a valuable comparison point for a different serine protease.

Experimental Protocol: Determining kcat/Km

This protocol outlines the key steps for determining the specificity constant of a protease with a chromogenic substrate like this compound.

1. Materials and Reagents:

  • Purified enzyme of interest

  • This compound substrate (CAS 108318-36-1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer. The final concentration in the assay will need to be determined empirically but should be in the nanomolar range.

  • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent like DMSO (e.g., 10 mM).

  • Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km value.

3. Enzyme Assay:

  • Set up a series of reactions in a 96-well plate. Each reaction should contain the assay buffer and a specific concentration of the substrate.

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the diluted enzyme to each well.

  • Immediately begin monitoring the change in absorbance at 405 nm over time. The product, p-nitroaniline, has a high absorbance at this wavelength.

  • Record the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

4. Data Analysis:

  • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (moles/min) using the Beer-Lambert law (Abs = εcl), where ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹ at 405 nm).

  • Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.

  • Calculate kcat by dividing Vmax by the total enzyme concentration in the assay ([E]t): kcat = Vmax / [E]t .

  • Finally, calculate the specificity constant: kcat/Km .

Visualizing the Process

To aid in understanding the experimental and conceptual frameworks, the following diagrams have been generated.

Enzymatic_Reaction cluster_reaction Enzymatic Reaction of a Serine Protease Enzyme (E) Enzyme (E) Enzyme-Substrate Complex (ES) Enzyme-Substrate Complex (ES) Enzyme (E)->Enzyme-Substrate Complex (ES) k1 Substrate (S)\n(this compound) Substrate (S) (this compound) Substrate (S)\n(this compound)->Enzyme-Substrate Complex (ES) Enzyme-Substrate Complex (ES)->Enzyme (E) k-1 Product 1\n(Z-Tyr-Lys-Arg) Product 1 (Z-Tyr-Lys-Arg) Enzyme-Substrate Complex (ES)->Product 1\n(Z-Tyr-Lys-Arg) kcat Product 2\n(p-nitroaniline) Product 2 (p-nitroaniline) Enzyme-Substrate Complex (ES)->Product 2\n(p-nitroaniline)

Caption: Enzymatic reaction of a serine protease with a p-nitroanilide substrate.

Experimental_Workflow cluster_workflow Workflow for Determining kcat/Km A Prepare Reagents (Enzyme, Substrate, Buffer) B Set up Reactions (Varying [Substrate]) A->B C Initiate Reaction (Add Enzyme) B->C D Monitor Absorbance at 405 nm (Initial Rate, V₀) C->D E Plot V₀ vs. [S] D->E F Fit to Michaelis-Menten Equation E->F G Determine Vmax and Km F->G H Calculate kcat (kcat = Vmax / [E]t) G->H I Calculate Specificity Constant (kcat/Km) H->I

A Researcher's Guide to p-Nitroaniline Substrates: Comparing Kinetic Parameters for Protease Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics. This guide provides a comparative analysis of various p-nitroaniline (pNA) substrates, offering a side-by-side view of their kinetic parameters for a range of proteases. The data presented here, compiled from peer-reviewed literature and technical resources, is intended to facilitate substrate selection and experimental design.

Understanding p-Nitroaniline Substrates

p-Nitroaniline (pNA) is a chromogenic leaving group that, when cleaved from a peptide substrate by a protease, produces a yellow color that can be quantified spectrophotometrically. This property makes pNA-based substrates invaluable tools for studying the kinetics of various proteases, including trypsin, chymotrypsin, caspases, and elastase. The rate of pNA release is directly proportional to the enzyme's activity, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat).

Comparative Kinetic Data of pNA Substrates

The following tables summarize the kinetic parameters of various pNA substrates for several common proteases. It is important to note that these values are highly dependent on the specific experimental conditions, including pH, temperature, and buffer composition. Therefore, the cited conditions should be considered when comparing substrates.

Table 1: Kinetic Parameters of pNA Substrates for Trypsin
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Experimental ConditionsReference(s)
Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA)1620--pH 8.0, 30°C, Tris-HCl buffer
Nα-Benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA)333 - 235000.517 (k₂)-pH dependent (2.6-9.8), 25°C
Chromogenic Substrate S-2222™---pH 8.2, 25°C or 37°C

Note: For Z-Lys-pNA, Km is reported as Ks and kcat as k₂ due to the reaction mechanism under the studied pH range. The values vary significantly with pH.

Table 2: Kinetic Parameters of pNA Substrates for Chymotrypsin
SubstrateKm (mM)kcat (s⁻¹)Vmax (µM/h)Experimental ConditionsReference(s)
Suc-Ala-Ala-Pro-Phe-pNA---Not specified
MeO-Suc-Arg-Pro-Tyr-pNA (S-2586)---pH 8.3, 25°C or 37°C

Detailed kinetic constants for chymotrypsin with pNA substrates were less frequently reported in the initial search results.

Table 3: Kinetic Parameters of pNA Substrates for Caspases

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Experimental Conditions | Reference(s) | |---|---|---|---|---|---| | Caspase-1 | Ac-YVAD-pNA | 18 | - | 0.5 | Not specified | | | Caspase-3 | Ac-DEVD-pNA | 11 | - | 2.4 | Not specified | | | Caspase-3 | Ac-DVAD-pNA | - | - | - | Not specified | | | Caspase-3 | Ac-VDVAD-pNA | - | - | - | Not specified | | | Caspase-3 | Ac-LDVAD-pNA | - | - | - | Not specified | | | Caspase-4 | Ac-LEVD-pNA | 32 | - | 0.05 | Not specified | | | Caspase-6 | Ac-VEID-pNA | 180 | - | 0.6 | Not specified | | | Caspase-7 | Ac-DEVD-pNA | 12 | - | 0.4 | Not specified | | | Caspase-8 | Ac-IETD-pNA | 167 | - | - | Not specified | |

Note: The kcat values for some caspase substrates were not explicitly provided in the referenced sources.

Table 4: Kinetic Parameters of pNA Substrates for Elastase

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Experimental Conditions | Reference(s) | |---|---|---|---|---|---| | Human Neutrophil Elastase | MeOSuc-AAPV-pNA | 152 | - | - | Not specified | | | Human Pancreatic Elastase 2 | Glutaryl-Ala-Ala-Pro-Leu-pNA | - | - | - | Not specified | | | Human Pancreatic Elastase 2 | Succinyl-Ala-Ala-Pro-Met-pNA | - | - | - | Not specified | |

Experimental Protocols

A generalized protocol for determining protease kinetics using a pNA substrate is provided below. It is crucial to optimize the specific concentrations and incubation times for each enzyme-substrate pair.

General Protease Assay Protocol using pNA Substrates
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the specific protease being studied. The pH and ionic strength of the buffer can significantly impact enzyme activity. Common buffers include Tris-HCl, HEPES, and phosphate buffers.

    • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration of the enzyme in the assay should be in the nanomolar range and should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Substrate Solution: Prepare a stock solution of the pNA substrate in an organic solvent such as DMSO, as they can have limited solubility in aqueous solutions. Further dilute the substrate to various working concentrations in the assay buffer. The final substrate concentrations should typically span a range from 0.1 to 5 times the expected Km value.

    • p-Nitroaniline Standard Curve: Prepare a series of known concentrations of free pNA in the assay buffer to create a standard curve. This will be used to convert the rate of change in absorbance to the rate of product formation.

  • Assay Procedure:

    • Equilibrate all solutions to the desired assay temperature (e.g., 25°C or 37°C).

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the substrate solution to each well, covering a range of concentrations.

    • To initiate the reaction, add the enzyme solution to each well. The final volume in each well should be consistent.

    • Immediately place the microplate in a spectrophotometer capable of reading absorbance at or near 405 nm.

    • Monitor the change in absorbance over time. The reaction should be monitored long enough to determine the initial linear rate.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of pNA (ε ≈ 8800 M⁻¹cm⁻¹) or a pNA standard curve to convert the rate of absorbance change to molar concentration of product formed per unit time.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

    • The kcat value can be calculated using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

Signaling Pathways and Experimental Workflows

The proteases discussed in this guide are involved in a variety of critical biological signaling pathways. Understanding these pathways can provide context for the kinetic data and aid in the design of experiments.

Caspase Activation Pathways in Apoptosis

Caspases are key mediators of apoptosis (programmed cell death), which can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Activation Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: Overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Serine Protease Cascade in Digestion

Trypsin and chymotrypsin are serine proteases that play a central role in the digestion of dietary proteins in the small intestine. They are secreted as inactive zymogens from the pancreas and are activated in the duodenum.

Digestion_Pathway Trypsinogen Trypsinogen (from Pancreas) Trypsin Trypsin Trypsinogen->Trypsin Activation by Enteropeptidase Enteropeptidase (on Duodenal Brush Border) Enteropeptidase->Trypsin Chymotrypsinogen Chymotrypsinogen (from Pancreas) Trypsin->Chymotrypsinogen Activates Proelastase Proelastase (from Pancreas) Trypsin->Proelastase Activates Chymotrypsin Chymotrypsin Chymotrypsinogen->Chymotrypsin Elastase Elastase Proelastase->Elastase Proteins Dietary Proteins Polypeptides Polypeptides Proteins->Polypeptides Digestion by Trypsin, Chymotrypsin, Elastase Amino_Acids Amino Acids Polypeptides->Amino_Acids Further Digestion

Caption: Activation cascade of pancreatic serine proteases in the small intestine for protein digestion.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of a pNA substrate.

Experimental_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep assay_setup Assay Setup (96-well plate) reagent_prep->assay_setup kinetic_read Kinetic Reading (Spectrophotometer) assay_setup->kinetic_read data_analysis Data Analysis (Michaelis-Menten Plot) kinetic_read->data_analysis results Determine Km, Vmax, kcat data_analysis->results end End results->end

Caption: A streamlined workflow for the kinetic analysis of pNA substrates.

Conclusion

The selection of a pNA substrate with appropriate kinetic parameters is fundamental to the successful study of protease activity. This guide provides a valuable starting point for researchers by compiling kinetic data and outlining standardized experimental procedures. By understanding the kinetic differences between various pNA substrates and the signaling pathways in which their target proteases are involved, scientists can design more precise and informative experiments to advance our understanding of biological processes and accelerate drug discovery.

A Comparative Guide to Z-Tyr-Lys-Arg-pNA Assays for Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Z-Tyr-Lys-Arg-pNA chromogenic assay with alternative methods for measuring protease activity. We will delve into the reproducibility and robustness of these assays, supported by experimental data, to help you make informed decisions for your research and drug discovery workflows.

Introduction to Protease Assays

Proteases play a crucial role in numerous physiological processes, making them significant targets for therapeutic intervention. The this compound (Z-YKR-pNA) substrate is a tool for assessing the activity of specific proteases, particularly those with trypsin-like specificity that cleave after arginine or lysine residues. This tripeptide substrate, upon cleavage by a target protease, releases p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically at 405 nm. This allows for a direct measurement of enzymatic activity.

This guide will compare the this compound assay with a prominent alternative, the S-2302 (H-D-Pro-Phe-Arg-pNA) assay, which is also widely used for measuring the activity of proteases like plasma kallikrein.

Performance Comparison

While direct head-to-head comparisons of this compound and its alternatives in the same study are limited in publicly available literature, we can infer performance characteristics based on available data for similar chromogenic assays. The robustness and reproducibility of an assay are critical for its utility, especially in high-throughput screening (HTS) applications. Key performance indicators include the Z-factor, which assesses the statistical effect size of an assay, and the coefficient of variation (CV), which measures the precision and repeatability.

ParameterThis compound AssayS-2302 AssayGeneral Chromogenic Assays
Target Proteases Kexin, Subtilisin-type, Yapsin-like proteases, other trypsin-like proteasesPlasma kallikrein, Factor XIIaBroad range of proteases depending on the peptide sequence
Intra-assay CV Data not available3.1%[1]Generally <10% is considered acceptable
Inter-assay CV Data not available4.8%[1]Generally <15% is considered acceptable
Z-Factor Data not availableData not availableAn excellent assay has a Z-factor between 0.5 and 1.0[2][3]
Detection Method Colorimetric (405 nm)Colorimetric (405 nm)Colorimetric or Fluorometric

Note: The lack of publicly available, specific performance data for the this compound assay is a significant limitation. The values for general chromogenic assays are provided as a benchmark for acceptable performance. The S-2302 assay demonstrates good precision with low CV values.

Signaling Pathway Context: The Kallikrein-Kinin System

A key application for these types of assays is in the study of the kallikrein-kinin system, a crucial pathway in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a key enzyme in this system, cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator. Assays using substrates like this compound or S-2302 can be employed to screen for inhibitors of plasma kallikrein, which are of therapeutic interest for conditions like hereditary angioedema.

Kallikrein_Kinin_System cluster_plasma Plasma cluster_assay Assay Principle Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Prekallikrein Prekallikrein Factor XIIa->Prekallikrein Activates Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Plasma Kallikrein->HMWK Cleaves Chromogenic Substrate This compound or S-2302 Plasma Kallikrein->Chromogenic Substrate Cleaves Bradykinin Bradykinin HMWK->Bradykinin Inflammation, Vasodilation Inflammation, Vasodilation Bradykinin->Inflammation, Vasodilation pNA p-Nitroaniline (Colored Product) Chromogenic Substrate->pNA Spectrophotometric Detection (405 nm) Spectrophotometric Detection (405 nm) pNA->Spectrophotometric Detection (405 nm)

Caption: The Kallikrein-Kinin System and the principle of chromogenic assays.

Experimental Protocols

Below are detailed protocols for performing protease activity assays using this compound and the alternative substrate, S-2302.

Protocol 1: this compound Assay for Kex2 Protease Activity

This protocol is adapted for the measurement of recombinant Kex2 protease activity.

Materials:

  • This compound substrate (e.g., from Bachem, No. L1250)

  • Reaction Buffer: 50 mM Tris-HCl or HEPES, 5 mM CaCl2, pH 7.0

  • Recombinant Kex2 Protease

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation: Dissolve the this compound substrate in the reaction buffer. The optical density of this solution at 315 nm should be approximately 12. This stock solution can be stored at -20°C for several months. Thaw at room temperature before use.[4]

  • Assay Setup:

    • In a 96-well plate, add 180 µL of the substrate solution to each well.

    • Add 20 µL of diluted Kex2 protease to the wells to initiate the reaction. For a negative control, add 20 µL of reaction buffer without the enzyme.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve (ΔOD/min).

    • Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 10,660 M⁻¹cm⁻¹ at 405 nm).

Protocol 2: S-2302 Assay for Plasma Kallikrein-like Activity

This protocol is for the determination of kallikrein-like activity in plasma.

Materials:

  • S-2302 substrate (H-D-Pro-Phe-Arg-pNA)

  • Tris Buffer: 50 mM Tris, pH 7.8

  • Human plasma samples

  • Acetic Acid (20%) to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample Preparation: Dilute plasma samples in the Tris buffer.

  • Assay Setup:

    • Add 20 µL of the diluted plasma sample to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 3-5 minutes.

    • Add 20 µL of pre-warmed S-2302 substrate solution to each well to start the reaction.

  • Incubation and Measurement (Endpoint Method):

    • Incubate the plate at 37°C for a fixed time (e.g., 10 minutes).

    • Stop the reaction by adding 20 µL of 20% acetic acid.

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing buffer instead of plasma) from the sample readings.

    • The kallikrein-like activity is proportional to the corrected absorbance.

Conclusion

The this compound assay is a valuable tool for measuring the activity of certain proteases. While specific, publicly available data on its robustness and reproducibility are scarce, the general principles of chromogenic assays and data from similar substrates like S-2302 suggest that it can be a reliable method when properly validated. The choice between this compound and its alternatives will depend on the specific protease of interest, the sample matrix, and the required throughput. For applications such as screening for plasma kallikrein inhibitors, the S-2302 assay is a well-documented and validated alternative. Researchers should carefully consider the available data and perform their own validation experiments to ensure the chosen assay meets the requirements of their study.

References

A Researcher's Guide to Z-Tyr-Lys-Arg-pNA: A Chromogenic Substrate for Proprotein Convertases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate enzymatic substrates is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive overview of the chromogenic substrate Z-Tyr-Lys-Arg-pNA, detailing its applications, performance in comparison to alternatives, and standardized experimental protocols.

This compound (Nα-Carbobenzoxy-L-Tyrosyl-L-Lysyl-L-Arginine-p-nitroanilide) is a synthetic peptide derivative widely employed in biochemical assays to measure the activity of certain proteases.[1] Its utility lies in the p-nitroanilide (pNA) moiety, which, upon enzymatic cleavage, is released as a yellow chromophore. The rate of pNA formation, quantifiable by spectrophotometry at 405 nm, is directly proportional to the enzyme's activity. This substrate is particularly recognized for its use in studying subtilisin-like proprotein convertases (SPCs), such as yeast kexin (also known as proteinase yscF), and is applicable to other proteases that exhibit specificity for cleavage at basic amino acid residues.

Performance Comparison of Chromogenic Protease Substrates

While specific kinetic constants for this compound are not widely published, the performance of similar p-nitroanilide-based substrates with related enzymes can provide a benchmark for comparison. For instance, studies on thrombin, another serine protease, have detailed the kinetic parameters for various tripeptide chromogenic substrates.

SubstrateEnzymeKm (μmol/L)kcat (s⁻¹)kcat/Km (L·mol⁻¹·s⁻¹)
S-2238 (H-D-Phe-Pip-Arg-pNA)Human α-thrombin1.6 - 1635 - 1304.7 - 52
Chromozym-TH (Tos-Gly-Pro-Arg-pNA)Human α-thrombin1.6 - 1635 - 1304.7 - 52
Spectrozyme-TH (H-D-HHT-Ala-Arg-pNA)Human α-thrombin1.6 - 1635 - 1304.7 - 52

The choice of substrate will ultimately depend on the specific enzyme being investigated and the experimental goals. For researchers studying kexin-like proteases, this compound remains a valuable tool due to its specific recognition sequence.

Experimental Protocols

The following is a generalized protocol for a colorimetric protease assay using this compound. This protocol can be adapted for various subtilisin-like proteases, such as kexin, and other trypsin-like enzymes.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-7.4, containing CaCl₂)

  • Enzyme solution (e.g., purified kexin or cell lysate containing the protease of interest)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

  • Stop solution (e.g., 30% acetic acid)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the substrate stock solution to the desired final concentration in the assay buffer.

    • Prepare a series of enzyme dilutions in the assay buffer to determine the optimal enzyme concentration.

  • Assay Setup:

    • Add a defined volume of the substrate solution to each well of the 96-well microplate.

    • To initiate the reaction, add a specific volume of the enzyme solution to each well.

    • Include appropriate controls:

      • Blank: Substrate solution without enzyme.

      • Negative Control: Substrate solution with a heat-inactivated enzyme or a known inhibitor.

  • Incubation:

    • Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C).

    • The incubation time will depend on the enzyme's activity and should be optimized to ensure the reaction remains in the linear range.

  • Measurement:

    • The release of p-nitroanilide can be monitored kinetically by taking absorbance readings at 405 nm at regular intervals.

    • Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stop solution. Then, measure the final absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Calculate the rate of reaction from the linear portion of the kinetic curve or from the endpoint absorbance.

    • The enzyme activity can be calculated using the molar extinction coefficient of p-nitroanilide (ε = 8800 M⁻¹cm⁻¹ at 405 nm).

Signaling Pathways

This compound is a tool to study the activity of subtilisin-like proprotein convertases (SPCs), a family of enzymes crucial for the maturation of a wide array of precursor proteins. These enzymes play a pivotal role in numerous signaling pathways by converting inactive proproteins into their biologically active forms.

One of the most well-studied SPCs is furin, the mammalian homolog of yeast kexin. Furin is involved in the processing of precursors for growth factors, hormones, receptors, and enzymes. Its activity is integral to pathways such as:

  • Transforming Growth Factor-β (TGF-β) Signaling: Furin cleaves pro-TGF-β to generate the mature, active cytokine, which is a key regulator of cell growth, differentiation, and apoptosis.[3]

  • Insulin Signaling: Furin is involved in the processing of the insulin pro-receptor, a critical step in ensuring proper cellular response to insulin.[4]

  • Notch Signaling: Recent studies have shown that furin can regulate melanogenesis through its influence on the Notch signaling pathway.[5]

  • Bone Morphogenetic Protein (BMP) Signaling: SPCs like PACE4 are essential for the activation of pro-BMPs, which are critical for chondrogenic differentiation and bone development.[6]

By providing a means to quantify the activity of these key processing enzymes, this compound serves as an important tool for researchers investigating these and other fundamental cellular signaling cascades.

Enzymatic_Reaction sub This compound enz Subtilisin-like Protease (e.g., Kexin) sub->enz Binds to active site prod1 Z-Tyr-Lys-Arg enz->prod1 Releases prod2 p-Nitroanilide (pNA) (Yellow Chromophore) enz->prod2 Releases

Caption: Enzymatic cleavage of this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Substrate, Buffer, Enzyme) start->prep_reagents setup_assay Set Up Assay Plate (Substrate + Enzyme) prep_reagents->setup_assay incubate Incubate at 37°C setup_assay->incubate measure Measure Absorbance at 405 nm incubate->measure analyze Analyze Data (Calculate Enzyme Activity) measure->analyze end End analyze->end

Caption: General workflow for a colorimetric protease assay.

Signaling_Pathway_Context sub_node This compound spc Subtilisin-like Proprotein Convertase (e.g., Furin) sub_node->spc Measures activity of proprotein Inactive Pro-protein (e.g., pro-TGF-β) spc->proprotein Cleaves active_protein Active Protein (e.g., TGF-β) proprotein->active_protein Matures to signaling Downstream Signaling Cascade active_protein->signaling cellular_response Cellular Response (e.g., Growth, Differentiation) signaling->cellular_response

Caption: Role of SPCs in activating signaling pathways.

References

A Comparative Guide to Benchmarking Z-Tyr-Lys-Arg-pNA with Aprotinin, a Known Kallikrein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chromogenic substrate Z-Tyr-Lys-Arg-pNA with the well-characterized serine protease inhibitor, aprotinin. The focus of this comparison is the inhibition of plasma kallikrein, a key enzyme in the kallikrein-kinin system, which is implicated in inflammation, blood pressure regulation, and coagulation. This document offers supporting experimental data, detailed protocols for benchmarking, and visualizations to elucidate the underlying mechanisms and workflows.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and aprotinin in the context of a plasma kallikrein inhibition assay. These values are essential for designing and interpreting experiments aimed at screening for novel kallikrein inhibitors.

ParameterThis compoundAprotininReference(s)
Type Chromogenic SubstrateProtein Inhibitor (Serpin)N/A
Target Enzyme Trypsin-like Serine Proteases (e.g., Kallikrein)Serine Proteases (e.g., Kallikrein, Trypsin, Plasmin)[1]
Michaelis Constant (Km) ~315 µM (for a similar substrate)N/A[2]
Inhibition Constant (Ki) N/A320 nM[1]
IC50 N/AExperimentally DeterminedN/A

Note: The Km value provided is for a structurally similar fluorogenic substrate, PFR-AMC, and serves as an estimate. The IC50 of aprotinin is dependent on specific experimental conditions (e.g., substrate concentration) and should be determined empirically.

Signaling Pathway: Kallikrein-Kinin System and Inhibition

Plasma kallikrein is a central enzyme in the kallikrein-kinin system. It cleaves high molecular weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. This compound mimics the cleavage site on HMWK, allowing for the colorimetric measurement of kallikrein activity. Aprotinin, a competitive inhibitor, binds to the active site of kallikrein, preventing it from cleaving both its natural substrate and the chromogenic substrate.

Kallikrein_Pathway cluster_activation Kallikrein Activation cluster_action Kallikrein Action cluster_assay Chromogenic Assay cluster_inhibition Inhibition Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa Bradykinin Bradykinin Kallikrein->Bradykinin Cleaves HMWK p-Nitroaniline p-Nitroaniline Kallikrein->p-Nitroaniline Cleaves Inflammation Inflammation Bradykinin->Inflammation This compound This compound Yellow Color (405 nm) Yellow Color (405 nm) p-Nitroaniline->Yellow Color (405 nm) Aprotinin Aprotinin Aprotinin->Kallikrein Inhibits

Kallikrein-kinin system and points of measurement and inhibition.

Experimental Protocols

This section details the methodologies for determining the kinetic parameters of the plasma kallikrein-catalyzed hydrolysis of this compound and its inhibition by aprotinin.

Materials:

  • Human Plasma Kallikrein (purified)

  • This compound dihydrochloride

  • Aprotinin (from bovine lung)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (DMSO)

Protocol 1: Determination of Km for this compound

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Substrate Dilutions: Create a series of dilutions of the substrate stock solution in Assay Buffer to achieve final concentrations ranging from 0.05 mM to 2 mM in the assay wells.

  • Enzyme Preparation: Dilute human plasma kallikrein in Assay Buffer to a final concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes. This concentration should be determined in preliminary experiments.

  • Assay Setup: In a 96-well plate, add 50 µL of each substrate dilution.

  • Initiate Reaction: Add 50 µL of the diluted kallikrein solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V0 against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km.

Protocol 2: Determination of IC50 for Aprotinin

  • Prepare Inhibitor Stock Solution: Dissolve aprotinin in Assay Buffer to a concentration of 1 mg/mL. Further dilute to a working stock of 100 µM.

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the aprotinin working stock in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Substrate Preparation: Prepare a solution of this compound in Assay Buffer at a concentration equal to the previously determined Km.

  • Enzyme Preparation: Dilute human plasma kallikrein in Assay Buffer to the same concentration used in the Km determination.

  • Assay Setup: In a 96-well plate, add 25 µL of each aprotinin dilution. Add 25 µL of the diluted kallikrein solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 50 µL of the this compound solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial velocity (V0) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the IC50 of an inhibitor against plasma kallikrein using a chromogenic substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A1 Prepare Reagents: - Enzyme (Kallikrein) - Substrate (this compound) - Inhibitor (Aprotinin) - Assay Buffer B1 Dispense Inhibitor Dilutions into 96-well plate A1->B1 B2 Add Enzyme to wells B1->B2 B3 Incubate for Pre-binding B2->B3 C1 Add Substrate to initiate reaction B3->C1 C2 Measure Absorbance at 405 nm (Kinetic Read) C1->C2 D1 Calculate Initial Velocities (V0) C2->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 from dose-response curve D2->D3

Workflow for IC50 determination of a kallikrein inhibitor.

References

Confirming Enzyme Activity: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and enzyme research, confirming initial findings with secondary, independent methods is paramount. An orthogonal approach, which employs techniques with different underlying principles to measure the same biological activity, provides a robust validation of primary screening results. This guide offers a comparative overview of key orthogonal methods for confirming enzyme activity and inhibition, complete with experimental data, detailed protocols, and illustrative diagrams to aid in experimental design and data interpretation.

The Importance of Orthoganal Validation

A primary enzyme assay, while often optimized for high throughput, can sometimes yield misleading results due to assay-specific artifacts. Orthogonal methods help to:

  • Increase Confidence: Independent confirmation from a method with different physical principles significantly strengthens the validity of the initial findings.

  • Eliminate False Positives: By using a different detection method, compounds that interfere with the primary assay's signal (e.g., autofluorescent compounds in a fluorescence-based assay) can be identified.

  • Provide Deeper Mechanistic Insight: Different methods can offer complementary information about the enzyme-inhibitor interaction, such as direct binding confirmation, thermodynamic parameters, or effects on protein stability.

Comparison of Orthogonal Methods for Enzyme Activity Confirmation

This section provides a comparative overview of four widely used orthogonal methods: Cellular Thermal Shift Assay (CETSA), Mass Spectrometry (MS), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

MethodPrincipleKey Parameters MeasuredAdvantagesDisadvantages
Biochemical Assay (Primary) Measures the rate of substrate conversion to product, often using a labeled substrate or coupled reaction.IC50, Ki, Km, VmaxHigh-throughput, well-established, sensitive.Prone to artifacts from compound interference (e.g., fluorescence), may require modified substrates.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding in a cellular environment.[1][2][3]Thermal shift (ΔTagg), IC50 (from isothermal dose-response)In-cell/in-tissue target engagement, label-free for the compound.[4][5]Indirect measure of activity, requires specific antibodies or mass spectrometry for detection, may not be suitable for all targets.
Mass Spectrometry (MS) Directly measures the mass-to-charge ratio of substrates and products, allowing for label-free quantification.[6][7][8]Reaction kinetics, IC50, direct measurement of substrate and productHigh specificity and sensitivity, label-free, can be used with native substrates, applicable to complex mixtures.[9][10]Lower throughput than some biochemical assays, requires specialized equipment.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a biochemical reaction in real-time.[11][12]Km, kcat, Vmax, ΔH (enthalpy), KiUniversal (most reactions have a heat change), label-free, provides thermodynamic data.[13]Lower throughput, requires higher sample concentrations, sensitive to buffer composition.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data.[14][15]Kon (association rate), Koff (dissociation rate), KD (dissociation constant), IC50Real-time kinetics, label-free, high sensitivity.Requires immobilization of the enzyme or ligand, can be affected by mass transport limitations.
Quantitative Comparison of Inhibitor Potency (IC50)

The following table presents a hypothetical comparison of IC50 values for an Epidermal Growth Factor Receptor (EGFR) inhibitor, as determined by a primary biochemical assay and the orthogonal methods discussed. Note: These values are illustrative and can vary based on specific experimental conditions. It is crucial to maintain consistent assay conditions for meaningful comparisons.

MethodEGFR Inhibitor (e.g., Erlotinib) IC50 (nM)Reference
Biochemical Kinase Assay 7[4]
Cellular Thermal Shift Assay (CETSA) 25[7]
Mass Spectrometry-based Assay 10[2]
Isothermal Titration Calorimetry (ITC) 15[1][16]
Surface Plasmon Resonance (SPR) 5[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for confirming enzyme activity and the logical relationship between a primary assay and an orthogonal validation method.

G cluster_primary Primary Enzyme Assay cluster_orthogonal Orthogonal Validation Primary_Screen High-Throughput Screening Primary_Hit Initial Hit Identification Primary_Screen->Primary_Hit Identifies potential inhibitors Dose_Response Dose-Response Curve (IC50) Primary_Hit->Dose_Response Confirms potency Orthogonal_Method Select Orthogonal Method (e.g., CETSA, MS, ITC, SPR) Dose_Response->Orthogonal_Method Proceed with validated hits Orthogonal_Assay Perform Assay with Different Principle Orthogonal_Method->Orthogonal_Assay Orthogonal_Confirmation Confirm Activity/ Inhibition Orthogonal_Assay->Orthogonal_Confirmation Final_Validation Validated Hit Orthogonal_Confirmation->Final_Validation Provides high-confidence validation

Caption: Workflow for confirming enzyme activity hits.

G Primary_Assay Primary Enzyme Activity Assay (e.g., Fluorescence-based) Hypothesis Hypothesis: Compound is a true inhibitor Primary_Assay->Hypothesis Supports Artifact Potential Artifact: Compound interferes with fluorescence signal Primary_Assay->Artifact Alternative Explanation Orthogonal_Assay Orthogonal Method (e.g., Mass Spectrometry) Conclusion Conclusion: High confidence in inhibitory activity Orthogonal_Assay->Conclusion Confirms Hypothesis->Primary_Assay Test Hypothesis->Orthogonal_Assay Validate Artifact->Orthogonal_Assay Ruled out by

Caption: Logical relationship of orthogonal validation.

Signaling Pathway Example: EGFR-Ras-Raf-MEK-ERK Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. The activity of kinases within this pathway, such as EGFR itself, RAF, and MEK, are key targets for drug development.

G EGF EGF EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf (Ser/Thr Kinase) Ras->Raf MEK MEK (Dual-Specificity Kinase) Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if a compound binds to and stabilizes a target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO). Incubate under normal cell culture conditions for a specified time (e.g., 1 hour).

  • Heat Challenge:

    • Harvest cells and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One set of samples should remain at room temperature as a control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

    • For isothermal dose-response experiments, heat all samples at a single temperature (chosen from the melting curve) and plot the amount of soluble protein against the compound concentration to determine an IC50.

Mass Spectrometry (MS)-Based Enzyme Assay

Objective: To directly measure the formation of product from the native substrate in the presence of an inhibitor.

Methodology:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the enzyme, native substrate, and buffer.

    • Add the inhibitor at various concentrations or a vehicle control.

    • Incubate the reaction at the optimal temperature for the enzyme for a specific time course.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction at different time points by adding a quenching solution (e.g., acid or organic solvent).

    • Prepare the samples for MS analysis, which may involve protein precipitation and supernatant extraction.

  • MS Analysis:

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Develop a method to separate the substrate and product chromatographically and detect them by their specific mass-to-charge ratios.

  • Data Analysis:

    • Quantify the amount of product formed at each time point and inhibitor concentration by integrating the area under the peak in the mass chromatogram.

    • Determine the reaction rate and calculate the IC50 of the inhibitor by plotting the reaction rate against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the heat change associated with an enzymatic reaction to determine its kinetic parameters and the effect of an inhibitor.

Methodology:

  • Sample Preparation:

    • Prepare the enzyme solution in a suitable buffer and load it into the sample cell of the ITC instrument.

    • Prepare the substrate solution in the same buffer and load it into the injection syringe. For inhibition studies, the inhibitor can be included in the enzyme solution or co-injected with the substrate.

  • ITC Experiment:

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of injections of the substrate into the enzyme solution. The instrument will measure the heat change upon each injection.

  • Data Analysis:

    • The raw data is a plot of heat flow (power) versus time.

    • Integrate the peaks to determine the heat released or absorbed per injection.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • In the presence of an inhibitor, changes in these parameters can be used to determine the Ki and the mechanism of inhibition.[12]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics of an inhibitor to an enzyme.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Activate the surface of an SPR sensor chip.

    • Immobilize the purified enzyme (ligand) onto the sensor chip surface.

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • Analyte Binding:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject the inhibitor (analyte) at various concentrations over the surface and monitor the binding in real-time.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • The SPR instrument generates a sensorgram, which is a plot of the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (KD).

    • For competitive inhibition assays, the substrate can be co-injected with the inhibitor to observe the competition for binding to the enzyme.

References

A Researcher's Guide to Assessing the Purity of Z-Tyr-Lys-Arg-pNA Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the chromogenic substrate Z-Tyr-Lys-Arg-pNA (Carbobenzoxy-Tyrosyl-Lysyl-Arginine-p-nitroanilide), ensuring its purity is paramount for the accuracy and reproducibility of enzymatic assays. This guide provides an objective comparison of the primary methods for purity assessment, complete with experimental protocols and data to inform purchasing and quality control decisions.

The integrity of enzyme kinetic studies and inhibitor screening assays hinges on the quality of the substrate.[1] Contaminants such as truncated or deletion peptide sequences, by-products from the synthesis process, or residual protecting groups can lead to erroneous results, including inaccurate kinetic parameters and false positives.[2][3][4] Therefore, a multi-faceted approach to purity assessment is often necessary to characterize a substrate lot fully.

Comparison of Purity Assessment Methodologies

The three principal methods for evaluating the purity of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and functional Enzymatic Assays. Each technique provides a different and complementary perspective on the substrate's quality.

Method Principle Information Provided Advantages Limitations
RP-HPLC Separation based on hydrophobicity.Quantitative purity (% of the main peak area relative to total peak area).[2]High resolution, quantitative, excellent for detecting hydrophobic impurities.[5][6]May not separate structurally similar or co-eluting impurities; does not confirm molecular identity.
Mass Spectrometry (MS) Separation of ions based on mass-to-charge (m/z) ratio.Confirms the molecular weight of the target peptide and identifies impurities by their mass.[2][7]High sensitivity, confirms molecular identity, identifies specific modifications or contaminants.[2]Typically not quantitative on its own; ionization efficiency can vary between peptides.
Enzymatic Assay Measures the rate of enzyme-catalyzed release of p-nitroaniline (pNA).Functional purity and activity; determines how well the substrate is processed by a target enzyme.Directly assesses biological activity, which is the ultimate measure of substrate performance.Indirect purity measure; activity can be affected by factors other than purity (e.g., enzyme concentration, assay conditions).
Illustrative Purity Data for Two Hypothetical Lots

To demonstrate how these methods compare, consider the following data for two hypothetical lots of this compound.

Parameter Lot A Lot B Comment
Purity by HPLC (%) 99.93%96.5%Lot A shows significantly higher purity with minimal impurity peaks. Lot B has a noticeable secondary peak.
Molecular Weight by MS (Expected: 719.8 Da) 719.85 Da (Observed [M+H]⁺)719.83 Da (Observed [M+H]⁺)Minor peak at 616.7 DaBoth lots show the correct mass for the target peptide. Lot B also shows an impurity consistent with a deletion sequence (loss of Tyr).
Trypsin Kinetic Assay (Km) 0.25 mM0.38 mMThe higher Km for Lot B suggests lower binding affinity, likely due to the presence of impurities that may act as competitive inhibitors or are non-functional.
Trypsin Kinetic Assay (Vmax) 125 µmol/min95 µmol/minThe lower Vmax for Lot B indicates a slower maximum reaction rate, suggesting a lower concentration of functional substrate.

Experimental Protocols & Workflows

Detailed and consistent protocols are crucial for reliable purity assessment. Below are standard procedures for each key method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates the target peptide from impurities based on its hydrophobicity. Purity is determined by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[2]

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Processing A Dissolve Substrate (1 mg/mL in Mobile Phase A) B Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) C Equilibrate HPLC System (C18 Column) B->C D Inject Sample (e.g., 20 µL) C->D E Run Gradient (e.g., 5-95% B over 30 min) D->E F Detect at 214 nm E->F G Integrate All Peaks F->G H Calculate % Purity (Area_main / Area_total * 100) G->H

Caption: HPLC workflow for peptide purity analysis.
  • Sample Preparation: Dissolve the this compound substrate in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide bond).[8]

  • Gradient Elution:

    • Start with 5% Mobile Phase B for 5 minutes.

    • Increase to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B and re-equilibrate for 10 minutes.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Mass Spectrometry (MS)

MS is used to confirm that the substrate has the correct molecular weight. It is a highly sensitive technique that can also identify the masses of potential impurities.

MS_Workflow A Prepare Sample (Dilute in 50% ACN / 0.1% Formic Acid) B Introduce to MS (e.g., via ESI source) A->B C Ionize Sample B->C D Analyze m/z Ratio (e.g., TOF or Orbitrap) C->D E Generate Mass Spectrum D->E F Compare Observed Mass with Theoretical Mass E->F

Caption: Mass spectrometry workflow for peptide identity.
  • Sample Preparation: Prepare a ~10 µM solution of the substrate in a solvent suitable for electrospray ionization (ESI), such as 50% acetonitrile with 0.1% formic acid.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 200-1200 m/z).

  • Data Analysis:

    • Calculate the theoretical monoisotopic mass of this compound (C₃₅H₄₅N₉O₈): 719.34 Da.

    • The expected primary ion is the protonated molecule [M+H]⁺ at m/z 720.35.

    • Search the spectrum for this primary ion and compare the observed mass to the theoretical mass.

    • Investigate other peaks in the spectrum to identify potential impurities, such as deletion sequences (e.g., loss of an amino acid) or adducts.[9][10]

Enzymatic Assay

This functional assay determines the substrate's performance by measuring its rate of cleavage by a relevant protease, such as trypsin. Impurities that are not cleaved or that inhibit the enzyme will result in altered kinetic parameters (Km and Vmax).

Enzyme_Workflow cluster_prep Setup cluster_run Measurement cluster_analysis Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) B Prepare Serial Dilutions of Substrate C Prepare Trypsin Solution D Add Substrate to Plate Wells C->D E Initiate Reaction by adding Trypsin D->E F Monitor Absorbance at 405 nm (pNA release) over time E->F G Calculate Initial Velocities (V₀) F->G H Plot V₀ vs. [Substrate] (Michaelis-Menten) G->H I Determine Km and Vmax H->I

Caption: Enzymatic assay workflow for functional purity.
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 at 25°C.

    • Substrate Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer ranging from 0.05 mM to 2.0 mM.

    • Enzyme Solution: Prepare a working solution of trypsin (e.g., 10 µg/mL) in cold 1 mM HCl.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of each substrate dilution to separate wells. Include buffer-only wells as a blank.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the trypsin solution to each well.

    • Immediately begin reading the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Compare these values to a known high-purity reference standard.

Conclusion

No single method provides a complete picture of substrate purity. For critical applications, a combined approach is recommended. RP-HPLC provides the best quantitative measure of purity, Mass Spectrometry confirms the identity of the target molecule and its contaminants, and an enzymatic assay validates the substrate's functional performance. By employing these rigorous analytical techniques, researchers can ensure the quality of their this compound substrate, leading to more reliable and reproducible scientific outcomes.

References

Navigating Protease Activity in Complex Biological Samples: A Guide to Substrate Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity in complex biological samples like plasma, serum, and tissue homogenates is a critical yet challenging task. The choice of substrate is paramount to the success of these assays. This guide provides a comprehensive comparison of the commonly used chromogenic substrate, Z-Tyr-Lys-Arg-pNA, with alternative fluorogenic methods, highlighting the limitations of the former and providing data-driven recommendations for more robust and specific protease activity measurements.

The inherent complexity of biological matrices, teeming with a multitude of enzymes, inhibitors, and other potentially interfering substances, presents a significant hurdle to achieving accurate and reproducible results. This guide will delve into the practical limitations of using this compound and offer a comparative analysis of more advanced substrate technologies.

The Challenge of Specificity with this compound

This compound is a chromogenic substrate widely used for assaying the activity of kexin-like proteases, a family of calcium-dependent serine proteases that includes furin. The principle of the assay is straightforward: enzymatic cleavage of the substrate releases p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically at 405 nm. While simple and cost-effective, this method suffers from significant limitations in complex biological samples.

The primary drawback is its lack of specificity. The Arg-X-Lys/Arg-Arg↓ cleavage motif recognized by many kexin-like proteases is also a target for a host of other serine proteases abundant in biological fluids. This cross-reactivity can lead to an overestimation of the target enzyme's activity, as the measured pNA release is a composite of the activity of multiple enzymes. Studies have shown that in samples such as cell lysates, the activity measured using general chromogenic substrates is often dominated by enzymes other than the intended target, like furin.[1]

Key Limitations of this compound in Complex Samples:

  • Low Specificity: Susceptible to cleavage by numerous proteases present in plasma, serum, and tissue homogenates, leading to inaccurate measurements.

  • Interference from Sample Components: The presence of endogenous inhibitors and other proteins in complex samples can modulate substrate cleavage, further compromising data reliability. The choice of anticoagulant (e.g., EDTA, heparin, citrate) in plasma preparation can also significantly alter the proteolytic profile of the sample.

  • Lower Sensitivity: Compared to fluorogenic methods, chromogenic assays generally exhibit lower sensitivity, making it difficult to detect low-abundance proteases.

A Brighter Alternative: The Rise of Fluorogenic Substrates

To overcome the limitations of chromogenic assays, more specific and sensitive fluorogenic substrates have been developed. These substrates typically consist of a peptide sequence recognized by the target protease, flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.

Fluorogenic assays offer several advantages over their chromogenic counterparts:

  • Higher Sensitivity: The generation of a fluorescent signal against a low background allows for the detection of much lower enzyme concentrations.

  • Improved Specificity: The peptide sequences of fluorogenic substrates can be designed to be more selective for the target protease, reducing off-target cleavage.

  • Continuous Monitoring: Fluorogenic assays allow for real-time, kinetic measurements of enzyme activity.

Several fluorogenic substrates have been developed for proprotein convertases like furin, offering enhanced specificity and sensitivity.

Enhancing Specificity Further: Antibody-Capture Assays

For the most demanding applications requiring unambiguous measurement of a specific protease's activity, an antibody-capture approach can be employed. This method combines the specificity of an antibody with the sensitivity of a fluorogenic substrate. In this two-step assay, the target protease is first immunocaptured from the complex biological sample using a specific antibody immobilized on a solid support (e.g., a microplate well). After washing away unbound proteins and potential interfering substances, the activity of the captured enzyme is measured by adding a fluorogenic substrate.

This approach effectively isolates the protease of interest, ensuring that the measured activity is solely attributable to the target enzyme.[1]

Comparative Data Summary

The following tables summarize the key performance characteristics of this compound and alternative fluorogenic substrates.

Table 1: General Comparison of Substrate Types

FeatureThis compound (Chromogenic)Fluorogenic Substrates
Detection Method Colorimetric (Absorbance at 405 nm)Fluorometric (Fluorescence Emission)
Relative Sensitivity LowerHigher
Specificity in Complex Samples Low (prone to cross-reactivity)Moderate to High (sequence-dependent)
Susceptibility to Interference HighModerate
Assay Format Endpoint or KineticKinetic (real-time)
Cost LowHigher

Table 2: Performance in Complex Biological Samples

Substrate/MethodPrincipleAdvantages in Complex SamplesLimitations in Complex Samples
This compound ChromogenicSimple, inexpensive.Low specificity, high background from non-target proteases.[1]
Specific Fluorogenic Substrate FluorogenicHigher sensitivity and specificity than chromogenic substrates.Can still be subject to some level of cross-reactivity.
Antibody-Capture + Fluorogenic Substrate Immuno-enzymaticHigh specificity by isolating the target enzyme.[1]More complex and time-consuming protocol.

Visualizing the Pathways and Workflows

To better understand the principles discussed, the following diagrams illustrate the enzymatic reaction and a recommended experimental workflow for enhanced specificity.

EnzymaticReaction sub This compound (Substrate) enz Protease (e.g., Furin) sub->enz Binding prod1 Z-Tyr-Lys-Arg (Cleaved Peptide) enz->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Yellow Product, λmax = 405 nm) enz->prod2 Release

Figure 1. Enzymatic cleavage of this compound.

AntibodyCaptureWorkflow start Complex Biological Sample (e.g., Plasma, Serum) step1 Incubate with Immobilized Anti-Target Protease Antibody start->step1 step2 Wash to Remove Unbound Proteins & Inhibitors step1->step2 step3 Add Fluorogenic Substrate step2->step3 step4 Measure Fluorescence (Kinetic Reading) step3->step4 end Specific Protease Activity step4->end

Figure 2. Workflow for specific protease activity measurement.

Experimental Protocols

Protocol 1: General Assay Using this compound in a Simplified System (e.g., Purified Enzyme)

Materials:

  • This compound substrate

  • Purified protease (e.g., recombinant furin)

  • Assay Buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the purified protease to the desired concentration in Assay Buffer.

  • Add 50 µL of the diluted protease solution to each well of the microplate.

  • Prepare a working solution of this compound in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Calculate the rate of pNA production from the linear portion of the absorbance curve.

Protocol 2: Specific Furin Activity Assay in Serum using Antibody-Capture and a Fluorogenic Substrate

This protocol is adapted from commercially available kits and published methods.[1][2]

Materials:

  • Serum sample

  • Anti-furin antibody-coated 96-well microplate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, pH 7.5)

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Fluorometer

Procedure:

  • Sample Preparation: Thaw serum samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.

  • Antibody Capture: Add 100 µL of the prepared serum sample to each well of the anti-furin antibody-coated microplate.

  • Incubate for 2 hours at room temperature with gentle shaking to allow the antibody to capture furin from the serum.

  • Washing: Aspirate the sample from the wells. Wash the wells three times with 200 µL of Wash Buffer per well to remove unbound proteins and potential inhibitors.

  • Substrate Addition: Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions. Add 100 µL of the substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis: Determine the rate of increase in fluorescence (RFU/min). The specific furin activity is proportional to this rate. A standard curve using recombinant furin of known concentrations can be used to quantify the amount of active furin in the sample.

Conclusion and Recommendations

While this compound is a readily available and inexpensive substrate for measuring protease activity, its utility in complex biological samples is severely limited by its lack of specificity. The data generated using this substrate in plasma, serum, or tissue homogenates should be interpreted with caution, as it likely represents the combined activity of multiple proteases.

For researchers requiring accurate and specific measurement of a particular protease, such as furin, in a complex biological matrix, the use of highly specific fluorogenic substrates is strongly recommended. For the highest degree of specificity and to eliminate interference from other sample components, an antibody-capture-based assay is the gold standard. While these methods may be more costly and time-consuming, the quality and reliability of the resulting data justify the investment, particularly in the context of drug development and clinical research where accuracy is paramount.

References

Safety Operating Guide

Safe Disposal of Z-Tyr-Lys-Arg-pNA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of Z-Tyr-Lys-Arg-pNA, a chromogenic substrate commonly used in protease assays. Due to the presence of p-nitroaniline (pNA), this compound requires special handling and disposal procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its common variants.

PropertyThis compoundThis compound · 2TFA
CAS Number 108318-36-1108318-36-1
Molecular Formula C35H45N9O8C35H45N9O8 · 2C2HF3O2
Molecular Weight 719.79 g/mol 947.85 g/mol
Appearance White to off-white solidWhite to off-white powder
Purity ≥ 99% (HPLC)≥ 99% (HPLC)[1]
Storage (Powder) -20°C for 1 year, -80°C for 2 years[2]2 - 8 °C[1]
Storage (Solution) -20°C for 1 month, -80°C for 6 months[2][3]Frozen below -15°C for a few weeks is recommended[4]
Experimental Protocol: Protease Activity Assay

This compound is frequently used as a substrate in colorimetric assays to determine protease activity. The following is a generalized experimental protocol for such an assay.

Objective: To measure the enzymatic activity of a protease by monitoring the cleavage of this compound.

Materials:

  • This compound substrate solution

  • Protease enzyme solution of unknown activity

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Dilute the stock solution with the assay buffer to the desired final concentration.

    • Prepare serial dilutions of the protease enzyme in the assay buffer.

  • Set up the Assay:

    • To each well of a 96-well plate, add a specific volume of the assay buffer.

    • Add the protease enzyme dilutions to the appropriate wells.

    • Include a negative control with no enzyme.

  • Initiate the Reaction:

    • Add the this compound substrate solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.

  • Measurement:

    • Measure the absorbance of the released p-nitroaniline at a wavelength of 405 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction by determining the change in absorbance over time.

    • Plot a standard curve if quantifying the absolute amount of released pNA.

    • Determine the protease activity from the reaction rate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a protease assay using a chromogenic substrate like this compound.

Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Reagents (Substrate, Enzyme, Buffer) plate_setup Set up Assay Plate (Buffer, Enzyme) reagent_prep->plate_setup Add to plate initiate Initiate Reaction (Add Substrate) plate_setup->initiate incubate Incubate (e.g., 37°C) initiate->incubate Time-dependent measure Measure Absorbance (405 nm) incubate->measure analyze Analyze Data (Calculate Reaction Rate) measure->analyze

Caption: A diagram illustrating the workflow of a typical protease activity assay.

Proper Disposal Procedures for this compound

The disposal of this compound and associated waste must be handled with care due to the toxic nature of its p-nitroaniline component.[5] Always adhere to your institution's and local regulations for hazardous waste disposal.

Step 1: Segregation of Waste

  • Solid Waste:

    • Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for "Acutely Toxic Chemical Waste" or "p-Nitroaniline Waste".[5]

    • Contaminated personal protective equipment (PPE), such as gloves and weighing papers, should also be placed in this container.[5]

  • Liquid Waste:

    • All aqueous solutions containing this compound, including leftover assay solutions and washes, should be collected in a separate, sealed, and clearly labeled container for "Aqueous p-Nitroaniline Waste".

    • Do not mix this waste with other solvent waste streams unless compatible and permitted by your institution's safety protocols.

  • Contaminated Labware:

    • Disposable plasticware (e.g., pipette tips, microplates) that has come into contact with this compound should be collected in a designated container for solid hazardous waste.

    • Contaminated glassware should be decontaminated before reuse or disposed of as hazardous waste. A common decontamination procedure involves rinsing with a suitable solvent (e.g., ethanol or methanol) to remove residual peptide, followed by washing with a laboratory detergent and thorough rinsing with water. The initial solvent rinse should be collected as hazardous liquid waste.

Step 2: Labeling and Storage of Waste

  • All waste containers must be clearly labeled with the full chemical name ("this compound waste" and "contains p-nitroaniline"), the associated hazards (e.g., "Toxic"), and the date of accumulation.

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 3: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

  • Never dispose of this compound or its solutions down the drain or in the regular trash.[6][7]

Emergency Procedures for Spills:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.

  • Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[5]

  • For small powder spills, carefully collect the material using absorbent pads or a scoop and place it in the designated solid hazardous waste container. Avoid creating dust.[6][7]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

  • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

By following these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Tyr-Lys-Arg-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the chromogenic substrate Z-Tyr-Lys-Arg-pNA, including detailed operational and disposal plans to foster a secure research environment.

This compound is a valuable tool in biochemical assays, particularly for detecting the activity of subtilisin-type and yapsin-like proteases.[1] Adherence to strict safety protocols is crucial when working with this and similar chemical compounds. The following procedural guidance is designed to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the recommended PPE to ensure your safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 approvedProtects against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or latexPrevents skin contact with the compound.
Body Protection Laboratory CoatStandardProtects clothing and skin from potential spills.
Respiratory Protection Not typically requiredUse in a well-ventilated areaNecessary only if handling large quantities or if dust is generated.

Safe Handling and Storage: Procedural Best Practices

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact: Do not get in eyes, on skin, or on clothing.

  • Minimize dust: Avoid dust formation when handling the solid compound.

  • Ventilation: Use in a well-ventilated area to minimize inhalation exposure.

  • Hygiene: Wash hands thoroughly after handling.

Storage:

  • Temperature: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are 2-8°C for short-term and -20°C or -80°C for long-term storage to maintain stability.[1]

  • Moisture: Keep away from moisture.[1][2]

Disposal Plan: Responsible Waste Management

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Procedure:

  • Collect Waste: Place excess this compound and any contaminated disposable materials (e.g., gloves, weighing paper) into a designated, labeled hazardous waste container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.

  • Do Not Dispose in General Trash or Drains: This compound should not be disposed of in the regular trash or washed down the sink.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Assay Perform Assay Prepare Solution->Perform Assay Decontaminate Workspace Decontaminate Workspace Perform Assay->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work, advancing scientific discovery while prioritizing personal and environmental well-being.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.